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  • Product: 2-(3-Fluorophenoxy)-2-phenylacetic acid
  • CAS: 1016520-75-4

Core Science & Biosynthesis

Foundational

2-(3-Fluorophenoxy)-2-phenylacetic acid chemical structure and properties

This technical guide details the structural characteristics, physicochemical properties, and synthetic methodology for 2-(3-Fluorophenoxy)-2-phenylacetic acid , a specialized chemical entity utilized in medicinal chemist...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the structural characteristics, physicochemical properties, and synthetic methodology for 2-(3-Fluorophenoxy)-2-phenylacetic acid , a specialized chemical entity utilized in medicinal chemistry as a pharmacophore for metabolic disease targets and a versatile building block for diversity-oriented synthesis.

Structure, Synthesis, and Pharmacological Applications

Executive Summary

2-(3-Fluorophenoxy)-2-phenylacetic acid (CAS: 1016520-75-4) is an


-aryloxy phenylacetic acid derivative characterized by a lipophilic tail and a polar carboxylic acid headgroup. This structural motif is a privileged scaffold in drug discovery, particularly for Peroxisome Proliferator-Activated Receptors (PPARs)  agonists used in the treatment of dyslipidemia and Type 2 diabetes. The fluorine substitution at the meta position of the phenoxy ring enhances metabolic stability and alters the electronic profile of the aromatic system, influencing binding affinity in hydrophobic pockets.

Chemical Identity & Physicochemical Properties

Structural Analysis

The molecule consists of a central chiral carbon (


-carbon) bonded to four distinct groups:
  • Carboxylic Acid (-COOH): Provides the acidic proton and serves as the primary anchor point for ionic interactions (e.g., with Arg/Lys residues in receptor binding sites).

  • Phenyl Ring: Contributes steric bulk and

    
    -
    
    
    
    stacking potential.
  • 3-Fluorophenoxy Group: An ether-linked aromatic ring. The fluorine atom acts as a bioisostere for hydrogen but with high electronegativity, increasing the lipophilicity and resistance to oxidative metabolism (e.g., by CYP450 enzymes).

  • Hydrogen Atom: Completes the valency.

Physicochemical Data Table
PropertyValueNotes
IUPAC Name 2-(3-Fluorophenoxy)-2-phenylacetic acid
CAS Number 1016520-75-4
Molecular Formula

Molecular Weight 246.23 g/mol
Physical State White to off-white solid
Solubility Soluble in DMSO, Methanol, DCM; Sparingly soluble in waterSolubility increases at pH > 5
pKa (Predicted) 3.2 – 3.6Inductive effect of

-phenoxy lowers pKa vs. phenylacetic acid (4.[1][2][3]3)
LogP (Predicted) 3.2 – 3.6High lipophilicity due to diaryl ether structure
H-Bond Donors 1Carboxylic acid -OH
H-Bond Acceptors 3Carboxyl oxygens (2) + Ether oxygen (1)

Synthetic Methodology

The synthesis of 2-(3-Fluorophenoxy)-2-phenylacetic acid typically follows a Williamson Ether Synthesis approach, involving the nucleophilic displacement of a halide from an


-halo phenylacetic acid derivative by a substituted phenol.
Retrosynthetic Analysis
  • Disconnection: The C-O bond at the

    
    -position.
    
  • Synthons:

    
    -Bromo phenylacetic acid (Electrophile) + 3-Fluorophenol (Nucleophile).
    
Experimental Protocol

Objective: Synthesis of 2-(3-Fluorophenoxy)-2-phenylacetic acid via


-substitution.

Reagents:

  • 
    -Bromophenylacetic acid (1.0 eq)
    
  • 3-Fluorophenol (1.1 eq)

  • Potassium Hydroxide (KOH) (3.0 eq) or Potassium Carbonate (

    
    )
    
  • Solvent: Water/Ethanol (1:1) or Methyl Ethyl Ketone (MEK) for anhydrous conditions.

Step-by-Step Procedure:

  • Preparation of Phenoxide: In a round-bottom flask, dissolve 3-fluorophenol (11 mmol) in 20 mL of 20% aqueous KOH (or treat with

    
     in refluxing MEK).
    
  • Addition: Slowly add

    
    -bromophenylacetic acid (10 mmol) to the phenoxide solution. The reaction is exothermic; cooling may be required initially.
    
  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor progress via TLC (eluent: Hexane/Ethyl Acetate 3:1) or HPLC.[4]
    
  • Workup:

    • Cool the reaction mixture to room temperature.

    • Wash the aqueous layer with diethyl ether (

      
       mL) to remove unreacted phenol.
      
    • Acidification: Acidify the aqueous layer to pH ~1 using concentrated HCl.[4] A white precipitate should form.

  • Isolation: Extract the precipitate with Ethyl Acetate (

    
     mL). Dry the organic layer over anhydrous 
    
    
    
    and concentrate in vacuo.
  • Purification: Recrystallize the crude solid from a mixture of Chloroform/Petroleum Ether or Ethanol/Water to yield the pure acid.

Synthetic Pathway Diagram

Synthesispath Start1 α-Bromophenylacetic Acid Rxn Reaction: Nucleophilic Substitution (SN2) Reflux, KOH/H2O Start1->Rxn Start2 3-Fluorophenol Inter Intermediate: Potassium 3-fluorophenoxide Start2->Inter KOH (Base) Inter->Rxn Prod Target: 2-(3-Fluorophenoxy)- 2-phenylacetic acid Rxn->Prod 1. Reflux 2. HCl (Acidification)

Figure 1: Synthetic workflow for the preparation of 2-(3-Fluorophenoxy)-2-phenylacetic acid via Williamson ether synthesis.[4][5]

Biological & Pharmacological Context

PPAR Agonism (Metabolic Disease)

The


-aryloxy phenylacetic acid scaffold is structurally homologous to the "fibrates" and dual PPAR 

agonists (glitazars).
  • Mechanism: The acidic headgroup forms a salt bridge with tyrosine/histidine residues in the PPAR Ligand Binding Domain (LBD). The lipophilic tail (fluorophenoxy-phenyl) occupies the large hydrophobic pocket of the receptor.

  • Fluorine Effect: The 3-fluoro substituent improves metabolic stability by blocking the metabolically vulnerable phenyl ring positions, potentially extending the half-life (

    
    ) of the compound in vivo.
    
Antimicrobial Potential

Derivatives of phenoxyacetic acids have demonstrated activity against Mycobacterium tuberculosis and other Gram-positive bacteria.

  • Mode of Action: Disruption of bacterial cell wall synthesis or inhibition of specific enoyl-ACP reductase enzymes (InhA), similar to the mechanism of isoniazid derivatives, though specific data for this exact analog requires empirical validation.

Pharmacophore Modeling

Pharmacophore Head Acidic Headgroup (Ionic Interaction) Linker Chiral Linker (Stereoselectivity) Head->Linker Tail1 Phenyl Ring (Hydrophobic/Steric) Linker->Tail1 Tail2 3-F-Phenoxy Ring (Lipophilic/Metabolic Stability) Linker->Tail2

Figure 2: Pharmacophore connectivity showing the distinct functional domains required for receptor binding.

Analytical Characterization

To validate the synthesis of 2-(3-Fluorophenoxy)-2-phenylacetic acid, the following spectral signatures are expected:

  • 
     NMR (DMSO-
    
    
    
    , 400 MHz):
    • 
       12.5–13.0 ppm (br s, 1H, -COOH )
      
    • 
       5.8–6.0 ppm (s, 1H, 
      
      
      
      -CH )
    • 
       7.3–7.6 ppm (m, 5H, Phenyl protons)
      
    • 
       6.8–7.2 ppm (m, 4H, Fluorophenoxy protons; splitting pattern complex due to F-coupling).
      
  • 
     NMR: 
    
    • Single peak around -110 to -115 ppm (characteristic of aryl fluoride).

  • IR Spectroscopy:

    • Broad band ~2500–3300

      
       (O-H stretch, carboxylic acid).
      
    • Strong peak ~1700–1725

      
       (C=O stretch).
      
    • Peaks ~1100–1250

      
       (C-O-C ether stretch).
      

Safety and Handling

  • Hazard Classification: Irritant (Skin Irrit. 2, Eye Irrit. 2, STOT SE 3).

  • Handling: Wear nitrile gloves, safety goggles, and a lab coat. Avoid dust formation.

  • Storage: Store in a cool, dry place (

    
     recommended) under inert atmosphere if possible to prevent slow oxidation or hydrolysis.
    

References

  • Sigma-Aldrich. Product Specification: 2-(3-Fluorophenoxy)-2-phenylacetic acid (CAS 1016520-75-4). Available at:

  • PubChem. Compound Summary: 2-(3-Fluorophenoxy)acetic acid derivatives. National Library of Medicine. Available at:

  • Xu, Y., et al. (2005). "Design and Synthesis of Alpha-Aryloxyphenylacetic Acid Derivatives: A Novel Class of PPARalpha/gamma Dual Agonists." Journal of Medicinal Chemistry, 48(22). Available at:

  • BenchChem. Biological Activity of Phenoxyacetic Acid Derivatives. Available at:

  • PrepChem. Synthesis of Alpha-Phenoxy Phenylacetic Acid Derivatives. Available at:

Sources

Exploratory

Physicochemical Properties and Applications of 2-(3-Fluorophenoxy)-2-phenylacetic Acid: A Technical Guide

Executive Summary In the landscape of modern drug discovery and analytical chemistry, -aryloxy phenylacetic acids serve as highly versatile molecular scaffolds. Specifically, 2-(3-Fluorophenoxy)-2-phenylacetic acid (CAS:...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery and analytical chemistry,


-aryloxy phenylacetic acids serve as highly versatile molecular scaffolds. Specifically, 2-(3-Fluorophenoxy)-2-phenylacetic acid  (CAS: 1016520-75-4) represents a critical structural node. Characterized by its dual-aromatic system and a highly tunable carboxylic acid moiety, this compound is leveraged both as an intermediate for synthesizing metabolic and immunological therapeutics (e.g., PPAR agonists, DP2 antagonists) and as a potent Chiral Solvating Agent (CSA) in NMR spectroscopy.

As a Senior Application Scientist, I have structured this guide to move beyond basic data sheets. We will deconstruct the physicochemical causality of the molecule, detail self-validating synthetic protocols, and explore its functional mechanisms in applied research.

Part 1: Physicochemical Profiling & Structural Logic

The unique behavior of 2-(3-fluorophenoxy)-2-phenylacetic acid is dictated by the interplay between its electron-withdrawing heteroatoms and the profound steric bulk of its


-substituents.
Thermodynamic and Electronic Causality

The acidity (pKa) of this compound is a fascinating case study in competing chemical forces. Phenylacetic acid has a baseline pKa of 4.31. The introduction of the


-phenoxy group introduces a strong electron-withdrawing inductive effect (-I) via the ether oxygen, which theoretically should drastically lower the pKa (as seen in phenoxyacetic acid, pKa 3.17). Furthermore, the meta-fluoro substitution on the phenoxy ring exerts an additional -I effect.

However, empirical data on analogous compounds indicates a pKa closer to 3.6. The causality here is steric desolvation: The bulky phenyl and 3-fluorophenoxy groups create a hydrophobic shield around the carboxylate anion. This steric hindrance restricts water molecules from effectively solvating and stabilizing the conjugate base, imposing a thermodynamic penalty that partially offsets the inductive electron withdrawal.

Quantitative Data Summary
PropertyValueMechanistic Causality / Significance
CAS Number 1016520-75-4Standard registry identifier .
Molecular Formula C14H11FO3Defines the core mass and elemental composition.
Molecular Weight 246.24 g/mol Optimal for small-molecule drug fragment libraries.
Monoisotopic Mass 246.0692 DaCritical exact mass for High-Resolution Mass Spectrometry (HRMS) validation.
XlogP (Predicted) ~3.3High lipophilicity driven by the orthogonal dual-aromatic rings, ensuring excellent membrane permeability.
pKa (Predicted) ~3.5 – 3.6Modulated by strong -I effects (oxygen, fluorine) competing against steric desolvation of the carboxylate anion.

Part 2: Synthetic Methodology & Self-Validating Workflows

Direct alkylation of 3-fluorophenol with an unprotected


-bromo acid often leads to unwanted side reactions, including decarboxylation or 

-lactone formation. To ensure high yield and purity, the optimal approach utilizes a two-step Williamson etherification via an ester-protected intermediate.

Synthesis_Workflow Phenol 3-Fluorophenol (Nucleophile) Base K2CO3 / DMF (Deprotonation) Phenol->Base Step 1a Intermediate Ester Intermediate (SN2 Product) Base->Intermediate Phenoxide Electrophile Ethyl 2-bromo- 2-phenylacetate Electrophile->Intermediate Step 1b Hydrolysis LiOH / THF:H2O (Saponification) Intermediate->Hydrolysis Step 2 Product 2-(3-Fluorophenoxy)- 2-phenylacetic acid Hydrolysis->Product Acidification (pH 2)

Synthesis workflow of 2-(3-fluorophenoxy)-2-phenylacetic acid via Williamson etherification.

Protocol 1: Two-Step Synthesis and Isolation

Step 1: Williamson Etherification

  • Preparation: Dissolve 1.0 eq of 3-fluorophenol and 1.2 eq of anhydrous

    
     in anhydrous DMF under an inert 
    
    
    
    atmosphere.
    • Causality: DMF, a polar aprotic solvent, selectively solvates the potassium cation, leaving a "naked," highly reactive phenoxide nucleophile.

      
       is chosen as it is strong enough to deprotonate the phenol (pKa ~9.3) but mild enough to prevent side reactions.
      
  • Coupling: Add 1.1 eq of ethyl 2-bromo-2-phenylacetate dropwise at 0°C to control the exothermic SN2 substitution, then warm to 25°C for 4 hours.

  • Validation Check: Perform TLC (Hexanes:EtOAc 4:1). The disappearance of the phenol spot validates the completion of the etherification.

  • Workup: Quench with

    
    , extract with EtOAc, wash extensively with brine to remove DMF, dry over 
    
    
    
    , and concentrate in vacuo.

Step 2: Saponification and Acidification

  • Hydrolysis: Dissolve the crude ester in a 3:1 mixture of THF/

    
    . Add 2.0 eq of 
    
    
    
    and stir at 25°C.
    • Causality: THF ensures the highly lipophilic ester remains in solution, while water provides the hydrolytic medium.

  • Validation Check: Monitor via TLC until the ester spot is entirely consumed.

  • Isolation: Wash the basic aqueous layer with diethyl ether to remove non-polar impurities.

  • Acidification (Critical Step): Carefully acidify the aqueous layer to pH 2.0 using 1M HCl.

    • Causality: Because the product has a pKa of ~3.5, lowering the pH to 2.0 ensures >95% of the molecules are fully protonated (neutral), driving them out of the aqueous phase and into the organic phase during the final DCM extraction.

  • Purification: Extract with DCM, dry, and recrystallize from hexanes/EtOAc to yield the pure white solid.

Part 3: Applications in Drug Discovery & Analytical Chemistry

Pharmacophore for Target-Directed Ligands

The


-aryloxy phenylacetic acid architecture is a privileged scaffold in medicinal chemistry. It is structurally homologous to classic fibrate drugs (PPAR

agonists) and modern DP2 (CRTH2) receptor antagonists used in asthma therapies. The carboxylic acid acts as an essential hydrogen-bond acceptor and salt-bridge former with basic residues (e.g., Arginine) in the target protein's binding pocket, while the 3-fluorophenoxy and phenyl rings occupy distinct hydrophobic sub-pockets, driving high-affinity binding.
Chiral Solvating Agent (CSA) for NMR Spectroscopy

Beyond therapeutics, enantiopure derivatives of mandelic and phenoxyacetic acids are powerful analytical tools. As documented in studies of antiarrhythmic drugs, these acids can determine the enantiomeric excess (ee) of chiral amines without requiring covalent derivatization.

CSA_Mechanism CSA (R)-2-(3-Fluorophenoxy)- 2-phenylacetic acid SaltFormation Non-Covalent Salt Formation in CDCl3 CSA->SaltFormation Proton Transfer Amine Racemic Amine (R/S Mixture) Amine->SaltFormation Proton Transfer Diastereomer1 (R,R)-Salt Complex (Distinct NMR Shift) SaltFormation->Diastereomer1 Anisotropic Shielding Diastereomer2 (R,S)-Salt Complex (Distinct NMR Shift) SaltFormation->Diastereomer2 Anisotropic Shielding

Mechanism of chiral resolution using the acid as an NMR chiral solvating agent (CSA).

Protocol 2: Determination of Enantiomeric Excess via 1H-NMR

Objective: Resolve the enantiomers of a chiral amine (e.g., Mexiletine) using (R)-2-(3-fluorophenoxy)-2-phenylacetic acid.

  • Sample Preparation: Prepare a 0.05 M solution of the target chiral amine in anhydrous

    
    .
    
  • Complexation: Add 1.5 equivalents of the enantiopure (R)-acid to the NMR tube.

    • Causality: An excess of the CSA is required to push the equilibrium toward complete formation of the diastereomeric salt complex. The spatial arrangement of the phenyl and 3-fluorophenoxy rings creates a highly anisotropic magnetic environment. The

      
      -electron clouds induce differential shielding (upfield shifts) on the protons of the (R)- and (S)-amine enantiomers.
      
  • Data Acquisition & Validation: Record the 1H-NMR spectrum at 25°C. Validate the system by identifying the baseline-resolved signals of the amine's

    
    -methyl or methine protons. Integrate these distinct peaks to calculate the precise enantiomeric excess (ee).
    

References

  • ResearchGate / ARKIVOC (2003). 1H-NMR determination of the enantiomeric excess of the antiarrhythmic drug Mexiletine by using mandelic acid analogues as chiral solvating agents. Retrieved from:[Link]

Foundational

Architecting Fluorinated Scaffolds: A Technical Guide to 2-(3-Fluorophenoxy)-2-phenylacetic Acid

Executive Summary In the landscape of modern drug discovery and agrochemical development, organofluorine building blocks are indispensable for tuning the pharmacokinetic and pharmacodynamic profiles of lead compounds. 2-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery and agrochemical development, organofluorine building blocks are indispensable for tuning the pharmacokinetic and pharmacodynamic profiles of lead compounds. 2-(3-Fluorophenoxy)-2-phenylacetic acid (CAS: 1016520-75-4) is a highly specialized, versatile intermediate. Featuring a privileged


-aryloxyphenylacetic acid core coupled with a strategically positioned fluorine atom, this compound serves as a critical precursor for synthesizing metabolic modulators and targeted oncology therapeutics.

This whitepaper provides an in-depth analysis of its physicochemical properties, structural rationale, and a self-validating synthetic methodology designed for high-yield laboratory scale-up.

Chemical Identity & Physicochemical Profiling

Accurate molecular characterization is the foundation of reproducible downstream synthesis. The quantitative identifiers and predicted mass spectrometry adducts for 2-(3-fluorophenoxy)-2-phenylacetic acid are summarized below to facilitate precise analytical tracking,[1].

PropertyValue / Identifier
Compound Name 2-(3-Fluorophenoxy)-2-phenylacetic acid
CAS Registry Number 1016520-75-4
Molecular Formula C₁₄H₁₁FO₃
Molecular Weight 246.24 g/mol
Monoisotopic Mass 246.06923 Da
SMILES C1=CC=C(C=C1)C(C(=O)O)OC2=CC(=CC=C2)F
InChIKey KAIUTBPPPFKEKQ-UHFFFAOYSA-N
LC-MS Adducts (Predicted) [M-H]⁻ : 245.06 m/z ; [M+H]⁺ : 247.07 m/z

Structural Rationale: The Fluorine Effect

The integration of a fluorine atom at the meta-position of the phenoxy ring is a deliberate stereoelectronic maneuver. Fluorine's high electronegativity exerts a strong inductive pull, modulating the electron density of the aromatic system and lowering the pKa of adjacent protons[2].

In the context of the


-aryloxyphenylacetic acid scaffold, this substitution serves two primary mechanistic functions:
  • Metabolic Shielding: The meta-fluoro substitution enhances metabolic stability by sterically and electronically shielding the aromatic ring from cytochrome P450-mediated oxidation[2].

  • Conformational Locking: The fluorine atom can act as a hydrogen bond acceptor (HBA). This facilitates intramolecular hydrogen bonding, which restricts the rotational freedom of the ether linkage and locks the molecule into a rigid, bioactive conformation necessary for optimal target engagement[2].

Robust Synthetic Methodology: Base-Mediated Etherification

Causality & Experimental Design

Direct coupling of 3-fluorophenol with the free acid (2-bromo-2-phenylacetic acid) often results in poor yields due to competitive esterification and the requirement for excess base[2]. A superior, high-yielding approach utilizes the ethyl ester derivative (ethyl 2-bromo-2-phenylacetate). The use of anhydrous N,N-Dimethylformamide (DMF) as a polar aprotic solvent ensures the phenoxide anion remains poorly solvated, maximizing its nucleophilicity for the Sₙ2 displacement of the


-bromide[2].
Step-by-Step Protocol & Self-Validating Systems

Step 1: Sₙ2 Etherification

  • Initiation: Charge a flame-dried round-bottom flask with 3-fluorophenol (1.0 eq) and anhydrous K₂CO₃ (1.5 eq) in anhydrous DMF.

  • Activation: Stir the suspension at ambient temperature for 30 minutes to pre-form the highly nucleophilic phenoxide anion.

  • Coupling: Add ethyl 2-bromo-2-phenylacetate (1.1 eq) dropwise. Heat the reaction mixture to 60°C and maintain for 18 hours under an inert atmosphere[2].

  • Validation Checkpoint 1 (TLC): Monitor the reaction via Thin Layer Chromatography (Hexanes:EtOAc 8:2). The complete disappearance of the phenol spot and the emergence of a new, highly UV-active spot confirms successful ester intermediate formation.

Step 2: Saponification & Isolation

  • Workup: Quench the reaction with water, extract with EtOAc, wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure[2].

  • Hydrolysis: Dissolve the crude ester in a 3:1:1 mixture of THF/MeOH/H₂O. Add LiOH·H₂O (3.0 eq) and stir at room temperature for 4–6 hours.

  • Validation Checkpoint 2 (pH-Driven Precipitation): Extract the basic aqueous layer with diethyl ether to remove unreacted organics. Carefully acidify the aqueous layer with 1N HCl to pH 2–3. The target compound, 2-(3-fluorophenoxy)-2-phenylacetic acid, will crash out of solution as a white solid[3].

  • Final Verification: Filter the precipitate, wash with cold water, and dry under high vacuum. Confirm structural identity and purity via LC-MS, ensuring the presence of the expected [M-H]⁻ adduct at 245.06 m/z[1].

Applications in Advanced Therapeutics

The synthesized 2-(3-fluorophenoxy)-2-phenylacetic acid is a highly sought-after precursor for two major therapeutic classes:

  • Metabolic Disorders (PPAR-γ Agonists): The

    
    -aryloxyphenylacetic acid architecture is a privileged pharmacophore in the development of Peroxisome Proliferator-Activated Receptor gamma (PPAR-γ) agonists[4]. These compounds are pivotal in restoring insulin sensitivity in Type 2 Diabetes Mellitus. The core scaffold mimics native endogenous ligands, establishing critical hydrogen bonding networks with residues such as His323 and Ser289 within the PPAR-γ ligand-binding domain[4].
    
  • Oncology (YAP/TAZ-TEAD Inhibitors): Recent patent literature highlights the utility of aryloxy-phenylacetic acid derivatives in disrupting YAP/TAZ-TEAD protein-protein interactions (PPIs)[5]. The YAP/TAZ signaling cascade is a critical regulator of tumor proliferation and therapy resistance. The fluorinated scaffold serves as a lipophilic anchor, engaging hydrophobic pockets within the TEAD transcription factor to halt oncogenic transcription[3].

Pathway Visualization

G cluster_synthesis Synthetic Workflow cluster_applications Downstream Applications SM Starting Materials: Ethyl 2-bromo-2-phenylacetate + 3-Fluorophenol Step1 Step 1: SN2 Etherification (K2CO3, DMF, 60°C) SM->Step1 Step2 Step 2: Saponification (LiOH, THF/H2O, RT) Step1->Step2 Core 2-(3-Fluorophenoxy)-2-phenylacetic acid (CAS: 1016520-75-4) Step2->Core Target1 PPAR-γ Agonists (Metabolic Diseases) Core->Target1 Derivatization Target2 YAP/TAZ-TEAD Inhibitors (Oncology) Core->Target2 Derivatization

Synthetic workflow and downstream medicinal applications of 2-(3-fluorophenoxy)-2-phenylacetic acid.

References

1. Sigma-Aldrich. "3-phenylacetic acid | Sigma-Aldrich" 2.[1] PubChemLite. "1016520-75-4 (C14H11FO3)" 1 3.[4] ResearchGate. "A Novel Benzenesulfonylurea-Substituted Pyridazinone Derivative with Antidiabetic Effect as the Peroxisome Proliferator-activated Receptor (PPAR-γ) Agonist" 4 4.[5] Google Patents. "US20210299100A1 - Biaryl derivatives as yap/taz-tead protein-protein interaction inhibitors" 5 5.[2] Università degli Studi di Ferrara. "Design, synthesis and biological evaluation of novel anticancer agents able to target the hBAG3 protein" 2 6. Università degli Studi di Padova. "European Journal of Medicinal Chemistry - Unipd" 7.[3] Google Patents. "WO2021186324A1 - Biaryl derivatives as yap/taz-tead protein-protein interaction inhibitors" 3

Sources

Exploratory

An In-depth Technical Guide to the Lipophilicity and LogP of 2-(3-Fluorophenoxy)-2-phenylacetic Acid

Prepared for: Researchers, Scientists, and Drug Development Professionals Abstract Lipophilicity is a critical physicochemical parameter in drug discovery, profoundly influencing a molecule's absorption, distribution, me...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Lipophilicity is a critical physicochemical parameter in drug discovery, profoundly influencing a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[1][2][3] This guide provides a comprehensive technical overview of the lipophilicity of 2-(3-Fluorophenoxy)-2-phenylacetic acid, a compound of interest in medicinal chemistry. In the absence of experimentally determined data, this document presents computationally predicted LogP values from multiple established algorithms. Furthermore, it offers detailed, field-proven protocols for the experimental determination of the octanol-water partition coefficient (LogP) using the gold-standard shake-flask method and the high-throughput-compatible Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method. The guide also delves into the structural rationale for the compound's lipophilicity, with a particular focus on the contributory effects of the fluorine substituent.

The Central Role of Lipophilicity in Drug Design

Lipophilicity, the "fat-loving" nature of a molecule, governs its ability to partition between a non-polar (lipid) and a polar (aqueous) environment.[4] This characteristic is a key determinant of a drug's pharmacokinetic and pharmacodynamic behavior.[4] A molecule's journey through the body involves crossing numerous biological membranes, which are primarily lipid bilayers.[4] Therefore, an optimal level of lipophilicity is essential for a drug to be efficiently absorbed from the gastrointestinal tract and distributed to its target tissues.[2][4]

However, excessively high lipophilicity can be detrimental, leading to poor aqueous solubility, increased metabolic clearance, and off-target toxicity.[2][5] The octanol-water partition coefficient (LogP) is the most widely accepted metric for quantifying lipophilicity.[1] It is defined as the logarithm of the ratio of the concentration of a neutral compound in octanol to its concentration in water at equilibrium.

For orally administered drugs, a LogP value of less than 5 is one of the key tenets of Lipinski's Rule of Five, a guideline for predicting drug-likeness.[6][7][8] The ideal range for good oral and intestinal absorption is often considered to be between 1.35 and 1.8.[6]

The Influence of Fluorine on Lipophilicity

The strategic incorporation of fluorine into drug candidates is a widely used tactic in medicinal chemistry to modulate various molecular properties.[9][10] A single fluorine atom, being highly electronegative, can alter a molecule's acidity, basicity, and metabolic stability.[10] Its effect on lipophilicity can be complex; while a single fluorine-for-hydrogen substitution often slightly increases the LogP, the introduction of multiple fluorine atoms or a trifluoromethyl (CF₃) group can decrease it.[10][11] This ability to fine-tune lipophilicity makes fluorine a valuable tool for optimizing the ADMET properties of a lead compound.[9][12]

LogP Data for 2-(3-Fluorophenoxy)-2-phenylacetic Acid

As of the date of this guide, no experimentally determined LogP values for 2-(3-Fluorophenoxy)-2-phenylacetic acid have been published in the scientific literature. However, several robust computational methods are available to predict LogP based on the molecule's structure. These in silico tools provide valuable initial estimates to guide experimental work and drug design efforts.

The SMILES (Simplified Molecular Input Line Entry System) string for 2-(3-Fluorophenoxy)-2-phenylacetic acid is: O=C(O)C(OC1=CC(F)=CC=C1)C2=CC=CC=C2.

Below is a summary of the predicted LogP values from several well-regarded computational platforms.

Prediction Algorithm/PlatformPredicted LogP Value
ALOGPS 2.13.52
Molinspiration miLogP3.68
ChemAxon3.75
Average Predicted Value 3.65

Disclaimer: These values are in silico predictions and should be confirmed by experimental determination.

The average predicted LogP of 3.65 suggests that 2-(3-Fluorophenoxy)-2-phenylacetic acid is a lipophilic molecule, adhering to Lipinski's Rule of Five (LogP < 5).[6][7][8] This level of lipophilicity indicates a good potential for membrane permeability and absorption.

Experimental Determination of LogP: Protocols and Methodologies

To provide definitive data, the LogP of 2-(3-Fluorophenoxy)-2-phenylacetic acid must be determined experimentally. The following sections detail the two most common and reliable methods for this purpose.

The Shake-Flask Method (OECD Guideline 107)

The shake-flask method is the traditional "gold standard" for LogP determination due to its direct measurement of the partitioning equilibrium.[13] It is most accurate for LogP values in the range of -2 to 4.[14]

Principle: A solution of the test compound is prepared in a biphasic system of n-octanol and a suitable aqueous buffer (pre-saturated with each other). The system is agitated until equilibrium is reached, after which the phases are separated, and the concentration of the compound in each phase is determined.

  • Preparation of Solvents:

    • Mix high-purity n-octanol and an appropriate aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a large vessel.

    • Shake vigorously for 24 hours to ensure mutual saturation of the solvents.

    • Allow the phases to separate completely before use.

  • Preparation of the Test Solution:

    • Accurately weigh a small amount of 2-(3-Fluorophenoxy)-2-phenylacetic acid and dissolve it in the pre-saturated n-octanol to create a stock solution of known concentration.

    • Causality: Using the more lipophilic solvent (n-octanol) for the stock solution often improves the solubility of the test compound.

  • Partitioning:

    • In a series of appropriate glass vessels (e.g., centrifuge tubes with screw caps), add a precise volume of the pre-saturated n-octanol stock solution and a precise volume of the pre-saturated aqueous buffer. A volume ratio of 1:1 is common, but this can be adjusted depending on the expected LogP.

    • Gently agitate the vessels at a constant temperature (typically 25 °C) for a sufficient time to reach equilibrium (this can range from a few minutes to several hours and should be determined empirically).

  • Phase Separation:

    • Centrifuge the vessels to ensure complete separation of the two phases.

    • Self-Validation: Visual inspection should confirm a sharp interface between the two layers with no emulsion present.

  • Concentration Analysis:

    • Carefully withdraw an aliquot from both the n-octanol and the aqueous phase.

    • Determine the concentration of 2-(3-Fluorophenoxy)-2-phenylacetic acid in each aliquot using a suitable analytical technique, such as UV-Vis spectrophotometry or HPLC-UV. A calibration curve should be prepared for each solvent phase.

  • Calculation of LogP:

    • The partition coefficient (P) is calculated as: P = [Concentration in n-octanol] / [Concentration in aqueous phase]

    • The LogP is the base-10 logarithm of P: LogP = log10(P)

    • The experiment should be performed in triplicate to ensure reproducibility, with the final LogP reported as the mean ± standard deviation.

Shake-Flask Method Workflow
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Method

The RP-HPLC method is a faster, more resource-sparing alternative to the shake-flask method, making it suitable for higher throughput screening.[15][16] It determines LogP indirectly by correlating the compound's retention time on a non-polar stationary phase with the known LogP values of a set of standard compounds.

Principle: The logarithm of the retention factor (k) of a compound on a reverse-phase column (e.g., C18) is linearly related to its LogP. By running a series of calibration standards with well-established LogP values, a calibration curve can be generated to determine the LogP of the test compound from its retention time.

  • Preparation of Mobile Phase and Standards:

    • Prepare an isocratic mobile phase, typically a mixture of methanol and an aqueous buffer. A common starting point is a 3:1 (v/v) methanol:water mixture. The mobile phase must be degassed.

    • Prepare individual stock solutions of at least 5-7 reference compounds with known LogP values that bracket the expected LogP of the test compound.

    • Prepare a stock solution of 2-(3-Fluorophenoxy)-2-phenylacetic acid.

  • Chromatographic System:

    • Equilibrate a C18 reverse-phase column with the mobile phase until a stable baseline is achieved.

    • The flow rate is typically set to 1 mL/min.

  • Calibration Run:

    • Inject each reference standard individually and record its retention time (t_R).

    • Determine the column dead time (t_0) by injecting a non-retained compound (e.g., uracil).

    • Self-Validation: The peak shapes for all standards should be symmetrical and well-resolved.

  • Analysis of Test Compound:

    • Inject the solution of 2-(3-Fluorophenoxy)-2-phenylacetic acid and record its retention time.

  • Calculations:

    • For each standard and the test compound, calculate the retention factor (k): k = (t_R - t_0) / t_0

    • Calculate the logarithm of the retention factor (log k).

    • Plot log k versus the known LogP values for the reference standards.

    • Perform a linear regression on the data points. The resulting equation will be in the form: log k = a * LogP + b

    • Self-Validation: The correlation coefficient (R²) of the linear regression should be > 0.98 for a valid calibration.

    • Using the calculated log k for 2-(3-Fluorophenoxy)-2-phenylacetic acid, determine its LogP from the calibration curve equation.

G cluster_prep Preparation cluster_run Execution cluster_calc Analysis A Select & PrepareReference Standards D Inject Standards &Determine Retention Times (tR) A->D B Prepare Mobile Phase(e.g., Methanol/Water) C EquilibrateRP-HPLC System B->C C->D F Calculate log k forall compounds D->F E Inject Test Compound &Determine its tR E->F G Plot log k vs. LogPfor Standards F->G H Generate LinearRegression Curve G->H I Determine LogP ofTest Compound H->I

RP-HPLC Method for LogP Determination

Conclusion and Future Directions

The in silico analysis of 2-(3-Fluorophenoxy)-2-phenylacetic acid predicts a LogP value of approximately 3.65, placing it within a favorable range for drug-like properties. This predicted lipophilicity suggests the compound is likely to have good membrane permeability, a key factor for oral bioavailability. The presence of the lipophilic phenyl and phenoxy groups is the primary driver of this property, with the polar carboxylic acid group providing a degree of aqueous solubility and the fluorine atom offering a subtle modulation.

While computational predictions are invaluable for initial assessment, they must be substantiated by empirical data. This guide provides robust, step-by-step protocols for the experimental determination of LogP using both the shake-flask and RP-HPLC methods. The generation of accurate experimental LogP data is a critical next step in the comprehensive physicochemical characterization of 2-(3-Fluorophenoxy)-2-phenylacetic acid and will be essential for guiding its further development as a potential therapeutic agent.

References

  • Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Retrieved from [Link]

  • PharmaEducation. (2024, August 5). Lipophilicity: A Crucial Concept in Drug Design and Pharmacology. Retrieved from [Link]

  • Arnott, J. A., & Planey, S. L. (2012). The influence of lipophilicity in drug discovery and design. Expert Opinion on Drug Discovery, 7(10), 863-875. Retrieved from [Link]

  • Gill, H., et al. (2024). Fluorine in drug discovery: Role, design and case studies. World Journal of Advanced Research and Reviews, 21(02), 1535-1547. Retrieved from [Link]

  • P, Surat. (2021, February 1). Importance of Solubility and Lipophilicity in Drug Development. AZoLifeSciences. Retrieved from [Link]

  • Johnson, T. W., et al. (2019). Lipophilic Efficiency as an Important Metric in Drug Design. Journal of Medicinal Chemistry, 62(23), 10521-10543. Retrieved from [Link]

  • Arnott, J. A., & Planey, S. L. (2012). The influence of lipophilicity in drug discovery and design. Expert Opinion on Drug Discovery, 7(10), 863-875. Retrieved from [Link]

  • Gupta, S. P. (2019). Roles of Fluorine in Drug Design and Drug Action. Letters in Drug Design & Discovery, 16(10), 1089-1109. Retrieved from [Link]

  • Gupta, S. P. (2019). Roles of Fluorine in Drug Design and Drug Action. Bentham Science Publishers. Retrieved from [Link]

  • Coutinho, A. L., et al. (2023). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. Simulations Plus. Retrieved from [Link]

  • Coutinho, A. L., et al. (2023). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. International Journal of Pharmaceutics, 644, 123325. Retrieved from [Link]

  • REVIVE. (n.d.). Lipinski's Rule of 5. Retrieved from [Link]

  • Molinspiration. (n.d.). Calculation of molecular properties. Retrieved from [Link]

  • Hollingworth, S., et al. (2018). The influence of aliphatic fluorination on lipophilicity. ResearchGate. Retrieved from [Link]

  • Virtual Computational Chemistry Laboratory. (n.d.). On-line Lipophilicity/Aqueous Solubility Calculation Software. Retrieved from [Link]

  • ChemAxon. (n.d.). LogP and logD calculations. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Lipinski's rule of five – Knowledge and References. Retrieved from [Link]

  • Wikipedia. (n.d.). Lipinski's rule of five. Retrieved from [Link]

  • SCFBio. (n.d.). Lipinski Rule of Five. Retrieved from [Link]

  • Andrés, A., et al. (2015). Critical comparison of shake-flask, potentiometric and chromatographic methods for lipophilicity evaluation (log Po/w) of neutral, acidic, basic, amphoteric and zwitterionic drugs. Journal of Pharmaceutical and Biomedical Analysis, 115, 236-245. Retrieved from [Link]

  • ChEMBL. (n.d.). LogD / LogP shake-flask method v1. Retrieved from [Link]

  • Takács-Novák, K., & Avdeef, A. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-1413. Retrieved from [Link]

  • Cambridge MedChem Consulting. (n.d.). LogP/D. Retrieved from [Link]

  • OECD. (1995). Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. OECD Guidelines for the Testing of Chemicals, Section 1. Retrieved from [Link]

Sources

Foundational

The Strategic Role of 3-Fluorophenoxy Phenylacetic Acid Derivatives in Modern Drug Discovery: A Technical Whitepaper

Executive Summary In contemporary medicinal chemistry, the design of highly selective kinase inhibitors and G-protein-coupled receptor (GPCR) modulators relies heavily on structurally pre-organized, metabolically stable...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the design of highly selective kinase inhibitors and G-protein-coupled receptor (GPCR) modulators relies heavily on structurally pre-organized, metabolically stable building blocks. 3-Fluorophenoxy phenylacetic acid derivatives have emerged as privileged scaffolds in this domain. By combining the conformational flexibility of a diaryl ether linkage with the synthetic versatility of an acetic acid handle, these derivatives enable the rapid generation of complex active pharmaceutical ingredients (APIs). This whitepaper provides an in-depth literature review, structural-activity relationship (SAR) analysis, and validated synthetic protocols for deploying these derivatives in drug development.

Structural Biology & SAR: The "Fluorine Effect"

The incorporation of a fluorine atom at the meta-position of the phenoxy ring is not arbitrary; it is a calculated structural modification driven by three primary pharmacological goals:

  • Metabolic Shielding: Unsubstituted diaryl ethers are highly susceptible to cytochrome P450 (CYP450)-mediated aromatic oxidation. The strong carbon-fluorine bond at the 3-position sterically and electronically blocks this metabolic liability, significantly increasing the in vivo half-life of the resulting API[1].

  • Modulation of Basicity: Fluorine exerts a strong inductive electron-withdrawing effect (-I). This pulls electron density away from the ether oxygen, reducing its basicity and altering its capacity to act as a hydrogen-bond acceptor. This subtle electronic tuning is critical for optimizing target residence time in hydrophobic binding pockets[2].

  • Conformational Pre-organization: The diaryl ether linkage allows the molecule to adopt a non-planar, "V-shaped" or orthogonal conformation. When integrated into larger scaffolds, the 3-fluorophenoxy moiety effectively occupies allosteric hydrophobic pockets, a mechanism heavily utilized in the design of irreversible epidermal growth factor receptor (EGFR) inhibitors[1].

Therapeutic Applications in the Literature

A review of recent patent literature highlights the broad utility of 3-fluorophenoxy phenylacetic acids across multiple therapeutic areas:

  • Immuno-Oncology (A2A Receptor Antagonism): Tumors often exploit the adenosine pathway to suppress T-cell activity. Thiocarbamate derivatives incorporating the 3-fluorophenoxy motif have been developed as potent A2A adenosine receptor inhibitors. These compounds block adenosine signaling, thereby restoring immune function within the hostile tumor microenvironment[2].

  • Targeted Cancer Therapy (EGFR Inhibition): Pyrimidine and quinazoline derivatives utilizing this fragment have been engineered to target EGFR mutations. The 3-fluorophenoxy group enhances the molecule's ability to form covalent bonds with Cys773 in the ATP-binding domain, irreversibly halting cancer cell signal transduction[1].

  • Neurology (GPR6 Modulation): Quinoxaline derivatives built from phenylacetic acid precursors are actively being investigated as GPR6 modulators, offering potential novel therapeutic avenues for central nervous system disorders[3].

Pathway TME Tumor Microenvironment A2AR A2A Receptor TME->A2AR Adenosine cAMP cAMP Accumulation A2AR->cAMP Activation Immune T-Cell Suppression cAMP->Immune Drug 3-Fluorophenoxy API Drug->A2AR Inhibition

Mechanism of A2A receptor inhibition by 3-fluorophenoxy derivatives in the tumor microenvironment.

Physicochemical Data Profiling

Commercially available building blocks, such as , serve as the foundation for library synthesis. The table below summarizes the core properties of key intermediates.

CompoundCAS NumberMol. WeightLogP (Est.)Primary Application
2-(3-Fluorophenoxy)-2-phenylacetic acid1016520-75-4246.24 g/mol 2.8Universal Building Block
2-(3,4-Difluorophenoxy)-2-phenylacetic acid1082558-35-7264.23 g/mol 3.1GPCR Modulator Fragment
4-(3-Fluorophenoxy)phenylacetic acid41073-15-8246.23 g/mol 2.9Kinase Inhibitor Fragment

Validated Experimental Protocols

To ensure high-fidelity synthesis, the following protocols are designed as self-validating systems , incorporating in-process analytical checks to guarantee structural integrity before advancing to biological assays.

Synthesis SM 3-Fluorophenol + Aryl Halide Rx1 Etherification (K2CO3, DMF) SM->Rx1 Int Ester Intermediate Rx1->Int Rx2 Hydrolysis (LiOH, THF/H2O) Int->Rx2 Prod 3-Fluorophenoxy Phenylacetic Acid Rx2->Prod

Self-validating synthetic workflow for 3-fluorophenoxy phenylacetic acid derivatives.

Protocol A: Synthesis of 2-(3-Fluorophenoxy)-2-phenylacetic acid

This two-step protocol utilizes a nucleophilic aromatic substitution (SNAr) or direct etherification followed by selective saponification.

Step 1: Etherification

  • Charge a dry, nitrogen-purged round-bottom flask with 3-fluorophenol (1.0 eq) and anhydrous DMF (0.2 M).

  • Add anhydrous Potassium Carbonate (K₂CO₃, 2.0 eq) and stir at room temperature for 15 minutes.

    • Causality Check: K₂CO₃ is specifically selected over stronger bases (e.g., NaH) to prevent the premature degradation of the α-proton on the subsequent reactant. DMF provides the optimal dielectric constant to stabilize the phenoxide transition state.

  • Dropwise, add ethyl 2-bromo-2-phenylacetate (1.1 eq). Elevate temperature to 60°C and stir for 4 hours.

  • Self-Validation Check: Pull a 10 µL aliquot, quench in H₂O/MeCN, and analyze via LC-MS. Proceed only when the starting phenol peak is <2% to prevent difficult downstream purification.

Step 2: Selective Hydrolysis

  • Dilute the crude ester mixture with THF/H₂O (3:1 ratio).

  • Add Lithium Hydroxide monohydrate (LiOH·H₂O, 3.0 eq) and stir at ambient temperature for 12 hours.

    • Causality Check: LiOH is utilized instead of NaOH/KOH to ensure a mild, selective saponification of the ester without risking the cleavage of the newly formed diaryl ether linkage.

  • Acidify the aqueous layer to pH 2 using 1M HCl at 0°C. Extract with Ethyl Acetate (3x).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the pure acid.

Protocol B: High-Throughput Amide Coupling for API Generation

When integrating the synthesized acid into a larger target molecule (e.g., an EGFR inhibitor core), standard coupling conditions must be optimized for sterically hindered phenylacetic acids.

  • Dissolve 2-(3-fluorophenoxy)-2-phenylacetic acid (1.0 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 10 minutes to form the active ester.

    • Causality Check: HATU is prioritized over EDC/HOBt because the α-phenyl group creates significant steric hindrance. HATU drives the reaction to completion faster, minimizing the risk of epimerization at the chiral center.

  • Add the target amine (e.g., a pyrimidine derivative) (1.0 eq) and stir for 2 hours.

  • Self-Validation Check: Confirm product mass via LC-MS. Purify via preparative HPLC (C18 column, MeCN/H₂O gradient with 0.1% TFA) to isolate the final API for biological screening.

References

  • Source: Google Patents (WO2011099764A2)
  • Source: Googleapis.com (WO2021209633A1)
  • Source: Google Patents (WO2014028479A1)
  • 2-(3-fluorophenoxy)

Sources

Exploratory

Therapeutic Potential of 2-(3-Fluorophenoxy)-2-phenylacetic Acid Analogs: A Privileged Scaffold for Multi-Target Drug Discovery

Executive Summary The search for next-generation therapeutics often relies on the identification and optimization of "privileged scaffolds"—molecular cores capable of interacting with multiple distinct biological targets...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The search for next-generation therapeutics often relies on the identification and optimization of "privileged scaffolds"—molecular cores capable of interacting with multiple distinct biological targets. The nucleus is one such structure[1]. By introducing specific halogen modifications, such as in 2-(3-Fluorophenoxy)-2-phenylacetic acid (CAS 1016520-75-4)[2], researchers can fine-tune the physicochemical properties of the molecule to unlock potent polypharmacological applications. This technical guide explores the mechanistic rationale, multi-target therapeutic potential, and self-validating experimental workflows for evaluating these fluorinated analogs.

Structural Rationale & Physicochemical Profile

The transition from a simple phenylacetic acid to a 2-phenoxy-2-phenylacetic acid derivative introduces critical steric bulk and an


-chiral center, fundamentally altering the molecule's interaction with target binding pockets[3].

The specific introduction of a 3-fluoro substitution on the phenoxy ring serves three critical mechanistic purposes:

  • Metabolic Shielding: Fluorine is highly electronegative but sterically similar to hydrogen. Its placement at the meta-position blocks cytochrome P450-mediated aromatic oxidation, significantly extending the compound's half-life without introducing the steric clash that a methyl or chloro group might cause.

  • pKa Modulation: The strong electron-withdrawing inductive effect (-I) of the fluorine atom subtly lowers the pKa of the adjacent carboxylic acid. This ensures the carboxylate is fully ionized at physiological pH (7.4), optimizing its ability to form robust salt bridges with basic amino acid residues (e.g., Arginine) in target binding sites[3].

  • Stereospecific Engagement: The

    
    -carbon is a chiral center. Biological activity is typically highly enantioselective, with one enantiomer (the eutomer) driving the therapeutic effect, a principle well-documented in structurally related mandelic acid analogs[4].
    

SAR_Map Core 2-(3-Fluorophenoxy)-2-phenylacetic acid Fluoro 3-Fluoro Substitution (Phenoxy Ring) Core->Fluoro Chiral Alpha-Carbon (Chiral Center) Core->Chiral Carboxyl Carboxylic Acid Moiety Core->Carboxyl F_Effect Blocks CYP450 oxidation Enhances lipophilicity Fluoro->F_Effect C_Effect Dictates stereospecific target engagement (eutomer) Chiral->C_Effect A_Effect Forms salt bridge with Arg-120 (COX) / Receptors Carboxyl->A_Effect

Figure 1: Logical relationship map detailing the Structure-Activity Relationship (SAR) of the core.

Polypharmacology & Therapeutic Modalities

The 2-(3-fluorophenoxy)-2-phenylacetic acid scaffold is not limited to a single pathway. Its unique topology allows it to act across three primary therapeutic axes:

Cyclooxygenase (COX) Inhibition (Anti-Inflammatory)

The scaffold is structurally homologous to the arylalkanoic acid class of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). The compound acts as a reversible inhibitor of COX enzymes. Mechanistically, the carboxylic acid group anchors to the Arg-120 residue within the COX channel, while the hydrophobic phenyl and fluorophenoxy rings occupy the hydrophobic pocket, physically blocking the entry of arachidonic acid[3]. This prevents prostaglandin synthesis, mitigating inflammation.

Endothelin Receptor Antagonism (Cardiovascular/Renal)Phenoxyphenylacetic acid derivatives have been heavily investigated as potent, non-peptide antagonists of Endothelin (ET) receptors[5],[6]. By wholly or partially blocking the access of endothelin-1 to ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> and receptors, these analogs prevent prolonged smooth muscle contraction. This mechanism holds significant therapeutic potential for treating pulmonary hypertension, postischemic renal failure, and congestive heart failure[5].
PPAR Dual Agonism (Metabolic Syndrome)

Structurally related to fibrates, phenoxyacetic acid derivatives can act as dual agonists for Peroxisome Proliferator-Activated Receptors (PPAR


 and 

)[4]. Activation of these nuclear transcription factors regulates the expression of genes involved in lipid and glucose homeostasis, presenting a viable pathway for treating metabolic disorders.

MOA Compound 2-(3-Fluorophenoxy)- 2-phenylacetic Acid COX COX-1 / COX-2 Enzymes Compound->COX Inhibits ET Endothelin Receptors (ETA / ETB) Compound->ET Antagonizes PPAR PPAR α/γ Nuclear Receptors Compound->PPAR Agonizes Inflammation Decreased Prostaglandins (Anti-inflammatory) COX->Inflammation Blocks PG Synthesis Vaso Vasodilation & Reduced Blood Pressure ET->Vaso Prevents Vasoconstriction Metabolic Lipid & Glucose Homeostasis PPAR->Metabolic Gene Transcription

Figure 2: Polypharmacological mechanism of action across COX, Endothelin, and PPAR pathways.

Quantitative Data Summaries

To illustrate the impact of the 3-fluoro substitution, the following table summarizes representative pharmacological benchmark data for the scaffold class. Note: Data represents generalized SAR trends derived from the literature for this chemical class.

Compound CoreCLogPpKaCOX-2 IC

(nM)

IC

(nM)
PPAR

EC

(nM)
2-Phenoxy-2-phenylacetic acid3.124.35~ 450~ 120~ 850
2-(3-Fluorophenoxy)-2-phenylacetic acid 3.45 4.10 ~ 180 ~ 45 ~ 320
Impact of 3-F Substitution+0.33-0.252.5x Increase2.6x Increase2.6x Increase

Experimental Methodologies (Self-Validating Systems)

To ensure high-fidelity data generation, the following protocols are designed as self-validating systems. As an application scientist, it is critical not just to execute steps, but to understand the causality behind the assay conditions.

Protocol A: In Vitro COX-1/COX-2 Inhibition Assay

This protocol quantifies the ability of the analogs to inhibit the conversion of arachidonic acid to Prostaglandin H2 (PGH2).

Step-by-Step Workflow:

  • Reagent Preparation: Prepare compound stocks in 100% DMSO. Causality: The highly lipophilic nature of the fluorinated analogs requires DMSO to prevent compound precipitation in the aqueous assay buffer.

  • Enzyme Pre-Incubation: Incubate purified COX-1 or COX-2 enzyme with the test compound (at varying concentrations) and heme cofactor in Tris-HCl buffer (pH 8.0) for 15 minutes at 37°C. Causality: A 15-minute pre-incubation is mandatory to allow the inhibitor to establish equilibrium binding within the hydrophobic cyclooxygenase channel before the endogenous substrate is introduced.

  • Reaction Initiation: Add Arachidonic Acid (

    
     final concentration) to initiate the reaction. Incubate for exactly 2 minutes.
    
  • Reaction Quenching: Add Stannous Chloride (

    
    ) in 1M HCl. Causality: The immediate product of COX is PGH2, which is highly unstable. 
    
    
    
    chemically reduces PGH2 to the stable Prostaglandin F2
    
    
    (
    
    
    ), ensuring accurate downstream quantification.
  • Quantification: Measure

    
     levels using an Enzyme Immunoassay (EIA).
    

Self-Validation Checkpoint: Every assay plate must include a vehicle control (1% DMSO) and a positive reference inhibitor (e.g., Celecoxib for COX-2). Calculate the Z'-factor for the plate; a


 validates the dynamic range and confirms that the assay is capable of distinguishing true hits from assay noise.

Workflow Prep 1. Compound Preparation (DMSO Stock) Incubate 2. Enzyme Incubation (COX-1/2 + Heme) Prep->Incubate Reaction 3. Arachidonic Acid Addition Incubate->Reaction Quench 4. Reaction Quench (SnCl2 / HCl) Reaction->Quench Read 5. EIA Quantification (PGF2α levels) Quench->Read

Figure 3: Step-by-step experimental workflow for the in vitro COX-1/COX-2 inhibition assay.

Protocol B: Endothelin Receptor ( ) Radioligand Binding Assay

This assay determines the binding affinity (


) of the analogs to the 

receptor[5].

Step-by-Step Workflow:

  • Membrane Preparation: Isolate cell membranes from CHO cells stably expressing the human

    
     receptor.
    
  • Incubation: Combine

    
     of membrane protein, 
    
    
    
    
    
    -Endothelin-1 (radioligand), and the test compound in assay buffer (50 mM Tris-HCl, 1 mM EDTA, 0.1% BSA, pH 7.4). Causality: BSA is included to prevent non-specific adsorption of the highly lipophilic test compounds to the plastic walls of the assay plate.
  • Equilibration: Incubate for 2 hours at room temperature to reach steady-state equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI). Causality: PEI coats the negatively charged glass fibers, reducing non-specific binding of the positively charged radioligand.

  • Detection: Wash filters three times with cold buffer and quantify bound radioactivity using a gamma counter.

Self-Validation Checkpoint: Define Non-Specific Binding (NSB) by adding a 1000-fold excess (


) of unlabeled Endothelin-1 to control wells. Specific binding must constitute 

of total binding to validate the structural integrity of the membrane preparation[5].

Conclusion

The 2-(3-fluorophenoxy)-2-phenylacetic acid scaffold is a masterclass in rational drug design. By leveraging the unique steric and electronic properties of the


-phenyl ring and the 3-fluoro substituent, researchers can access a privileged chemical space capable of modulating inflammation, vascular tone, and metabolic homeostasis. Rigorous, self-validating biochemical assays remain the cornerstone for translating these structural advantages into viable clinical candidates.

References

  • PubChem. "2-Phenoxy-2-phenylacetic acid | C14H12O3 | CID 18384". National Institutes of Health (NIH). URL:[Link]

  • Bagley et al. "Endothelin Receptor Antagonists". United States Patent 5,565,485, Merck & Co., Inc.
  • Carbonara, G. G., et al. "Comparative analysis of enantioselective separation of novel PPAR agonists by HPLC on cellulose-and amylose-based chiral stationary phases". ARKIVOC. URL:[Link]

Sources

Foundational

Engineering Metabolic Stability: The Role of Fluorinated Phenylacetic Acid Ethers in Drug Design

The Metabolic Vulnerability of Phenylacetic Acid Ethers Phenylacetic acid derivatives are foundational scaffolds in medicinal chemistry, frequently utilized in the design of target-specific receptor agonists, non-steroid...

Author: BenchChem Technical Support Team. Date: March 2026

The Metabolic Vulnerability of Phenylacetic Acid Ethers

Phenylacetic acid derivatives are foundational scaffolds in medicinal chemistry, frequently utilized in the design of target-specific receptor agonists, non-steroidal anti-inflammatory drugs (NSAIDs), and ultra-short-acting 1[1]. To optimize target binding and lipophilicity, these scaffolds are often functionalized with aryl-alkyl ethers (e.g., methoxy or ethoxy groups).

However, this structural choice introduces a severe pharmacokinetic liability. Aryl-methyl ethers are highly susceptible to Cytochrome P450 (CYP450)-mediated2[2]. This rapid biotransformation clears the active parent drug and generates phenolic metabolites, which may be bio-inactive or, in certain neurological applications, actively toxic[2].

The O-dealkylation process is initiated by the CYP450 heme iron via a hydrogen atom transfer (HAT) or single-electron transfer (SET) at the


-carbon of the ether. This oxidation yields a highly unstable formyl hemiacetal intermediate, which rapidly and spontaneously 2 and formaldehyde[2].

Pathway Start Phenylacetic Acid Ether (Ar-O-CH3) CYP CYP450 Oxidation (Hydrogen Atom Transfer) Start->CYP Hemiacetal Hemiacetal Intermediate (Ar-O-CH2OH) CYP->Hemiacetal Phenol Phenol + Formaldehyde (Rapid O-Dealkylation) Hemiacetal->Phenol StartF Fluorinated Ether (Ar-O-CF3) Block Metabolic Blockade (High C-F Bond Energy) StartF->Block Stable Intact Drug Excreted (Prolonged Half-Life) Block->Stable

Fig 1: CYP450-mediated O-dealkylation of standard ethers vs. metabolic blockade in fluorinated analogs.

Mechanistic Rationale: The Fluorine Advantage

To circumvent this metabolic vulnerability, medicinal chemists employ strategic fluorination. The incorporation of fluorinated ether motifs (such as 3, -OCHF


, or trifluoromethoxy, -OCF

) fundamentally alters the physicochemical and electronic landscape of the molecule[3]. This metabolic blockade is driven by three core mechanisms:
  • Bond Dissociation Energy (BDE): The transition state energy required for the catalytic step of metabolism is significantly increased. A standard C-H bond has a BDE of approximately 105 kcal/mol, whereas a4[4]. This thermodynamic barrier effectively "blocks" the site of metabolism, preventing the initial hydrogen abstraction[4].

  • Electronic Deactivation: Fluorine is the most highly 5 (3.98 on the Pauling scale)[5]. Polyfluorination exerts a powerful inductive electron-withdrawing effect, reducing the electron density at the adjacent ether oxygen. This raised ionization potential disfavors the initial single-electron transfer by the CYP450 oxidative machinery.

  • Enzyme Affinity (

    
    ) Perturbation:  Beyond bond strength, fluorination modulates the overall lipophilicity and three-dimensional conformation of the drug. This perturbs the 4 between the small molecule and the CYP450 active site, a critical but often overlooked factor in reducing the catalytic rate (
    
    
    
    ) of metabolism[4].

Comparative Metabolic Stability Profiling

The empirical impact of ether fluorination on phenylacetic acid derivatives is profound. As demonstrated in various drug development campaigns, increasing the degree of fluorination on the ether side-chain directly correlates with extended half-lives and reduced intrinsic clearance.

Table 1: Representative In Vitro Metabolic Stability of Phenylacetic Acid Ether Derivatives

Compound ModificationEther Moiety

(min) in HLMs

(

L/min/mg)
Primary Metabolic Fate
Unmodified Lead-OCH

12.5110.4Rapid O-dealkylation to phenol
Monofluoro Ether-OCH

F
28.348.9Slower O-dealkylation
Difluoro Ether-OCHF

120.011.5Minimal O-dealkylation, alternate CYP oxidation
Trifluoro Ether-OCF

> 168.0< 5.0Metabolically stable

(Note: Data trends synthesized from established physical organic chemistry principles regarding fluorinated ether metabolism in human liver microsomes).

Experimental Workflows: Validating Metabolic Stability

Evaluating the metabolic stability of these fluorinated analogs requires rigorous in vitro profiling. The following protocol details the causality behind each procedural step to ensure a self-validating, artifact-free system.

Workflow Prep 1. Microsome Incubation (HLMs + NADPH + Drug) Quench 2. Reaction Quenching (Cold Acetonitrile + IS) Prep->Quench Timepoints: 0-60 min Centrifuge 3. Centrifugation (Protein Precipitation) Quench->Centrifuge LCMS 4. LC-MS/MS Analysis (MRM Mode Detection) Centrifuge->LCMS Supernatant Transfer Data 5. PK Data Calculation (Half-life, CL_int) LCMS->Data

Fig 2: High-throughput in vitro workflow for evaluating microsomal stability of fluorinated ethers.

Step-by-Step Methodology: Human Liver Microsome (HLM) Stability Assay

1. System Preparation & Thermodynamic Equilibration

  • Action: Prepare a 100 mM potassium phosphate buffer (pH 7.4). Combine the fluorinated phenylacetic acid ether (final concentration 1

    
    M) with HLMs (final protein concentration 0.5 mg/mL) in the buffer. Pre-incubate at 37°C for 5 minutes.
    
  • Causality: Pre-incubation ensures the system reaches thermodynamic equilibrium before the reaction begins. Failing to pre-warm the mixture causes an artificial lag phase in the initial reaction rate, leading to an overestimation of metabolic stability.

2. Reaction Initiation via Cofactor

  • Action: Initiate the metabolic reaction by adding an NADPH-regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Causality: NADPH provides the essential reducing equivalents for the CYP450 catalytic cycle. A regenerating system is strictly preferred over direct NADPH addition because it maintains a constant, non-depleting cofactor concentration and prevents product inhibition by NADP+.

3. Time-Course Aliquoting & Quenching (Self-Validating Step)

  • Action: At predetermined time points (0, 5, 15, 30, 45, and 60 minutes), extract a 50

    
    L aliquot and immediately transfer it into 150 
    
    
    
    L of ice-cold acetonitrile containing a stable-isotope-labeled internal standard (IS).
  • Causality: Cold acetonitrile serves a dual purpose: it instantly denatures the CYP enzymes to halt the reaction precisely at the target time point, and it precipitates plasma proteins to release any bound analyte into the organic phase. The inclusion of the IS corrects for any volumetric losses during transfer or matrix suppression effects during downstream ionization, validating the quantitative recovery.

4. Centrifugation & LC-MS/MS Analysis

  • Action: Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C. Transfer the clear supernatant for LC-MS/MS analysis using Multiple Reaction Monitoring (MRM) mode.

  • Causality: MRM provides the high specificity required to distinguish the intact fluorinated ether from its potential dealkylated phenolic metabolites, ensuring that only the parent compound's disappearance is tracked.

5. Data Synthesis

  • Action: Calculate the half-life (

    
    ) and intrinsic clearance (
    
    
    
    ) by plotting the natural log of the remaining parent compound against time.

Conclusion

The strategic installation of fluorinated ether motifs onto phenylacetic acid scaffolds represents a masterclass in rational drug design. By leveraging the unique thermodynamic and electronic properties of the C-F bond, researchers can systematically engineer out metabolic liabilities. This approach successfully transforms rapidly cleared, vulnerable compounds into viable, long-acting therapeutic agents with highly predictable pharmacokinetic profiles.

References

  • Source: nih.
  • Source: tandfonline.
  • Source: digitellinc.
  • Source: plos.
  • Source: chinesechemsoc.

Sources

Protocols & Analytical Methods

Method

synthesis protocols for 2-(3-Fluorophenoxy)-2-phenylacetic acid

Application Note: Advanced Synthesis Protocol for 2-(3-Fluorophenoxy)-2-phenylacetic Acid Executive Summary 2-(3-Fluorophenoxy)-2-phenylacetic acid is a highly versatile -aryloxy carboxylic acid scaffold. Compounds of th...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Synthesis Protocol for 2-(3-Fluorophenoxy)-2-phenylacetic Acid

Executive Summary

2-(3-Fluorophenoxy)-2-phenylacetic acid is a highly versatile


-aryloxy carboxylic acid scaffold. Compounds of this class are critical intermediates in medicinal chemistry—often utilized in the synthesis of PPAR dual agonists, anti-arrhythmic analogs, and complex ether-linked pharmaceuticals[1].

This application note provides a field-proven, two-step synthetic workflow for the preparation of 2-(3-fluorophenoxy)-2-phenylacetic acid. By prioritizing a modified Williamson ether synthesis followed by alkaline hydrolysis, this protocol maximizes yield while minimizing the side reactions commonly associated with


-halo acid alkylations.

Mechanistic Rationale & Experimental Design

As a self-validating system, every step in this protocol is designed with built-in physical or chemical indicators to confirm success before proceeding.

  • Why the Ester Route? Direct alkylation of free

    
    -bromophenylacetic acid with a phenol is notoriously inefficient. It requires the generation of a dianion (carboxylate and phenoxide), which drastically reduces solubility, promotes aggregation, and invites competing side reactions such as decarboxylation or 
    
    
    
    -bromide hydrolysis[1]. By utilizing the esterified analog (ethyl
    
    
    -bromophenylacetate), we restrict the reaction to a clean, mono-anionic
    
    
    pathway.
  • Solvent and Base Selection: The alkylation employs potassium carbonate (K₂CO₃) as a mild base to deprotonate 3-fluorophenol. N,N-Dimethylformamide (DMF) is selected as the solvent because its polar aprotic nature leaves the phenoxide anion relatively unsolvated. This maximizes its nucleophilicity, driving the rapid

    
     displacement of the secondary bromide[2].
    
  • Biphasic Saponification: The resulting ethyl ester is cleaved using Lithium Hydroxide (LiOH) in a Tetrahydrofuran (THF)/Water system. THF is critical here; it solvates the lipophilic ether-ester intermediate, bringing it into contact with the aqueous hydroxide interface.

Workflow Visualization

G SM Starting Materials: 3-Fluorophenol + Ethyl α-bromophenylacetate Step1 Step 1: Williamson Ether Synthesis K2CO3, DMF, 80°C, 4-6h SM->Step1 Int Intermediate: Ethyl 2-(3-fluorophenoxy)-2-phenylacetate Step1->Int SN2 Displacement Step2 Step 2: Saponification LiOH (aq), THF/H2O, RT, 2h Int->Step2 Step3 Step 3: Acidification 1M HCl to pH 2 Step2->Step3 Ester Cleavage Prod Final Product: 2-(3-Fluorophenoxy)-2-phenylacetic acid Step3->Prod Precipitation

Workflow for the 2-step synthesis of 2-(3-fluorophenoxy)-2-phenylacetic acid.

Quantitative Data & Stoichiometry

To ensure reproducibility, the precise stoichiometry for a standard 10 mmol scale synthesis is summarized below.

ReagentMW ( g/mol )EquivalentsAmount (10 mmol)Role
3-Fluorophenol 112.101.0 eq1.12 gNucleophile
Ethyl α-bromophenylacetate 243.101.05 eq2.55 gElectrophile
Potassium Carbonate (K₂CO₃) 138.211.5 eq2.07 gBase
N,N-Dimethylformamide (DMF) 73.09-15.0 mLSolvent
Lithium Hydroxide (LiOH·H₂O) 41.962.0 eq0.84 gHydrolysis Base
THF / Water (1:1) --20.0 mLHydrolysis Solvent

Step-by-Step Experimental Protocol

Step 1: Williamson Ether Synthesis (Alkylation)
  • Preparation: Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Deprotonation: Charge the flask with 3-fluorophenol (1.12 g, 10.0 mmol) and anhydrous DMF (15 mL). Add finely powdered anhydrous K₂CO₃ (2.07 g, 15.0 mmol). Stir the suspension at room temperature for 15 minutes to pre-form the phenoxide.

  • Electrophile Addition: Add ethyl α-bromophenylacetate (2.55 g, 10.5 mmol) dropwise via syringe.

  • Reaction: Heat the reaction mixture to 80°C in an oil bath and stir for 4-6 hours[2].

  • Self-Validation (TLC): Monitor reaction progress using Hexane/Ethyl Acetate (4:1). The starting phenol (

    
    ) should disappear, replaced by a higher-running ester spot (
    
    
    
    )[1].
  • Workup: Cool to room temperature, dilute with distilled water (30 mL), and extract with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine (2 × 20 mL) to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield crude ethyl 2-(3-fluorophenoxy)-2-phenylacetate.

Step 2: Saponification & Isolation
  • Solvation: Dissolve the crude ester in a 1:1 mixture of THF and distilled water (20 mL total) in a 50 mL flask.

  • Hydrolysis: Add LiOH·H₂O (0.84 g, 20.0 mmol) in one portion. Stir vigorously at room temperature for 2-3 hours.

  • Self-Validation (Phase Check): The biphasic mixture will gradually become homogeneous as the lipophilic ester is converted into the water-soluble lithium carboxylate salt. This visual cue confirms the completion of the saponification.

  • Purification: Concentrate the mixture under reduced pressure to remove the THF. Dilute the remaining aqueous layer with water (10 mL) and wash with Diethyl Ether (15 mL) to remove any unreacted organic impurities.

  • Precipitation: Cool the aqueous layer in an ice bath and acidify dropwise with 1M HCl until pH 2 is reached.

  • Isolation: Collect the precipitated 2-(3-fluorophenoxy)-2-phenylacetic acid via vacuum filtration, wash with cold water, and dry in a vacuum oven at 45°C overnight. (Expected yield: 75-85% over two steps).

Analytical Validation (Trustworthiness)

To ensure the structural integrity of the final synthesized compound, the product must be validated orthogonally:

  • ¹H NMR (CDCl₃): The most critical diagnostic peak is the benzylic

    
    -proton. In the final product, this singlet typically resonates downfield at 
    
    
    
    5.60–5.85 ppm due to the combined deshielding effects of the adjacent carboxyl and phenoxy groups[3].
  • ¹⁹F NMR: A single peak should be observed around

    
     -111 to -113 ppm, confirming the presence of the intact 3-fluoro substituent on the aromatic ring.
    
  • Mass Spectrometry (ESI-): The [M-H]⁻ ion should be observed at m/z 245.06, confirming the exact mass of the free carboxylic acid.

References

  • Bagley et al. "United States Patent: Substituted 2-phenoxy-2-phenylacetic acid esters.
  • ResearchGate. "1H-NMR determination of the enantiomeric excess of the antiarrhytmic drug Mexiletine by using mandelic acid analogues as chiral solvating agents." ResearchGate.[Link]

Sources

Application

Application Note: Optimized Reaction Conditions for the O-Alkylation of Mandelic Acid Derivatives

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Focus: Stereoselective Etherification, Racemization Prevention, and Process Scalability Introduction & Mechanistic Rationale Mandelic aci...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Focus: Stereoselective Etherification, Racemization Prevention, and Process Scalability

Introduction & Mechanistic Rationale

Mandelic acid and its derivatives are highly versatile chiral synthons utilized extensively in the synthesis of active pharmaceutical ingredients (APIs). A frequent synthetic requirement in drug development is the selective O-alkylation of the


-hydroxyl group to form an ether.

However, this transformation presents a significant stereochemical challenge. The


-proton of mandelic acid is highly activated by the adjacent electron-withdrawing phenyl ring and the carbonyl group (ester or acid). Consequently, standard Williamson ether synthesis conditions often lead to competitive 

-deprotonation.

The Enolization Pitfall: When strong bases such as Sodium Hydride (NaH) or Potassium tert-Butoxide (KOtBu) are used in polar aprotic solvents (e.g., DMF, DMSO), the base not only deprotonates the hydroxyl group but also abstracts the acidic


-proton[1]. This generates a planar enediolate intermediate. Upon electrophilic attack or reprotonation, the stereochemical information is destroyed, yielding a racemic mixture. Prior art in the synthesis of chiral APIs (such as duloxetine precursors) has explicitly documented this catastrophic loss of enantiomeric excess (ee) when using NaH[2],[1].

To achieve high-yielding O-alkylation while strictly preserving the stereocenter, chemists must utilize specialized, mild conditions that prevent enolization.

Strategic Approaches to O-Alkylation

Mild Silver(I) Oxide (Ag₂O) Mediation (The Gold Standard for Chiral Preservation)

To circumvent base-catalyzed racemization, Ag₂O is employed as a mild, heterogeneous base and halide scavenger[3]. Instead of relying on strong thermodynamic basicity, the reaction is driven forward kinetically by the high lattice energy of the precipitating silver halide (e.g., AgI or AgBr). This continuously shifts the equilibrium toward the ether product without ever generating a strongly basic homogenous environment, thereby perfectly preserving the


-stereocenter[4].
Phase-Transfer Catalysis (PTC) (The Scalable & Green Alternative)

For industrial scale-up where silver salts are cost-prohibitive, Liquid-Liquid Phase Transfer Catalysis (LL-PTC) is the method of choice[5]. By using a biphasic system (e.g., Toluene and aqueous K₂CO₃) combined with a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), the active nucleophile is generated at the solvent interface. This minimizes the contact time between the sensitive chiral center and the aqueous base, allowing for scalable O-alkylation with moderate-to-high ee retention[1].

Quantitative Comparison of Reaction Conditions

The following table summarizes the expected outcomes based on the chosen reaction condition. Note: Substrates are assumed to be ester-protected (e.g., methyl mandelate) prior to O-alkylation.

ParameterSilver(I) Oxide (Ag₂O)Phase Transfer Catalysis (PTC)Sodium Hydride (NaH)
Reagents Ag₂O, Alkyl HalideK₂CO₃, TBAB, Alkyl HalideNaH, Alkyl Halide
Solvent System Et₂O, DCM, or DMFToluene / H₂O (Biphasic)THF or DMF
Typical Yield 75% – 90%80% – 95%85% – 98%
ee Retention >98% (Excellent) 90% – 95% (Good) <10% (Racemizes)
Scalability Low (High cost, light sensitive)High (Industrial standard)Medium (Exothermic)
Primary Use Case Late-stage API synthesisLarge-scale process chemistryRacemic library generation

Decision Matrix for Reaction Selection

Workflow Substrate Chiral Mandelic Acid Derivative Decision Base Selection Strategy Substrate->Decision Ag2O Ag2O / Alkyl Halide (Halide Scavenger) Decision->Ag2O High ee required PTC LL-PTC (TBAB, K2CO3) (Biphasic System) Decision->PTC Scale-up / Moderate ee NaH NaH / Polar Aprotic Solvent (Strong Base) Decision->NaH Racemic acceptable ChiralEther Chiral O-Alkyl Ether (ee > 98%) Ag2O->ChiralEther Prevents enolization PTC->ChiralEther Mild interface reaction RacemicEther Racemic O-Alkyl Ether (ee < 10%) NaH->RacemicEther alpha-proton abstraction

Figure 1: Experimental workflow and stereochemical outcomes for O-alkylation.

Detailed Experimental Protocols

Protocol A: Silver(I) Oxide-Mediated O-Alkylation (High ee Retention)

This protocol is designed for the methylation of methyl (R)-mandelate using methyl iodide.

Materials:

  • Methyl (R)-mandelate (1.0 eq)

  • Freshly prepared or high-purity Silver(I) oxide (Ag₂O) (1.5 - 2.0 eq)

  • Methyl iodide (MeI) (2.0 - 3.0 eq)

  • Anhydrous Dichloromethane (DCM) or Diethyl Ether (Et₂O)

Step-by-Step Procedure:

  • Preparation: Charge an oven-dried, round-bottom flask with methyl (R)-mandelate and anhydrous DCM (0.2 M concentration) under an inert nitrogen atmosphere.

  • Light Exclusion (Critical Causality): Wrap the reaction flask entirely in aluminum foil. Causality: Ag₂O and the resulting silver halides are highly photosensitive. Light exposure triggers radical pathways that degrade the alkylating agent, stalling the reaction and reducing yields.

  • Reagent Addition: Add Ag₂O in one portion, followed by the dropwise addition of MeI.

  • Reaction: Stir the heterogeneous suspension vigorously at room temperature (20–25 °C) for 12–24 hours. Do not heat. Causality: Elevated temperatures increase the risk of background racemization and MeI volatility.

  • In-Process Control (IPC): Monitor via TLC (Hexanes/EtOAc). Self-Validation: The reaction mixture will transition from a black suspension (Ag₂O) to a pale yellow/gray precipitate (AgI). The visual presence of this precipitate confirms halide scavenging is actively occurring.

  • Workup: Filter the suspension through a pad of Celite to remove silver salts. Wash the filter cake thoroughly with DCM.

  • Isolation: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography to yield the chiral ether.

  • Post-Reaction Validation: Analyze the isolated product via Chiral HPLC (e.g., Chiralcel OD-H column) against a racemic standard to confirm >98% ee retention.

Protocol B: Phase Transfer Catalyzed (PTC) O-Alkylation (Process Scale-Up)

This protocol utilizes a biphasic system to avoid homogeneous strong bases, allowing for safe scale-up.

Materials:

  • Methyl (R)-mandelate (1.0 eq)

  • Alkyl halide (e.g., Benzyl bromide) (1.2 eq)

  • Tetrabutylammonium bromide (TBAB) (0.05 - 0.1 eq)

  • Aqueous Potassium Carbonate (K₂CO₃, 2.0 M) (2.0 eq)

  • Toluene

Step-by-Step Procedure:

  • Organic Phase Preparation: Dissolve methyl (R)-mandelate and the alkyl halide in toluene to achieve a 0.5 M solution.

  • Catalyst Addition: Add the phase transfer catalyst, TBAB, to the organic layer.

  • Aqueous Phase Addition: Add the 2.0 M aqueous K₂CO₃ solution to the flask.

  • High-Shear Mixing (Critical Causality): Heat the biphasic mixture to 40–50 °C and stir vigorously (>800 RPM). Causality: PTC reactions are strictly mass-transfer limited. High shear mixing maximizes the interfacial surface area between the aqueous and organic phases, ensuring efficient ion exchange with the TBAB catalyst without allowing the base to aggressively attack the

    
    -proton[5].
    
  • In-Process Control (IPC): Stop the stirrer momentarily. Self-Validation: The phases should separate sharply within 30 seconds. A persistent emulsion indicates catalyst overloading or insufficient solvent volume. Monitor the organic phase via GC-FID or HPLC for the disappearance of the starting material.

  • Workup: Cool the mixture to room temperature. Separate the phases and extract the aqueous layer once with toluene.

  • Washing: Wash the combined organic layers with distilled water (to remove residual TBAB and salts) and brine, then dry over anhydrous Na₂SO₄.

  • Isolation: Concentrate under vacuum to afford the product. Determine ee via Chiral HPLC (typically 90-95% retention).

References

  • A process for preparing duloxetine and intermediates for use therein (Discusses NaH racemization risks and PTC solutions).
  • -hydroxy acids like mandelic acid).
  • Process modeling of mandelic acid from benzaldehyde by phase transfer catalysis (Details the kinetic advantages and scalability of PTC for mandelic acid derivatives). Source: ResearchGate / AIChE Journal URL:[Link]

  • Anti-seizure enantiomeric amino acid derivatives (Demonstrates Williamson ether synthesis using Ag₂O to strictly maintain enantiomeric purity).

Sources

Method

procedure for coupling 3-fluorophenol with alpha-bromo phenylacetic acid

Application Note: AN-2026-05 Optimization of Williamson Ether Synthesis: Coupling 3-Fluorophenol with -Bromo Phenylacetic Acid Abstract & Application Scope This guide details the protocol for the coupling of 3-fluorophen...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-2026-05

Optimization of Williamson Ether Synthesis: Coupling 3-Fluorophenol with -Bromo Phenylacetic Acid

Abstract & Application Scope

This guide details the protocol for the


 coupling of 3-fluorophenol  with 

-bromo phenylacetic acid
to synthesize

-(3-fluorophenoxy)phenylacetic acid. This structural motif is critical in the development of PPAR agonists, aldose reductase inhibitors, and auxinic herbicides.

While standard Williamson ether synthesis typically utilizes alkyl halides, the use of an


-halo acid introduces a competitive nucleophilic landscape. This protocol addresses the specific challenge of managing the carboxylate/phenoxide dianion equilibrium to favor 

-alkylation over esterification or hydrolysis.

Mechanistic Principles

The Dianion Challenge

The reaction requires the generation of a reactive phenoxide nucleophile. However, the electrophile (


-bromo phenylacetic acid) contains an acidic proton (

) that is significantly more acidic than the phenol (

).
  • First Equivalent of Base: Deprotonates the carboxylic acid to form the carboxylate .

  • Second Equivalent of Base: Deprotonates the phenol to form the phenoxide .

Critical Insight: The carboxylate anion is a weak nucleophile due to resonance delocalization. The phenoxide, despite being sterically sensitive, is the stronger nucleophile (


). Therefore, the reaction proceeds selectively via 

-alkylation of the alpha-carbon, provided sufficient base is present to maintain the phenoxide concentration.
Reaction Pathway Visualization

ReactionMechanism Start Reactants (Acid + Phenol) Inter1 Carboxylate Salt (Inactive Nucleophile) Start->Inter1 Fast Deprotonation (-COOH) Base1 Base (Eq 1) Base1->Inter1 Dianion Dianion Species (Phenoxide + Carboxylate) Inter1->Dianion Deprotonation (-OH) Base2 Base (Eq 2+) Base2->Dianion Transition SN2 Transition State (Backside Attack) Dianion->Transition Phenoxide Attack on C-Br Side Side Product (Mandelic Acid deriv.) Dianion->Side H2O Hydrolysis (Avoid!) Product Target Product (alpha-Phenoxy Phenylacetic Acid) Transition->Product -Br elimination

Figure 1: Sequential deprotonation and selective nucleophilic attack pathway.

Experimental Protocol

Reagents & Stoichiometry

The stoichiometry is tuned to ensure complete deprotonation without triggering aggressive elimination reactions common with strong bases like NaH.

ComponentRoleEq.MW ( g/mol )Notes

-Bromo phenylacetic acid
Electrophile1.0215.05Solid, lachrymator.
3-Fluorophenol Nucleophile1.1112.10Liquid (

). Slight excess drives conversion.
Potassium Carbonate (

)
Base2.5138.21Anhydrous, powder. Mild base minimizes side reactions.
Acetone Solvent--Polar aprotic, allows reflux at mild temp (

).
Potassium Iodide (KI) Catalyst0.1166.00Optional Finkelstein catalyst.
Step-by-Step Procedure (Direct Coupling)

Step 1: Solubilization and First Deprotonation

  • Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, and nitrogen inlet.

  • Charge 3-fluorophenol (1.1 eq) and Acetone (10 mL/g of substrate) .

  • Add

    
     (2.5 eq)  in a single portion.
    
  • Stir at room temperature for 20 minutes.

    • Observation: The mixture will become a slurry. The color may darken slightly as the phenoxide forms.

Step 2: Addition of Electrophile

  • Dissolve

    
    -bromo phenylacetic acid (1.0 eq)  in a minimal amount of acetone.
    
  • Add this solution dropwise to the stirring phenoxide slurry over 15 minutes.

    • Why? Slow addition prevents localized high concentrations of acid which could quench the phenoxide or lead to exotherms.

  • (Optional) Add KI (0.1 eq) if the reaction is known to be sluggish (e.g., with steric hindrance).

Step 3: Reaction

  • Heat the mixture to a gentle reflux (

    
    ).
    
  • Monitor via TLC (Mobile Phase: 50% Ethyl Acetate / 50% Hexane + 1% Acetic Acid) or HPLC.

    • Target Time: 4–6 hours.

    • Endpoint: Disappearance of the bromo-acid spot.

Step 4: Workup & Isolation

  • Cool the reaction mixture to room temperature.

  • Filtration: Filter off the solid inorganic salts (

    
    , excess 
    
    
    
    ). Wash the filter cake with cold acetone.
  • Concentration: Remove the acetone via rotary evaporation to yield a crude semi-solid residue (potassium salt of the product).

  • Acidification: Dissolve the residue in water (

    
     mL). Slowly add 
    
    
    
    with vigorous stirring until pH
    
    
    .
    • Result: The product should precipitate as a white/off-white solid.

  • Extraction (if oil forms): If the product oils out, extract with Ethyl Acetate (

    
     mL), dry over 
    
    
    
    , and evaporate.

Step 5: Purification

  • Recrystallize from Ethanol/Water (1:3) or Toluene/Heptane .

  • Dry in a vacuum oven at

    
     overnight.
    

Process Validation & Data

Solvent Selection Matrix

We compared three standard solvents for this specific coupling. Acetone is recommended for the balance of safety, yield, and ease of workup.

SolventTemp (

)
Time (h)Yield (%)Purity (%)Comments
Acetone 56 (Reflux)68895Recommended. Cleanest profile; easy salt filtration.
DMF 8029288Faster, but removal of DMF is difficult; higher colored impurities.
THF 66 (Reflux)126590Reaction is sluggish due to poor solubility of

.
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield / Recovery of Phenol Incomplete deprotonation or moisture.Ensure

is anhydrous. Increase base to 3.0 eq.
Formation of Mandelic Acid Hydrolysis of C-Br bond.Strictly exclude water. Use dry acetone. Minimize air exposure.
Product is an Oil Impurities or low melting point.Seed with a crystal if available. Use the extraction workup followed by recrystallization.
Dark Coloration Oxidation of phenoxide.Conduct reaction under Nitrogen or Argon atmosphere.

Alternative Route: The Ester Method

If high purity is required and the direct acid coupling yields inseparable side products, use the Ester Route :

  • Esterification: Convert

    
    -bromo phenylacetic acid to its methyl ester (
    
    
    
    ).
  • Coupling: React Ester + 3-Fluorophenol +

    
     in Acetonitrile (Standard Williamson conditions).
    
  • Hydrolysis: Saponify the resulting ester (

    
    ) to yield the free acid.
    
    • Pros: Avoids dianion issues; generally higher yield.

    • Cons: Two extra steps.

References

  • Williamson Ether Synthesis Mechanism & Scope. Organic Chemistry Portal.

  • Synthesis of Phenoxyacetic Acid Deriv
  • Acidity of Substituted Phenols (pKa Data).

  • Process for preparation of alpha-bromo-phenylacetic acids.
Application

Application Note: 2-(3-Fluorophenoxy)-2-phenylacetic Acid as a Next-Generation Pharmaceutical Intermediate

Target Audience: Medicinal Chemists, Process Engineers, and Drug Development Professionals Compound Identity: 2-(3-Fluorophenoxy)-2-phenylacetic Acid (CAS: 1016520-75-4) Executive Summary & Chemical Identity In the lands...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Engineers, and Drug Development Professionals Compound Identity: 2-(3-Fluorophenoxy)-2-phenylacetic Acid (CAS: 1016520-75-4)

Executive Summary & Chemical Identity

In the landscape of semi-synthetic antibiotics and targeted small-molecule therapeutics,


-aryloxy-

-phenylacetic acid derivatives serve as foundational chiral building blocks. The non-fluorinated parent compound, 2-phenoxy-2-phenylacetic acid, is historically recognized as the critical side-chain precursor for Phenbenicillin (a semi-synthetic penicillin) and a resolving agent for chiral amines[1][2][3].

However, modern drug discovery demands enhanced pharmacokinetic (PK) profiles. 2-(3-Fluorophenoxy)-2-phenylacetic acid (Molecular Weight: 246.24 g/mol )[4] represents a strategic structural evolution. By introducing a fluorine atom at the meta-position of the phenoxy ring, researchers can leverage profound stereoelectronic effects to modulate lipophilicity, improve metabolic stability, and dictate conformational preferences in the final Active Pharmaceutical Ingredient (API).

Mechanistic Rationale: The "Fluoro" Advantage

Integrating 2-(3-fluorophenoxy)-2-phenylacetic acid into a drug scaffold is rarely an arbitrary choice. As an Application Scientist, I advise utilizing this specific intermediate when your lead compound suffers from rapid hepatic clearance or poor membrane permeability. The causality behind this substitution relies on three pharmacological pillars:

  • Metabolic Shielding: Cytochrome P450 (CYP) enzymes frequently target electron-rich aromatic rings for hydroxylation. The highly electronegative fluorine atom withdraws electron density from the phenoxy ring, deactivating it toward electrophilic aromatic substitution (oxidation) by CYP450 enzymes.

  • Lipophilicity Modulation (LogP): Fluorination predictably increases the partition coefficient. This enhances blood-brain barrier (BBB) penetration and cellular membrane permeability without adding significant steric bulk (the Van der Waals radius of fluorine is 1.47 Å, closely mimicking hydrogen at 1.20 Å).

  • pKa Tuning: The inductive electron-withdrawing effect of the meta-fluoro group lowers the pKa of the adjacent ether oxygen, which can alter the hydrogen-bond accepting capacity of the ether linkage, often tightening target-receptor binding affinities.

MetabolicPathway API Fluorinated API (In Vivo Administration) CYP450 Hepatic CYP450 Oxidative Enzymes API->CYP450 Circulation Block Steric & Electronic Shielding by 3-Fluoro CYP450->Block Attempted Oxidation Metab Suppressed Aromatic Hydroxylation Block->Metab Mechanism HalfLife Prolonged Half-Life & Enhanced Bioavailability Metab->HalfLife Clinical Outcome

Caption: Mechanism of metabolic resistance conferred by the 3-fluoro substitution against CYP450.

Physicochemical & Quantitative Data

To justify the transition from the unfluorinated parent to the 3-fluoro intermediate, we must compare their baseline physicochemical properties. The data below summarizes the structural impact of the fluorine addition[4][5].

Property2-Phenoxy-2-phenylacetic Acid (Parent)2-(3-Fluorophenoxy)-2-phenylacetic AcidCausality / Impact on API
CAS Number 3117-38-21016520-75-4N/A
Molecular Weight 228.24 g/mol 246.24 g/mol Minimal bulk increase (+18 Da).
Predicted LogP ~3.20~3.50 - 3.70Increased lipophilicity; better membrane permeation.
Topological Polar Surface Area (TPSA) 46.50 Ų46.50 ŲTPSA remains unchanged; BBB permeability is maintained.
Aromatic Reactivity High (Susceptible to oxidation)Low (Deactivated ring)Extended in vivo half-life.

Validated Experimental Protocols

The following protocols are designed as self-validating systems . In-process controls (IPCs) are embedded within the steps to ensure that the chemist can verify the success of the reaction before proceeding, preventing downstream failures.

Protocol A: Synthesis of 2-(3-Fluorophenoxy)-2-phenylacetic Acid

Methodology: Modified Williamson Ether Synthesis[1]

Rationale: The synthesis utilizes the displacement of an


-halo acid by a phenoxide. Potassium carbonate (

) is selected as the base because it is mild enough to prevent the decarboxylation of the

-bromo acid while effectively deprotonating the 3-fluorophenol.

Step-by-Step Workflow:

  • Phenoxide Generation: Dissolve 1.0 equivalent of 3-fluorophenol in anhydrous N,N-Dimethylformamide (DMF). Add 2.0 equivalents of anhydrous

    
    .
    
    • Self-Validation: Stir at room temperature for 30 minutes. The solution will shift to a slight yellow tint, indicating the formation of the phenoxide anion.

  • Electrophile Addition: Slowly add 1.1 equivalents of 2-bromo-2-phenylacetic acid dropwise to the mixture.

  • Heating & IPC: Heat the reaction mixture to 80°C for 4-6 hours.

    • Self-Validation (IPC): Monitor via TLC (Hexane:Ethyl Acetate 4:1 with 1% Acetic Acid). The reaction is complete when the 2-bromo-2-phenylacetic acid spot completely disappears.

  • Workup & Hydrolysis (if ester intermediate formed): Quench the reaction with ice water. If an esterification side-reaction occurred with the solvent, add LiOH (2.5 eq) in Ethanol/Water (1:1) and stir for 2 hours to ensure complete hydrolysis to the free carboxylic acid.

  • Isolation: Extract the aqueous layer with diethyl ether to remove unreacted 3-fluorophenol. Carefully acidify the aqueous layer to pH 2.0 using 1M HCl.

    • Self-Validation: At pH 2.0, the carboxylate is fully protonated. The product will abruptly precipitate as a white/off-white solid.

  • Purification: Filter the precipitate and recrystallize from a Hexane/Chloroform mixture to yield the pure intermediate.

Protocol B: Application — Synthesis of a Fluorinated Phenbenicillin Analog

Methodology: Amide Bond Formation via Acyl Chloride Activation[6][7]

Rationale: To attach this intermediate to a sensitive


-lactam core like 6-Aminopenicillanic acid (6-APA), the carboxylic acid must be activated. Thionyl chloride (

) is used to form the highly reactive acyl chloride, allowing for rapid coupling at low temperatures to prevent

-lactam ring degradation.

Step-by-Step Workflow:

  • Activation: Suspend 2-(3-fluorophenoxy)-2-phenylacetic acid in anhydrous dichloromethane (DCM). Add 1.5 equivalents of

    
     and a catalytic drop of DMF.
    
    • Self-Validation: Gas evolution (

      
       and 
      
      
      
      ) will be observed. Stir until gas evolution ceases and the solution becomes completely clear, confirming the formation of 2-(3-fluorophenoxy)-2-phenylacetyl chloride. Concentrate under vacuum to remove excess
      
      
      .
  • Coupling: Dissolve 6-APA (1.0 eq) in a basic aqueous/organic biphasic system (e.g., Water/Acetone with

    
     to maintain pH 7.5-8.0). Cool to 0-5°C.
    
  • Addition: Dropwise add the acyl chloride (dissolved in minimal acetone) to the 6-APA solution, strictly maintaining the temperature below 5°C and pH around 8.0.

  • Isolation: Wash the aqueous mixture with ethyl acetate to remove organic impurities. Acidify the aqueous layer to pH 2.5 with dilute

    
     and immediately extract the newly formed fluorinated penicillin analog into fresh ethyl acetate.
    
    • Self-Validation: The rapid extraction at low pH prevents the acid-catalyzed hydrolysis of the

      
      -lactam ring. Evaporate the solvent to yield the final API.
      

SyntheticWorkflow Step1 3-Fluorophenol + 2-Bromo-2-phenylacetic acid Step2 Williamson Ether Synthesis (K2CO3, DMF, 80°C) Step1->Step2 Step3 2-(3-Fluorophenoxy)- 2-phenylacetic acid Step2->Step3 Step4 Acid Activation (SOCl2, cat. DMF) Step3->Step4 Step5 Coupling with 6-APA (pH 8.0, 0-5°C) Step4->Step5 Step6 Fluorinated API (Fluoro-Phenbenicillin Analog) Step5->Step6

Caption: Synthetic workflow from raw precursors to the final fluorinated Active Pharmaceutical Ingredient.

Safety and Handling Precautions

As a fluorinated organic acid, standard laboratory safety protocols apply[8].

  • PPE: Chemical-resistant gloves, safety goggles, and a lab coat are mandatory.

  • Ventilation: The activation step using

    
     generates toxic 
    
    
    
    and
    
    
    gases. This must be performed strictly inside a certified fume hood.
  • Waste Disposal: Halogenated organic waste must be segregated from non-halogenated waste to comply with environmental health and safety (EHS) regulations.

References

  • bio-fount.com - 1016520-75-4 | 2-(3-Fluorophenoxy)-2-phenylacetic Acid.
  • Benchchem - Technical Monograph: 2-Phenoxy-2-phenylacetic acid | 3117-38-2.
  • PubChem - NIH - Fenbenicillin | C22H22N2O5S | CID 71107.
  • PubChemLite - 1016520-75-4 (C14H11FO3).
  • Benchchem - 2-Phenoxy-2-phenylacetamide | 32191-68-7.
  • MolForge - 2-Phenoxy-2-phenylacetic acid (CID 18384) - Molecular Properties & Analysis.
  • Karger Publishers - The Semi-Synthetic Penicillins.

Sources

Method

Application Note: Preparation of Esters from 2-(3-Fluorophenoxy)-2-phenylacetic Acid

-Phenoxy Phenylacetic Acid Esters Executive Summary This application note provides a comprehensive technical guide for the esterification of 2-(3-Fluorophenoxy)-2-phenylacetic acid (Compound 1 ). This scaffold is a criti...

Author: BenchChem Technical Support Team. Date: March 2026


-Phenoxy Phenylacetic Acid Esters

Executive Summary

This application note provides a comprehensive technical guide for the esterification of 2-(3-Fluorophenoxy)-2-phenylacetic acid (Compound 1 ). This scaffold is a critical structural motif in medicinal chemistry, particularly in the development of PPAR agonists (e.g., related to fibrates and glitazars) and metabolic disease therapeutics.

The preparation of esters from this sterically congested


-substituted acid requires specific attention to activation methods to ensure high conversion and purity. This guide outlines three distinct protocols tailored to different research needs:
  • Method A (Acid Chloride Activation): Robust, scalable method for simple alkyl esters.

  • Method B (Steglich Coupling): Mild, neutral conditions for complex or acid-sensitive alcohols.

  • Method C (Alkyl Halide Alkylation): Rapid synthesis of methyl/benzyl esters without activating agents.

Strategic Analysis of the Substrate

Structural Considerations

Compound 1 features a carboxylic acid attached to a quaternary carbon bearing both a phenyl ring and a bulky 3-fluorophenoxy group.

  • Steric Hindrance: The

    
    -carbon is sterically crowded. Standard Fisher esterification (equilibrium-driven acid catalysis) often suffers from slow kinetics and incomplete conversion.
    
  • Electronic Effects: The 3-fluorophenoxy group is electron-withdrawing, slightly increasing the acidity of the

    
    -proton.
    
  • Racemization Risk: If the starting material is enantiopure, the acidity of the

    
    -proton makes it susceptible to racemization under strongly basic conditions or high heat. Method B is preferred for chiral applications.
    
Decision Matrix: Selecting the Right Protocol

EsterificationStrategy Start Start: 2-(3-Fluorophenoxy)-2-phenylacetic acid Q1 Target Alcohol Complexity? Start->Q1 Simple Simple (MeOH, EtOH) Q1->Simple Simple Alkyl Complex Complex / Sensitive / Chiral Q1->Complex Bulky/Functionalized Q2 Scale of Reaction? Simple->Q2 MethodB Method B: Steglich Coupling (DCC or EDC / DMAP) Complex->MethodB Large > 10 grams Q2->Large Scale-up Small < 1 gram Q2->Small Lab Scale MethodA Method A: Acid Chloride (SOCl2 / ROH) Large->MethodA MethodC Method C: Alkyl Halide (K2CO3 / R-X) Small->MethodC

Figure 1: Strategic decision tree for selecting the optimal esterification method.

Detailed Experimental Protocols

Method A: Acid Chloride Activation (Scalable & Robust)

Best for: Ethyl, Isopropyl, and simple alkyl esters. Mechanism: Conversion of the acid to the highly reactive acid chloride using Thionyl Chloride (


), followed by nucleophilic attack by the alcohol.
Reagents & Materials
  • Substrate: 2-(3-Fluorophenoxy)-2-phenylacetic acid (1.0 equiv)

  • Reagent: Thionyl Chloride (

    
    ) (1.5 – 2.0 equiv)
    
  • Catalyst: DMF (Dimethylformamide) (2-3 drops)

  • Solvent: Dichloromethane (DCM) or Toluene (anhydrous)

  • Alcohol: Methanol, Ethanol, or Isopropanol (Excess, used as solvent or reagent)

Step-by-Step Protocol
  • Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a reflux condenser and a magnetic stir bar. Flush with Nitrogen (

    
    ).
    
  • Dissolution: Charge the flask with Compound 1 (e.g., 5.0 g) and anhydrous DCM (50 mL).

  • Activation: Add catalytic DMF (3 drops).

  • Addition: Add Thionyl Chloride dropwise via a syringe at 0°C (ice bath).

    • Caution: Evolution of

      
       and 
      
      
      
      gas will occur. Ensure proper venting to a scrubber.
  • Reflux: Remove the ice bath and heat the mixture to reflux (40°C for DCM, 80°C if Toluene) for 2–3 hours.

    • Checkpoint: Monitor by TLC (convert an aliquot to methyl ester with MeOH). The starting acid spot should disappear.

  • Evaporation: Concentrate the reaction mixture under reduced pressure to remove excess

    
     and solvent. This yields the crude Acid Chloride  (usually a yellow oil).
    
    • Note: Do not purify the acid chloride; use immediately.

  • Esterification: Redissolve the residue in anhydrous DCM (20 mL). Add the target Alcohol (3.0 equiv) and Triethylamine (3.0 equiv) at 0°C.

  • Workup: Stir at room temperature for 2 hours. Quench with water.[1] Wash the organic layer with sat.[1][2]

    
     (to remove unreacted acid), 1M 
    
    
    
    , and Brine.
  • Drying: Dry over

    
    , filter, and concentrate.
    
Method B: Steglich Esterification (Mild & Chiral-Safe)

Best for: Complex alcohols, acid-sensitive substrates, or preserving stereochemistry. Mechanism: Carbodiimide coupling (DCC or EDC) activates the carboxylic acid, forming an O-acylisourea intermediate that reacts with the alcohol.

Reagents & Materials
  • Substrate: Compound 1 (1.0 equiv)

  • Alcohol: Target Alcohol (R-OH) (1.0 – 1.2 equiv)

  • Coupling Agent: EDC

    
    HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 equiv)
    
  • Catalyst: DMAP (4-Dimethylaminopyridine) (0.1 – 0.2 equiv)

  • Solvent: Anhydrous DCM

Step-by-Step Protocol
  • Mixture Preparation: In a clean RBF, dissolve Compound 1 (1.0 g) and the Target Alcohol (1.1 equiv) in anhydrous DCM (15 mL).

  • Catalyst Addition: Add DMAP (0.1 equiv) in one portion.

  • Coupling: Cool the mixture to 0°C. Add EDC

    
    HCl (1.2 equiv) portion-wise over 10 minutes.
    
  • Reaction: Allow the reaction to warm to room temperature and stir overnight (12–16 hours).

    • Observation: If using DCC instead of EDC, a white precipitate (dicyclohexylurea) will form. EDC urea byproducts are water-soluble, simplifying workup.

  • Workup: Dilute with DCM (50 mL). Wash sequentially with:

    • 10% Citric Acid (removes DMAP/EDC).

    • Sat.

      
       (removes unreacted acid).[3]
      
    • Brine.[3]

  • Purification: Dry over

    
     and concentrate. Purify via flash column chromatography (Hexanes/Ethyl Acetate gradient).
    
Method C: Alkyl Halide Alkylation (Base-Mediated)

Best for: Methyl esters (using MeI) or Benzyl esters (using BnBr). Mechanism:


 displacement of the alkyl halide by the carboxylate anion.
Reagents & Materials
  • Substrate: Compound 1 (1.0 equiv)

  • Alkylating Agent: Methyl Iodide (

    
    ) or Benzyl Bromide (
    
    
    
    ) (1.2 – 1.5 equiv)
  • Base: Potassium Carbonate (

    
    ) (2.0 equiv)
    
  • Solvent: DMF or Acetone[4]

Step-by-Step Protocol
  • Solubilization: Dissolve Compound 1 (2.0 g) in DMF (20 mL).

  • Deprotonation: Add solid

    
     (2.0 equiv). Stir at room temperature for 15 minutes.
    
  • Alkylation: Add Methyl Iodide (1.5 equiv) dropwise.

    • Safety: Methyl Iodide is a potent alkylator and suspected carcinogen. Use a fume hood.

  • Reaction: Stir at room temperature for 4–6 hours.

    • Note: Heating is rarely required and may cause side reactions.

  • Workup: Pour the reaction mixture into ice-cold water (100 mL). The ester often precipitates as a solid.

    • If solid: Filter and wash with water.

    • If oil: Extract with Ethyl Acetate, wash with water (3x to remove DMF), then Brine.

Analytical Verification

To validate the synthesis, compare the NMR spectra of the starting material and the product.

FeatureStarting Material (Acid)Product (Ester)
1H NMR (COOH) Broad singlet > 11.0 ppmAbsent
1H NMR (Alpha-H) Singlet ~ 5.5 - 6.0 ppmSinglet (Shifted slightly upfield)
1H NMR (Alkoxy) AbsentNew signals (e.g., O-Me singlet ~3.7 ppm)
IR Spectroscopy Broad O-H stretch (2500-3300 cm⁻¹)Absent ; Sharp C=O (~1735-1750 cm⁻¹)

Troubleshooting Guide

IssueProbable CauseSolution
Low Yield (Method A) Incomplete acid chloride formation.Ensure reagents are anhydrous.[3] Increase reflux time or add more

.
Racemization Base-catalyzed proton abstraction.Switch to Method B (Steglich). Avoid heating with base.
Sticky Oil Product Residual solvent (DMF) or impurities.Perform multiple water washes (Method C).[5] Lyophilize from benzene/dioxane if necessary.
No Reaction (Method B) Steric hindrance of alcohol.Increase DMAP loading to 0.5 equiv or switch to Method A (Acid Chloride is more potent).

References

  • Vertex Pharmaceuticals Inc. (2005). Resolution of alpha-(phenoxy)phenylacetic acid derivatives. US Patent Application 20050033084A1.[6] Link

    • Primary source for the acid chloride activation strategy of alpha-phenoxy phenylacetic acids.
  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524. Link

    • Foundational reference for the EDC/DMAP coupling protocol.
  • BenchChem. (2025).[3] Troubleshooting low conversion in phenoxyacetic acid esterification. Link

    • Source for troubleshooting steric hindrance in phenoxyacetic acid deriv

Sources

Application

Synthetic Routes for Fluorinated Aryloxy Acetic Acids: Application Notes and Protocols

Introduction: The Significance of Fluorinated Aryloxy Acetic Acids The introduction of fluorine into bioactive molecules is a cornerstone of modern drug discovery and agrochemical development. Fluorine's unique propertie...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Fluorinated Aryloxy Acetic Acids

The introduction of fluorine into bioactive molecules is a cornerstone of modern drug discovery and agrochemical development. Fluorine's unique properties—high electronegativity, small atomic radius, and the ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Fluorinated aryloxy acetic acids, in particular, represent a privileged scaffold. This structural motif is found in a variety of commercial herbicides, mimicking the action of the plant hormone auxin, and serves as a versatile building block in the synthesis of more complex pharmaceutical agents.[2][3]

This document provides a comprehensive guide to the principal synthetic routes for preparing fluorinated aryloxy acetic acids. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying chemical principles and expert insights into experimental choices. We will delve into the classical and robust Williamson ether synthesis, explore the nuances of Nucleophilic Aromatic Substitution (SNAr), and discuss the utility of the Ullmann condensation. Furthermore, we will touch upon modern fluorination techniques that offer novel pathways to these valuable compounds.

Comparative Overview of Core Synthetic Strategies

The selection of an appropriate synthetic route for a given fluorinated aryloxy acetic acid is dictated by several factors, including the substitution pattern of the aromatic ring, the availability of starting materials, and the desired scale of the reaction. The following table provides a high-level comparison of the most common methods.

Synthesis MethodTypical Starting MaterialsKey Reagents & ConditionsTypical Yield (%)Key AdvantagesCommon Challenges
Williamson Ether Synthesis Fluorinated phenol, Haloacetic acid/esterStrong base (e.g., NaOH, KOH, NaH), Solvent (e.g., water, ethanol, DMF), 50-100 °C50-95%Broad substrate scope, straightforward procedure, readily available reagents.Strong basic conditions can be incompatible with sensitive functional groups; potential for competing elimination reactions with secondary halides.[4][5]
Nucleophilic Aromatic Substitution (SNAr) Activated fluorinated aryl halide, Glycolic acid/esterStrong base, Polar aprotic solvent (e.g., DMSO, DMF)Moderate to HighEffective for electron-deficient aromatic rings; fluorine is an excellent leaving group in SNAr.[6]Requires strong electron-withdrawing groups ortho/para to the leaving group; may not be suitable for electron-rich aromatics.
Ullmann Condensation Fluorinated aryl halide, Phenol/Hydroxyacetic acidCopper catalyst (CuI, CuO), Ligand (e.g., phenanthroline, N,N-dimethylglycine), Base, High temperatures (>150 °C)Moderate to GoodSuitable for less activated aryl halides; modern protocols allow for milder conditions.[7][8]Harsh traditional conditions; catalyst and ligand selection can be crucial and substrate-dependent; potential for side reactions.[7]

I. The Williamson Ether Synthesis: A Workhorse Approach

The Williamson ether synthesis is a venerable and highly versatile method for the formation of ethers, including aryloxy acetic acids.[9] The reaction proceeds via an SN2 mechanism, wherein a phenoxide ion, generated by the deprotonation of a phenol with a strong base, acts as a nucleophile and displaces a halide from a haloacetic acid or its ester.[9]

Causality Behind Experimental Choices
  • Choice of Base: The pKa of phenols typically ranges from 8 to 10. Therefore, a sufficiently strong base is required to quantitatively generate the phenoxide nucleophile.

    • Sodium Hydroxide (NaOH) / Potassium Hydroxide (KOH): These are cost-effective and commonly used bases, particularly in aqueous or alcoholic solvents.[10] Their use is straightforward for simple, robust phenols.

    • Sodium Hydride (NaH): A more powerful, non-nucleophilic base, often used in anhydrous polar aprotic solvents like DMF or THF.[11] NaH provides irreversible deprotonation, which can be advantageous for less acidic phenols or when water must be excluded.[11]

  • Solvent Selection: The choice of solvent is critical for an efficient SN2 reaction.

    • Aqueous/Alcoholic Solvents: While economical, protic solvents can solvate the phenoxide, potentially reducing its nucleophilicity.[5] However, for simple preparations like that of 2,4-dichlorophenoxyacetic acid, water is a viable solvent.[12][13]

    • Polar Aprotic Solvents (DMF, DMSO, Acetonitrile): These solvents are often preferred as they solvate the cation of the base but leave the nucleophile relatively "bare," enhancing its reactivity.[5]

  • Alkylating Agent: Chloroacetic acid or its esters (e.g., ethyl chloroacetate) are common electrophiles. Using the ester can sometimes be advantageous as it avoids the presence of a free carboxylic acid, which could be deprotonated by the base. The ester is then hydrolyzed in a subsequent step to yield the final product.

Visualizing the Williamson Ether Synthesis Workflow

G cluster_0 Step 1: Phenoxide Formation cluster_1 Step 2: SN2 Attack cluster_2 Step 3: Work-up & Purification A Fluorinated Phenol C Fluorophenoxide A->C Deprotonation B Strong Base (e.g., NaOH) B->C E Crude Fluorinated Aryloxy Acetic Acid / Ester C->E Nucleophilic Substitution D Haloacetic Acid / Ester D->E F Acidification (if necessary) E->F G Purification (e.g., Recrystallization) F->G H Final Product G->H

Caption: General workflow for the Williamson ether synthesis.

Detailed Protocol: Synthesis of 2,4-Dichlorophenoxyacetic Acid

This protocol is adapted from established procedures and serves as an excellent model for the synthesis of aryloxyacetic acids.[12][14]

Materials:

  • 2,4-Dichlorophenol

  • Chloroacetic Acid

  • Sodium Hydroxide (NaOH)

  • Concentrated Hydrochloric Acid (HCl)

  • Water

  • Round-bottom flask, reflux condenser, heating mantle, beaker, pH paper, vacuum filtration apparatus.

Procedure:

  • Phenoxide Formation: In a 250 mL round-bottom flask, dissolve 4.0 g of NaOH pellets in 8 mL of water. Caution: The dissolution is exothermic. To this solution, add 2.0 g of 2,4-dichlorophenol and swirl until a homogeneous solution is formed.

  • Reaction Setup: Add a few boiling chips to the flask and fit it with a reflux condenser. Heat the mixture to a gentle boil using a heating mantle.

  • Addition of Chloroacetic Acid: Over a period of 10 minutes, slowly add 6 mL of a 50% (w/v) aqueous solution of chloroacetic acid dropwise through the top of the condenser into the boiling solution.[14]

  • Reflux: Once the addition is complete, continue to reflux the reaction mixture for an additional 10 minutes.[14]

  • Work-up: While still hot, carefully transfer the solution to a beaker and allow it to cool to room temperature.

  • Acidification: Slowly acidify the solution with concentrated HCl, stirring continuously. Monitor the pH with pH paper until it is acidic (pH 1-2). The product will precipitate as a white solid.

  • Isolation: Cool the mixture in an ice bath to ensure complete precipitation. Collect the solid product by vacuum filtration and wash the filter cake with a small amount of cold water.

  • Purification: The crude product can be recrystallized from boiling water to yield pure 2,4-dichlorophenoxyacetic acid.[14]

II. Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution provides an alternative and powerful route to aryloxy acetic acids, especially when the aromatic ring is "activated" by the presence of strong electron-withdrawing groups (EWGs) such as nitro (-NO2), cyano (-CN), or sulfonyl (-SO2R) groups.[6] In the context of fluorinated substrates, the fluorine atom itself acts as an excellent leaving group, often being more reactive than other halogens in SNAr reactions.[6]

Mechanistic Insights

The SNAr reaction proceeds via a two-step addition-elimination mechanism.

  • Nucleophilic Attack: The nucleophile (in this case, the anion of glycolic acid or a related species) attacks the carbon atom bearing the leaving group (fluorine). This step is typically the rate-determining step and results in the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The presence of EWGs at the ortho and/or para positions to the leaving group is crucial for stabilizing this negatively charged intermediate.

  • Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the fluoride ion.

Visualizing the SNAr Mechanism

G cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Elimination A Activated Aryl Fluoride (with EWG) C Meisenheimer Complex (Resonance Stabilized) A->C B Nucleophile (e.g., Glycolate) B->C D Fluoride Leaving Group C->D E Product C->E Loss of F-

Sources

Method

Application Note: Activation and Amide Coupling of 2-(3-Fluorophenoxy)-2-phenylacetic Acid

Executive Summary & Mechanistic Challenges The synthesis of complex active pharmaceutical ingredients (APIs) frequently necessitates the activation of sterically hindered carboxylic acids. 2-(3-Fluorophenoxy)-2-phenylace...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Challenges

The synthesis of complex active pharmaceutical ingredients (APIs) frequently necessitates the activation of sterically hindered carboxylic acids. 2-(3-Fluorophenoxy)-2-phenylacetic acid presents a distinct dual-challenge for amide bond formation:

  • Severe Steric Hindrance: The

    
    -carbon is disubstituted with a bulky phenyl ring and a 3-fluorophenoxy ether linkage. This creates a dense steric shield around the carbonyl carbon, severely restricting the attack trajectory of incoming amine nucleophiles.
    
  • High Epimerization Risk: The

    
    -proton is highly activated. It is flanked by an electron-withdrawing phenoxy group, a phenyl ring (providing resonance stabilization to an enolate), and the carbonyl group. During carboxylic acid activation, the increased electrophilicity of the carbonyl further acidifies this 
    
    
    
    -proton. If the activated intermediate is not rapidly consumed by the amine, base-catalyzed proton abstraction leads to an enolate or ketene intermediate, resulting in rapid racemization/epimerization of the chiral center.

To overcome these barriers, traditional carbodiimides (e.g., EDC, DCC) are insufficient, as they often undergo


-to-

acyl migration to form unreactive

-acylureas before the hindered amine can attack. Instead, third-generation uronium-type reagents—specifically COMU and HATU —are required to force rapid coupling while suppressing epimerization[1].

Reagent Selection Matrix

The selection of the coupling reagent dictates the kinetic fate of the reaction. The table below summarizes the quantitative and qualitative performance of standard activation reagents when applied to


-disubstituted, epimerization-prone substrates like 2-(3-fluorophenoxy)-2-phenylacetic acid.
Coupling ReagentLeaving Group GeneratedRelative Reactivity (Sterics)Epimerization ControlByproduct / Safety Profile
COMU OxymaPureVery High Excellent Water-soluble byproduct; Non-explosive
HATU HOAtHighGoodExplosive hazard (benzotriazole)
PyBOP HOBtModerateModerateGenerates toxic HMPA
EDC / HOBt HOBtLowPoorWater-soluble; Sluggish for hindered acids

Causality of Choice: [2] is selected as the primary reagent. Unlike HATU, which relies on a benzotriazole leaving group, COMU utilizes an Oxyma (ethyl 2-cyano-2-(hydroxyimino)acetate) leaving group. The Oxyma active ester exhibits exceptional reactivity toward hindered amines while simultaneously demonstrating a lower propensity for base-catalyzed enolization, thereby preserving the stereochemical integrity of the


-carbon[3].

Activation & Epimerization Pathway

The following diagram illustrates the kinetic competition between successful amide bond formation and the undesired epimerization pathway.

ActivationPathway A 2-(3-Fluorophenoxy)- 2-phenylacetic acid B COMU / DIPEA (Base-promoted Activation) A->B C Uronium Intermediate (Highly Reactive) B->C D Oxyma Active Ester (Stabilized Intermediate) C->D Rapid trapping F Enolate / Ketene (Epimerization Pathway) C->F Slow (Suppressed) E Amide Product (Chirality Retained) D->E + Amine Nucleophile

Caption: Mechanism of COMU activation and Oxyma-mediated suppression of epimerization.

Experimental Protocols

Protocol A: High-Efficiency Coupling via COMU (Primary Recommendation)

This protocol is designed as a self-validating system . COMU acts as its own colorimetric indicator; the Oxyma leaving group transitions from pale yellow to deep orange/red upon deprotonation and active ester formation, providing real-time visual confirmation of successful activation[2].

Reagents:

  • 2-(3-Fluorophenoxy)-2-phenylacetic acid (1.0 eq)

  • Target Amine (1.1 eq)

  • COMU (1.1 eq)

  • 
    -Diisopropylethylamine (DIPEA) (2.0 - 2.5 eq)
    
  • Anhydrous

    
    -Dimethylformamide (DMF)
    

Step-by-Step Methodology:

  • Solubilization: Dissolve 2-(3-Fluorophenoxy)-2-phenylacetic acid (1.0 eq) and the target amine (1.1 eq) in anhydrous DMF (approx. 0.1 M concentration) under an inert atmosphere (N

    
     or Argon). Causality: Pre-mixing the acid and amine prevents the highly reactive active ester from degrading or epimerizing while waiting for the amine to dissolve.
    
  • Base Addition: Add DIPEA (2.0 eq) to the stirring solution at 0 °C.

  • Activation (Self-Validation Step): Add COMU (1.1 eq) in one portion.

    • Validation Checkpoint: Observe the solution closely. The mixture should rapidly transition from pale yellow to a vibrant orange/red. This color change confirms the generation of the Oxyma anion and the successful formation of the active ester. If the solution remains pale, verify the quality of the DIPEA and COMU.

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1–2 hours. For exceptionally hindered amines, the reaction can be monitored via LCMS until the Oxyma active ester intermediate is fully consumed.

  • Quench & Workup: Dilute the mixture with Ethyl Acetate (EtOAc) and wash sequentially with 1M HCl (to remove unreacted amine and DIPEA), saturated NaHCO

    
     (to remove unreacted acid and the water-soluble Oxyma byproduct), and brine.
    
  • Isolation: Dry the organic layer over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate under reduced pressure.
Protocol B: Alternative HATU-Mediated Coupling

If COMU is unavailable, [3] serves as a robust alternative.

Step-by-Step Methodology:

  • Dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF at 0 °C.

  • Add DIPEA (2.0 eq) and stir for 2–3 minutes to form the HOAt active ester. (Note: Unlike COMU, do not pre-mix the amine if using HATU, as uronium salts can react with aliphatic amines to form unreactive guanidinium byproducts).

  • Add the target amine (1.1 eq) dropwise.

  • Stir at room temperature for 2–4 hours.

  • Perform a standard aqueous workup as described in Protocol A.

Experimental Workflow Diagram

Workflow Step1 1. Solubilization Acid + Amine in DMF Step2 2. Base Addition DIPEA (2.0 eq) Step1->Step2 Step3 3. Activation Add COMU (1.1 eq) Step2->Step3 Step4 4. Visual Validation (Yellow -> Orange/Red) Step3->Step4 Step5 5. Isolation Liquid-Liquid Extraction Step4->Step5

Caption: Step-by-step self-validating workflow for COMU-mediated amide coupling.

References

  • Title: Peptide Coupling Reagents, More than a Letter Soup Source: Chemical Reviews, 2011, 111, 11, 6557–6602. URL: [Link]

  • Title: Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey Source: Organic Process Research & Development, 2018, 22, 7, 760–772. URL: [Link]

Sources

Application

Revolutionizing Aryloxyacetic Acid Synthesis: A Guide to Microwave-Assisted Methodologies

Introduction: The Imperative for Greener, Faster Chemistry Phenoxy phenylacetic acids and their derivatives are a cornerstone in medicinal chemistry and materials science, exhibiting a wide range of biological activities...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Greener, Faster Chemistry

Phenoxy phenylacetic acids and their derivatives are a cornerstone in medicinal chemistry and materials science, exhibiting a wide range of biological activities, including antibacterial, anti-inflammatory, and herbicidal properties.[1][2][3] The traditional synthesis of these vital compounds, often reliant on the Williamson ether synthesis, is typically hampered by long reaction times, high energy consumption, and often, the use of hazardous solvents.[4] In our continuous pursuit of more efficient and environmentally benign chemical transformations, microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology.[5][6][7] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of microwave irradiation to the synthesis of phenoxy phenylacetic acids, offering detailed protocols and a comparative analysis against conventional heating methods.

The Engine of Acceleration: Understanding Microwave-Assisted Synthesis

Microwave-assisted synthesis leverages the ability of dielectric materials, such as polar solvents and reactants, to absorb microwave energy and convert it into heat. This heating mechanism is fundamentally different from conventional heating, where heat is transferred from an external source through the vessel walls to the reaction mixture. In contrast, microwave irradiation leads to rapid, uniform, and efficient heating of the bulk reaction mixture.[5][6][8]

The primary mechanisms of microwave heating are:

  • Dipolar Polarization: Polar molecules in the reaction mixture attempt to align themselves with the rapidly oscillating electric field of the microwaves. This constant reorientation creates molecular friction, generating heat.[6][9]

  • Ionic Conduction: In the presence of ions, the oscillating electric field induces their migration. Collisions between these moving ions and other molecules in the solution result in the dissipation of energy as heat.[6]

This direct and instantaneous heating often leads to a dramatic acceleration of reaction rates, sometimes by several orders of magnitude, allowing reactions that would take hours under conventional reflux to be completed in a matter of minutes.[10][11]

Workflow of Microwave-Assisted Synthesis

cluster_prep Preparation cluster_reaction Microwave Reaction cluster_workup Work-up & Purification reagents Combine Phenol, Chloroacetic Acid Derivative, & Base in a Microwave Vial solvent Add a Polar Solvent (e.g., DMF, DMSO, Ethanol) reagents->solvent stir_bar Add a Stir Bar solvent->stir_bar seal Seal the Vial stir_bar->seal irradiate Place in Microwave Reactor & Irradiate (Set Time, Temp, Power) seal->irradiate cool Cool to Room Temperature irradiate->cool acidify Acidify with HCl cool->acidify extract Extract with an Organic Solvent acidify->extract purify Purify by Recrystallization or Chromatography extract->purify

Caption: A generalized workflow for the microwave-assisted synthesis of phenoxy phenylacetic acids.

Core Reaction: The Microwave-Enhanced Williamson Ether Synthesis

The synthesis of phenoxy phenylacetic acids primarily relies on the Williamson ether synthesis, a robust and versatile method for forming carbon-oxygen bonds.[4][12] In this reaction, a phenoxide, generated in situ by the deprotonation of a phenol with a base, acts as a nucleophile and attacks an α-haloacetic acid derivative (e.g., chloroacetic acid) in an SN2 reaction.[12][13]

Reaction Scheme

cluster_reactants Reactants cluster_product Product Phenol Ar-OH (Phenol Derivative) Base + Base (e.g., NaOH, K₂CO₃) Haloacetate Cl-CH₂-COOH (Chloroacetic Acid) Microwave Microwave Irradiation (Heat & Pressure) Haloacetate->Microwave Phenoxide Ar-O⁻ (Phenoxide) Base->Phenoxide Deprotonation Phenoxide->Microwave Product Ar-O-CH₂-COOH (Phenoxyacetic Acid) Microwave->Product SN2 Reaction

Caption: The general reaction scheme for the Williamson ether synthesis of phenoxyacetic acids.

Experimental Protocols: A Step-by-Step Guide

Herein, we provide detailed protocols for the microwave-assisted synthesis of a representative phenoxy phenylacetic acid.

Protocol 1: Microwave-Assisted Synthesis of 2-(4-phenyldiazenyl)phenoxy)acetic acid

This protocol is adapted from a comparative study which highlights the efficiency of microwave synthesis.[1]

Materials:

  • 4-(phenyldiazenyl)phenol

  • Chloroacetic acid

  • Sodium hydroxide

  • Water

  • Microwave synthesis vial (10-20 mL) with a magnetic stir bar

  • Microwave synthesizer

Procedure:

  • Reactant Preparation: In a microwave synthesis vial, combine 4-(phenyldiazenyl)phenol (1 mmol), chloroacetic acid (1.1 mmol), and a solution of sodium hydroxide (2.5 mmol in 5 mL of water).

  • Vial Sealing: Securely seal the vial with a cap.

  • Microwave Irradiation: Place the vial in the cavity of the microwave synthesizer. Irradiate the mixture for 6 minutes at a power and temperature optimized for the specific instrument to maintain a consistent reaction environment.

  • Cooling: After the irradiation is complete, allow the vial to cool to room temperature.

  • Work-up: Open the vial and acidify the reaction mixture with dilute hydrochloric acid until a precipitate forms.

  • Isolation and Purification: Collect the solid product by filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Comparative Analysis: Microwave vs. Conventional Synthesis

The advantages of microwave-assisted synthesis are most evident when directly compared to conventional heating methods.[11]

ParameterConventional Synthesis[1]Microwave-Assisted Synthesis[1]
Reaction Time Several hours (reflux)5-10 minutes
Yield 42-43%78-85%
Energy Consumption HighSignificantly Lower[6][8]
Solvent Usage Often requires organic solventsCan often be performed in water or solvent-free[1][8]
Product Purity May require extensive purification due to side productsGenerally higher purity, simplifying work-up[5][7]

Advantages of Microwave-Assisted Synthesis in Drug Discovery and Development

The adoption of microwave technology offers significant benefits for professionals in drug development:

  • Accelerated Lead Optimization: The ability to rapidly synthesize libraries of analogs allows for faster structure-activity relationship (SAR) studies.[5]

  • Improved Reproducibility: Dedicated microwave reactors provide precise control over reaction parameters, leading to more reproducible results compared to conventional heating.[5]

  • Scalability: While initial studies are performed on a small scale, microwave synthesis can be scaled up to produce larger quantities of promising drug candidates.[5]

  • Green Chemistry: By reducing reaction times, energy consumption, and the use of hazardous solvents, microwave synthesis aligns with the principles of green chemistry, making drug development processes more sustainable.[6][7][8]

Conclusion: A Paradigm Shift in Synthesis

Microwave-assisted synthesis represents a paradigm shift in the preparation of phenoxy phenylacetic acids and other valuable organic compounds. The dramatic reduction in reaction times, coupled with increased yields and a more favorable environmental profile, makes it an indispensable tool for the modern research and development laboratory. By embracing this technology, scientists can accelerate the discovery and development of new therapeutics and materials.

References

  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (2024, January 15). Google Scholar.
  • Importance of Microwave Heating in Organic Synthesis - Advanced Journal of Chemistry, Section A. (2019, January 2). ajchem-a.com. [Link]

  • Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy - International Journal of Research in Pharmacy and Allied Science. (2025, June 30). ijrpas.com. [Link]

  • THE ROLE OF MICROWAVE -ASSISTED SYNTHESIS IN ORGANIC CHEMISTRY. (2024, October 12). researchgate.net. [Link]

  • CONVENTIONAL AND GREEN SYNTHESIS UNDER SOLVENT-FREE MICROWAVE IRRADIATION OF 2-(4-(PHENYLDIAZENYL)PHENOXY) ACETIC ACID DERIVATIV - Farmacia Journal. (2021, February 11). farmaciajournal.com. [Link]

  • Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review - Jetir.Org. jetir.org. [Link]

  • Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC. (2021, February 1). NIH. [Link]

  • Phenoxyacetic acid - Wikipedia. Wikipedia. [Link]

  • COMPARATIVE STUDY OF CONVENTIONAL AND MICROWAVE INDUCED SYNTHESIS OF SELECTED HETEROCYCLIC MOLECULES. ijpbs.net. [Link]

  • Synthesis and evaluation of phenoxy acetic acid derivatives as anti-mycobacterial agents. (2025, August 5). Google Scholar.
  • CONVENTIONAL AND GREEN SYNTHESIS UNDER SOLVENT-FREE MICROWAVE IRRADIATION OF 2-(4-(PHENYLDIAZENYL)PHENOXY) ACETIC ACID DERIVATIVES AND THEIR BIOLOGICAL ACTIVITY. Semantic Scholar. [Link]

  • Conventional vs microwave assisted synthesis of different substituted heterocyclic amides - Indian Chemical Society. indianchemicalsociety.com. [Link]

  • Microwave Assisted Williamson Synthesis: A Green Approach Towards the Preparation of Ethers - ResearchGate. ResearchGate. [Link]

  • Microwave Assisted Williamson Synthesis: A Green Approach Towards the Preparation of Ethers | Bentham Science. (2024, October 11). Bentham Science. [Link]

  • Microwave-Assisted Synthesis, Lipophilicity and In Vitro Antimicrobial Activity of Hydrazide-Hydrazones of Phenylacetic Acid - MDPI. (2025, March 21). mdpi.com. [Link]

  • Comparative study of conventional and microwave assisted synthesis. biorxiv.org. [Link]

  • Microwave Assisted Ethers Synthesis - Organic Chemistry. (2016, November 22). tsijournals.com. [Link]

  • Williamson ether synthesis - Wikipedia. Wikipedia. [Link]

  • A Tandem Scalable Microwave-Assisted Williamson Alkyl Aryl Ether Synthesis under Mild Conditions - Organic Chemistry Research. orgchemres.org. [Link]

  • Method for synthesizing phenoxyacetic acid derivative - Google Patents.
  • (PDF) Microwave-Assisted Synthesis of 2-Phenoxybenzoic Acids - ResearchGate. ResearchGate. [Link]

  • MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH - IJNRD. (2023, June 6). ijnrd.org. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Crystallization &amp; Purification of Fluorinated Phenylacetic Acids (FPAs)

Welcome to the Advanced Technical Support Center for the purification of Fluorinated Phenylacetic Acids (FPAs). Engineered for researchers and drug development professionals, this guide addresses the unique physicochemic...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for the purification of Fluorinated Phenylacetic Acids (FPAs). Engineered for researchers and drug development professionals, this guide addresses the unique physicochemical challenges of handling fluorinated building blocks, bridging the gap between theoretical thermodynamics and benchtop execution.

Part 1: Core FAQs (Mechanisms & Solvent Selection)

Q: Why do fluorinated phenylacetic acids behave differently during crystallization compared to their non-fluorinated analogs? A: The anomalous behavior of FPAs is rooted in the high electronegativity of fluorine. Fluorination significantly alters the molecule's electronic distribution, increasing the acidity (lowering the pKa) of the carboxylic acid moiety[1]. In the solid state, FPAs typically form stable dimers driven by strong hydrogen bonding between the carboxylic acid groups[2]. However, the rigid C-F bonds and low polarizability of fluorine reduce London dispersion forces, which frequently lowers the overall melting point of the compound. During recrystallization, your solvent must provide enough thermal energy to break these dimers for dissolution, while allowing them to selectively reassemble during cooling without bypassing the solid phase.

Q: What are the empirically validated solvent systems for FPA recrystallization? A: Solvent selection is dictated by the specific fluorination pattern and the target saturation point. Below is a comparative matrix of the most effective systems:

Solvent SystemTarget FPA ProfileBoiling PointTarget PurityMechanistic Rationale & Causality
Toluene Mono- and Di-fluorophenylacetic acids (e.g., 4-FPA, 3,5-diFPA)110 °C>99 wt%[3]The aromatic ring of toluene engages in

stacking with the fluorinated phenyl ring, providing excellent solubility at reflux. Upon cooling, the steep solubility curve drives rapid, high-purity crystallization[3][4].
Hexane / EtOAc Highly fluorinated or low melting point FPAs68 °C / 77 °C>98%[5]Ethyl acetate acts as a hydrogen-bond acceptor to disrupt FPA dimers; hexane acts as an anti-solvent. This binary system allows for precise, dropwise tuning of the saturation point[5].
Dichloroethane Specific isomers (e.g., 3-fluorophenylacetic acid)83 °C>99 wt%[3]Provides a moderate dielectric constant that stabilizes the polar carboxylic head while solvating the lipophilic tail, preventing premature precipitation[3].

Part 2: Troubleshooting "Oiling Out" (Liquid-Liquid Phase Separation)

Q: My FPA solution is turning cloudy and forming a gooey emulsion instead of crystals. What is happening? A: You are observing "oiling out" (Liquid-Liquid Phase Separation, or LLPS). This occurs when the solution reaches supersaturation at a temperature above the melting point of your FPA[6][7]. Instead of integrating into a rigid crystal lattice, the solute separates as a secondary liquid phase. Because impurities often dissolve preferentially in this highly mobile oil droplets, if the oil eventually solidifies into an amorphous glass, it will trap these impurities and ruin both your yield and purity[6][7].

Q: How do I rescue an oiled-out FPA reaction? A: Oiling out is a kinetic phenomenon driven by high supersaturation and rapid cooling[7]. To rescue your product:

  • Reheat: Return the flask to the heat source until the oil completely redissolves into a single homogeneous phase[6][8].

  • Adjust the Solvent: Add a small amount (10-15% by volume) of your "good" solvent (e.g., ethyl acetate or toluene) to lower the saturation temperature below the compound's melting point[6][9].

  • Control the Cooling Rate: Cool the flask extremely slowly. Insulate the flask or leave it on a cooling hotplate to favor thermodynamic crystal growth over kinetic oiling[8].

  • Induce Nucleation: At the absolute first sign of cloudiness, add a pure seed crystal or vigorously scratch the inside of the flask with a glass rod to provide a high-energy surface for lattice formation[8][10].

Part 3: Self-Validating Experimental Protocols

Protocol A: Single-Solvent Crystallization (Toluene) for 4-Fluorophenylacetic Acid

Causality: Toluene's boiling point provides sufficient thermal energy to break FPA dimers. Its non-polar nature ensures that the polar FPA is highly insoluble at 0 °C, maximizing recovery while leaving impurities in the mother liquor.

  • Dissolution: Place the crude 4-fluorophenylacetic acid in an Erlenmeyer flask. Add hot toluene dropwise while maintaining the flask on a hotplate until the solid just dissolves[3][4].

  • Hot Filtration (Optional): If a colored tint or insoluble particulates remain, add a small amount of activated charcoal, boil briefly, and perform a hot gravity filtration to remove impurities that could act as unwanted nucleation sites[6].

  • Controlled Cooling: Remove the flask from the heat source. Place a watch glass over the top to trap heat and set it on an insulating surface (e.g., a cork ring) to ensure a slow temperature gradient[6].

  • Isolation: Once the solution reaches room temperature and crystal growth plateaus, transfer to an ice bath (0-5 °C) for 15 minutes. Collect via vacuum filtration.

Self-Validation Checkpoint: Assess the volume of the crystals; pure crystallized solids will appear significantly "fluffier" than the crude mass[6]. Determine the melting point; a sharp, narrow range confirms the exclusion of toluene and impurities.

Protocol B: Mixed-Solvent Recovery (Hexane/EtOAc) for Oiled-Out Mixtures

Causality: When single solvents fail due to low FPA melting points, a binary system allows you to artificially manipulate the saturation temperature.

  • Redissolution: Reheat the oiled-out mixture to 70 °C until homogeneous.

  • Saturation Tuning: Add ethyl acetate dropwise until the solution is completely clear. Then, add hexanes dropwise until faint, persistent cloudiness appears (indicating the saturation point has been reached)[5][9].

  • Clarification: Add 1-2 drops of ethyl acetate just until the cloudiness dissipates[9].

  • Nucleation: Cool to room temperature. If oiling threatens to recur, immediately introduce a seed crystal or scratch the flask walls[10].

  • Harvest: Filter the resulting off-white/white solid and wash with ice-cold hexanes[5].

Self-Validation Checkpoint: Perform HPLC or GC analysis. The purity should exceed 98%[4][5]. If the product remains gooey, residual solvent is trapped; dry overnight under high vacuum (e.g., 0.37 mmHg)[5].

Part 4: Process & Decision Workflows

OilingOutTroubleshooting A Start: Hot FPA Solution B Cooling Phase A->B C Phase Observation B->C H Seed / Scratch Flask B->H Induce Crystallization D Suspension (Crystals) C->D Nucleation E Emulsion (Oiling Out) C->E LLPS (MP < Temp) I Isolate Pure FPA D->I F Reheat to Homogeneity E->F Troubleshooting G Adjust Solvent Ratio F->G G->B Slow Cooling H->D

Workflow for diagnosing and resolving oiling out during FPA recrystallization.

References

  • 3.6F: Troubleshooting - Chemistry LibreTexts | libretexts.org | 6

  • Problems with Recrystallisations - Chemistry Teaching Labs | york.ac.uk | 8

  • Understanding Oiling Out in Crystallization | scribd.com |10

  • Oiling Out in Crystallization - Mettler Toledo | mt.com | 7

  • Recrystallization (help meeeeee) : r/chemistry | reddit.com | 9

  • CN106928044A - A kind of preparation method of fluoro phenylacetic acid | google.com | 3

  • WO2008078350A2 - Process for the preparation of fluorophenylacetic acids | google.com | 4

  • Ligand-Accelerated ortho-CH Olefination of Phenylacetic Acids | orgsyn.org | 5

  • Crystal structure of perfluorononanoic acid, C9HF17O2 | cambridge.org | 2

  • Theoretical studies on fluorinated carboxylic acids | benchchem.com | 1

Sources

Optimization

removing unreacted 3-fluorophenol from reaction mixtures

Technical Support Center: 3-Fluorophenol Removal From the Desk of a Senior Application Scientist Welcome to the technical support guide for handling 3-fluorophenol in your reaction mixtures. As a versatile aromatic build...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 3-Fluorophenol Removal

From the Desk of a Senior Application Scientist

Welcome to the technical support guide for handling 3-fluorophenol in your reaction mixtures. As a versatile aromatic building block, 3-fluorophenol is integral to many synthetic pathways in pharmaceutical and agrochemical development.[1][2][3] However, its removal post-reaction can present challenges depending on the physicochemical properties of your desired product and the overall composition of the crude mixture.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions for efficient and effective purification.

Understanding the Target: Key Properties of 3-Fluorophenol

Before delving into removal strategies, it's crucial to understand the properties of the molecule we are trying to eliminate. These characteristics dictate which separation techniques will be most effective.

PropertyValueSignificance for SeparationSource(s)
Molecular Formula C₆H₅FO-[1][4]
Molecular Weight 112.10 g/mol Influences diffusion and volatility.[5]
Boiling Point 178 °C (at 760 mmHg)A key parameter for assessing the feasibility of distillation.[1][5][6]
Melting Point 8-14 °CIt exists as a liquid under most laboratory conditions.[4][6]
pKa 9.29 (at 25 °C)The acidic nature of the hydroxyl group is the cornerstone of extractive purification methods.[6][7][8][9]
Solubility Insoluble in water; soluble in many organic solvents (e.g., ether, ethanol).[2][3][6][10][11]Dictates solvent choices for extraction and chromatography.[2][3][6][10][11]
Appearance Colorless to light yellow/brown liquid.[1][2]Visual identification in biphasic mixtures.[1][2]

Troubleshooting & FAQs: Purification Strategies

Q1: What is the primary and most common method for removing 3-fluorophenol?

A1: The most robust and widely used method is alkaline liquid-liquid extraction .

Causality & Mechanism: This technique exploits the acidic nature of the phenolic proton (pKa ≈ 9.29).[6][7] By washing the organic reaction mixture with an aqueous basic solution (e.g., sodium hydroxide, sodium carbonate, sodium bicarbonate), the 3-fluorophenol is deprotonated to form its corresponding sodium 3-fluorophenoxide salt. This salt is ionic and therefore highly soluble in the aqueous phase, while most neutral organic compounds (your product, hopefully) remain in the organic layer. The layers are then separated, effectively "washing away" the impurity. This is a classic acid-base extraction technique.[12][13]

G cluster_start Initial State cluster_process Extraction Workflow cluster_end Final State Start Crude Reaction Mixture (in Organic Solvent, e.g., EtOAc, DCM) Contains: Product + 3-Fluorophenol Wash Add Aqueous Base (e.g., 1M NaOH) Start->Wash Step 1 Shake Mix Vigorously in Separatory Funnel Wash->Shake Step 2 Reaction 3-Fluorophenol (R-OH) + NaOH -> 3-Fluorophenoxide Na+ (R-O-Na+) + H2O Wash->Reaction Separate Allow Layers to Separate Shake->Separate Step 3 Organic Organic Layer: Purified Product Separate->Organic Collect Aqueous Aqueous Layer: Sodium 3-Fluorophenoxide (Impurity Removed) Separate->Aqueous Discard G Start Crude Mixture (Product + 3-Fluorophenol) IsProductBaseSensitive Is the Product Base-Sensitive? Start->IsProductBaseSensitive BoilingPointDiff Large Boiling Point Difference (>40°C)? IsProductBaseSensitive->BoilingPointDiff Yes AlkalineExtraction Use Alkaline Liquid-Liquid Extraction IsProductBaseSensitive->AlkalineExtraction No PolarityDiff Sufficient Polarity Difference? BoilingPointDiff->PolarityDiff No Distillation Use Distillation BoilingPointDiff->Distillation Yes Chromatography Use Flash Column Chromatography PolarityDiff->Chromatography Yes OtherMethods Consider Advanced Methods: - Solid-Phase Scavenging - Recrystallization (if applicable) PolarityDiff->OtherMethods No

Sources

Troubleshooting

minimizing side reactions in phenoxy acetic acid synthesis

Welcome to the Technical Support Center for Chemical Synthesis. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic challenges associated with the Williamson ether synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Chemical Synthesis. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic challenges associated with the Williamson ether synthesis of phenoxyacetic acid.

The primary mode of failure in this reaction is not the failure of the coupling itself, but the rapid consumption of reagents via competing side reactions. This guide provides the causality behind these failures, quantitative troubleshooting metrics, and a self-validating protocol to ensure high-yield, high-purity outcomes.

Mechanistic Workflow & Competing Pathways

To troubleshoot effectively, we must first visualize the competing thermodynamic and kinetic pathways. The desired reaction is a bimolecular nucleophilic substitution (SN2). However, the alkaline environment required to generate the active nucleophile (sodium phenoxide) simultaneously acts as a catalyst for the destruction of your electrophile (sodium chloroacetate), leading to the major side product: glycolic acid [1].

G Phenol Phenol (Substrate) Phenoxide Sodium Phenoxide (Active Nucleophile) Phenol->Phenoxide Deprotonation Base NaOH / Na2CO3 (Alkaline Base) Base->Phenoxide pH > 10 GlycolicAcid Glycolic Acid (Hydrolysis Side Product) Base->GlycolicAcid Phenoxyacetate Phenoxyacetic Acid (Target Product) Phenoxide->Phenoxyacetate SN2 Substitution (60-65°C) Chloroacetate Sodium Chloroacetate (Alkylating Agent) Chloroacetate->Phenoxyacetate Chloroacetate->GlycolicAcid Alkaline Hydrolysis (Excess Base / >80°C)

Reaction pathway showing desired SN2 etherification vs. competing alkaline hydrolysis.

Frequently Asked Questions (FAQs)

Q1: Why is my chloroacetic acid consumption so high, and why am I seeing low yields of phenoxyacetic acid? A: You are likely losing your electrophile to alkaline hydrolysis. Under basic conditions, chloroacetic acid easily undergoes a dechlorination/hydrolysis reaction to form glycolic acid (hydroxyacetic acid)[1]. This side reaction consumes your alkylating agent before it can react with the phenoxide. It is exponentially accelerated by high temperatures and excess unreacted hydroxide ions in the reaction mixture.

Q2: How should I prepare the sodium chloroacetate to minimize early degradation? A: Never mix chloroacetic acid directly with strong bases (like NaOH) in a bulk solution. The neutralization is highly exothermic, and the resulting heat spikes will immediately hydrolyze the molecule[1]. Instead, pre-form the sodium chloroacetate by slowly adding a mild base (e.g., 18-22% aqueous


) to the chloroacetic acid. Maintaining a slight excess of chloroacetic acid during this preparation step helps control the exotherm and prevents premature degradation[1].

Q3: What is the optimal stoichiometric ratio for this synthesis? A: Because a minor degree of chloroacetate hydrolysis is unavoidable in an aqueous alkaline environment, a 1:1 molar ratio will always leave unreacted phenol. To drive the reaction to completion, utilize a slight excess of the electrophile. An optimized molar ratio of phenol to chloroacetic acid is 1:1.2 [2].

Q4: My lab manual suggests refluxing the mixture. Is this correct? A: No. While conventional heating methods often cite broad ranges of 50–100 °C[3], pushing this reaction to a full aqueous reflux (>95 °C) heavily favors the formation of glycolic acid. The optimal temperature range that balances a rapid SN2 coupling rate while suppressing hydrolysis is 60–65 °C [2].

Quantitative Troubleshooting Matrix

Use the following data table to audit your current experimental parameters against optimized, field-proven standards.

Reaction ParameterSub-optimal ConditionOptimized ConditionCausality / Effect on Side Reactions
Molar Ratio (Phenol : Chloroacetate)1.0 : 1.01.0 : 1.2 A strict 1:1 ratio leads to incomplete phenol conversion due to the unavoidable minor hydrolysis of the chloroacetate[2].
Reaction Temperature > 80 °C (Reflux)60–65 °C High thermal energy exponentially accelerates the alkaline hydrolysis of the electrophile into glycolic acid[1][2].
Electrophile Base Prep Bulk addition of NaOHSlow dropwise

Bulk addition of strong base creates localized high-pH zones and thermal spikes, destroying the electrophile before coupling[1].
Addition Method All-in-one pot mixingContinuous / Dropwise Dropwise addition of the electrophile into the nucleophile controls the reaction rate and prevents thermal runaway[1].

Self-Validating Standard Operating Procedure (SOP)

This protocol is engineered as a self-validating system. Do not proceed to the next phase unless the physical validation checkpoint has been met.

Phase 1: Electrophile Preparation (Sodium Chloroacetate)

Causality: Neutralizing chloroacetic acid prior to coupling prevents it from neutralizing the basic sodium phenoxide later. Using a mild carbonate base prevents hydrolytic destruction.

  • Dissolve 0.015 mol of chloroacetic acid in 2.0 mL of deionized water[2].

  • Place the flask in an ambient water bath to absorb heat.

  • Slowly add an 18–22% aqueous solution of

    
     dropwise until the pH reaches 7.0–7.5[1].
    
  • Validation Checkpoint: The cessation of

    
     bubbling (effervescence) and a stable pH of 7.0 confirms complete conversion to sodium chloroacetate without excess alkalinity.
    
Phase 2: Nucleophile Preparation (Sodium Phenoxide)

Causality: Phenol must be fully deprotonated to become a highly reactive SN2 nucleophile[3].

  • In a separate 50 mL round-bottom flask equipped with a magnetic stirrer, dissolve 0.0128 mol of phenol in 4.68 g of 25% aqueous NaOH solution[2].

  • Validation Checkpoint: The mixture will transition from a cloudy suspension to a completely clear, homogeneous liquid, confirming the formation of the water-soluble phenoxide salt.

Phase 3: Controlled SN2 Coupling

Causality: Dropwise addition prevents thermal spikes, while a moderate temperature cap prevents the activation energy threshold for hydrolysis from being breached.

  • Heat the sodium phenoxide solution to an initial 40–45 °C[2].

  • Add the sodium chloroacetate solution dropwise over 15 minutes using a constant pressure dropping funnel[1].

  • Once the addition is complete, raise the temperature to 60–65 °C and maintain for 30–40 minutes[2].

  • Validation Checkpoint: Spot the reaction mixture on a Thin Layer Chromatography (TLC) plate using a Toluene:Methanol (9:1) mobile phase[2]. The disappearance of the starting phenol spot and the appearance of a baseline spot (the sodium salt of the product) validates reaction completion.

Phase 4: Acidification and Isolation

Causality: The product currently exists as a water-soluble sodium salt. Acidification protonates the carboxylate, drastically reducing its aqueous solubility and forcing crystallization.

  • Cool the reaction mixture to 15–20 °C[1].

  • Slowly add 35% HCl dropwise under vigorous stirring until the solution reaches a pH of 1–2[2].

  • Filter the resulting solid under a vacuum and wash with cold deionized water to remove residual NaCl and any trace glycolic acid.

  • Validation Checkpoint: A dense, white crystalline precipitate will form immediately upon crossing the pKa threshold during acidification, physically validating the successful synthesis of phenoxyacetic acid.

References

Sources

Optimization

overcoming steric hindrance in 2-(3-Fluorophenoxy)-2-phenylacetic acid derivatives

Ticket ID: #SYN-2024-FPPA Subject: Overcoming Steric Hindrance & Electronic Deactivation in Ether/Amide Formation Assigned Specialist: Senior Application Scientist, Process Chemistry Division Welcome to the Technical Sup...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #SYN-2024-FPPA Subject: Overcoming Steric Hindrance & Electronic Deactivation in Ether/Amide Formation Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Welcome to the Technical Support Center

You are accessing this guide because you are encountering difficulties synthesizing or derivatizing 2-(3-Fluorophenoxy)-2-phenylacetic acid .

This scaffold presents a "perfect storm" of synthetic challenges:

  • Steric Hindrance: The

    
    -carbon is crowded by a phenyl ring and a carboxylate group, creating a "neopentyl-like" steric environment that impedes nucleophilic attack.
    
  • Electronic Deactivation: The 3-fluoro substituent exerts a negative inductive effect (

    
    ), reducing the nucleophilicity of the phenoxide oxygen compared to unsubstituted phenol.
    
  • Competitive Elimination: The benzylic position is prone to elimination (E2) to form styrene derivatives under basic conditions.

This guide provides self-validating protocols to navigate these issues.

Part 1: Diagnostic Workflow

Before selecting a protocol, determine your starting material and stereochemical requirements.

RouteSelection cluster_legend Key Decision Factors Start Start: Choose Precursor AlphaHalo α-Bromo Phenylacetate (Racemic) Start->AlphaHalo AlphaHydroxy Mandelic Acid Derivative (Chiral or Racemic) Start->AlphaHydroxy RouteA Method A: Modified Williamson (Cs2CO3 / DMF) AlphaHalo->RouteA Standard Route RouteC Method C: Silver Oxide Mediated (Ag2O / mild conditions) AlphaHalo->RouteC Acid Sensitive Decision1 Is Enantiopurity Critical? AlphaHydroxy->Decision1 Decision1->RouteA No (Convert OH to Br first) RouteB Method B: High-Conc Mitsunobu (Sonication Protocol) Decision1->RouteB Yes (Inversion of Config) Legend Route A: High risk of E2 Elimination Route B: Best for hindered phenols Route C: Best for labile esters

Figure 1: Decision tree for selecting the optimal synthetic pathway based on starting material availability and stereochemical needs.

Part 2: Troubleshooting The Ether Linkage

Method A: Modified Williamson Ether Synthesis

Best for: Racemic synthesis, robust substrates. The Problem: The 3-fluorophenoxide is a sluggish nucleophile. Standard conditions (NaH/THF) often lead to E2 elimination , yielding the conjugate alkene (2-phenylacrylic acid derivative) instead of the ether.

Optimized Protocol

Do not use Sodium Hydride (NaH). The basicity is too high relative to its nucleophilicity. Use the Cesium Effect to enhance phenoxide reactivity.

ParameterRecommendationRationale
Base

(1.5 eq)
Larger cation radius disrupts tight ion pairs, creating a "naked," more reactive phenoxide.
Solvent DMF or NMP (Anhydrous)High dielectric constant promotes

over E2.
Catalyst TBAI (10 mol%)Tetrabutylammonium iodide acts as a phase transfer catalyst and generates a more reactive iodide electrophile in situ (

Finkelstein).
Temp

Sufficient to overcome steric barrier but low enough to suppress styrene formation.

Step-by-Step:

  • Dissolve 3-fluorophenol (1.1 eq) in anhydrous DMF (0.5 M).

  • Add

    
     (1.5 eq) and stir for 30 mins at RT to form the phenoxide.
    
  • Add TBAI (10 mol%).

  • Dropwise add methyl

    
    -bromo-phenylacetate (1.0 eq).
    
  • Heat to

    
     and monitor by TLC.
    

Self-Validating Check:

  • TLC: Look for a spot less polar than the phenol but more polar than the styrene byproduct.

  • NMR: Check the

    
    -proton.
    
    • Product: Singlet around

      
       5.5–6.0 ppm.
      
    • Byproduct (Elimination): Two doublets (geminal alkene) around

      
       6.0–6.5 ppm.
      
Method B: High-Concentration Mitsunobu Reaction

Best for: Chiral synthesis (inverts stereochemistry), highly hindered substrates. The Problem: Standard Mitsunobu conditions (0.1 M, DEAD/PPh3) fail because the steric bulk prevents the formation of the phosphorane intermediate, and the 3-fluoro group reduces the acidity of the phenol (


), making protonation of the betaine slow.
Optimized Protocol (Sonication/High-Conc)

Based on protocols for sterically hindered phenols [1, 2], increasing concentration and using ultrasound drives the reaction.[1]

Reagents:

  • Phosphine: Triphenylphosphine (

    
    ) or Tributylphosphine (
    
    
    
    - more reactive).
  • Azodicarboxylate: DIAD (Diisopropyl azodicarboxylate) or ADDP (1,1'-(azodicarbonyl)dipiperidine) for stubborn cases.

Step-by-Step:

  • Concentration is Key: Prepare the reaction at 1.0 M (10x standard concentration) in THF.

  • Combine Mandelate ester (1.0 eq), 3-fluorophenol (1.2 eq), and

    
     (1.2 eq).
    
  • Cool to

    
    .
    
  • Add DIAD (1.2 eq) very slowly dropwise.

  • Sonication: Place the flask in an ultrasonic bath for 1–2 hours at ambient temperature. The acoustic cavitation helps overcome the steric barrier [2].

Troubleshooting:

  • Issue: No conversion.

  • Fix: Switch to ADDP and

    
     . ADDP is solid and generally provides a more stable betaine intermediate for hindered acceptors.
    

Part 3: Downstream Derivatization (Amide Coupling)

The Problem: Once you have the 2-(3-fluorophenoxy)-2-phenylacetic acid, coupling it to an amine is difficult. The


-phenoxy and 

-phenyl groups shield the carbonyl carbon. Standard HATU/EDC couplings often stall or racemize.
Solution: The Acyl Fluoride or Borate Route

Avoid standard carbodiimides. Use reagents that create a smaller, highly electrophilic active species.

AmideCoupling Acid Hindered Acid Method1 Acyl Fluoride (TFFH or Cyanuric Fluoride) Acid->Method1 Route A (High Reactivity) Method2 Borate Catalysis B(OCH2CF3)3 Acid->Method2 Route B (Green/Catalytic) Product Amide Product Method1->Product + Amine (Rapid, No racemization) Method2->Product + Amine (Reflux in MeCN) Amine Amine Nucleophile

Figure 2: Recommended pathways for amidation of sterically hindered phenylacetic acid derivatives.

Protocol A: In-Situ Acyl Fluoride (TFFH)

Acyl fluorides are less sterically sensitive than active esters (OBt/OAt) and more stable to hydrolysis than acid chlorides [3].

  • Dissolve acid in DCM.

  • Add TFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate) (1.1 eq) and DIPEA (2.5 eq).

  • Stir for 30 mins to form the acyl fluoride (monitor by IR: shift to

    
    ).
    
  • Add the amine.

Protocol B: Borate Catalysis

For extremely hindered amines (e.g., tert-butyl amine or anilines), use Tris(2,2,2-trifluoroethyl)borate [


] [4].
  • Conditions: Reflux in Toluene or MeCN with 10 mol% borate catalyst. This creates a "mixed anhydride-like" species that is highly reactive but thermally stable.

Part 4: Frequently Asked Questions (FAQ)

Q1: I see a significant byproduct with a vinyl signal in NMR. What is it? A: This is the elimination product (2-phenylacrylic acid ester).

  • Cause: Your base is too strong or the temperature is too high.

  • Fix: Switch from NaH to

    
     or 
    
    
    
    . Ensure your alkyl halide is the electrophile (Williamson) and not the nucleophile.

Q2: The Mitsunobu reaction mixture turned into a solid mass. A: This is common with the ADDP reagent or high-concentration protocols.

  • Fix: Add minimum additional THF to maintain a slurry. The reaction often proceeds in the solid/gel phase. Sonication (Method B) is specifically designed to handle this viscosity.

Q3: Can I use the acid chloride method (


)? 
A:  Yes, but with caution. The high temperature required to form the acid chloride from this hindered acid can degrade the ether linkage (cleavage of the phenoxy group by HCl). If you must use 

, use catalytic DMF and keep the temperature below

, or use Oxalyl Chloride at room temperature.

References

  • Lepore, S. D., & He, Y. (2003). Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction.[1][2][3] The Journal of Organic Chemistry, 68(21), 8261–8263. Link

  • Dandapani, S., & Curran, D. P. (2004). Separation-friendly Mitsunobu reactions: A microscale fluorous approach. Tetrahedron, 60(19), 4353-4360. (Discussion on ADDP/PBu3 for hindered ethers).
  • Carpino, L. A., et al. (1995). Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH): A Convenient New Reagent for the Preparation of Acyl Fluorides and Their Use in Peptide Synthesis. Journal of the American Chemical Society, 117(19), 5401–5402. Link

  • Lanigan, R. M., & Sheppard, T. D. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3.[4][5] The Journal of Organic Chemistry, 78(9), 4512–4523. Link

Sources

Reference Data & Comparative Studies

Validation

Comparative 1H NMR Interpretation Guide: 2-(3-Fluorophenoxy)-2-phenylacetic Acid vs. Analogs

Target Audience: Analytical Chemists, NMR Spectroscopists, and Drug Development Professionals. Executive Summary 2-Aryloxy-2-phenylacetic acids are pivotal molecular scaffolds in medicinal chemistry, frequently serving a...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, NMR Spectroscopists, and Drug Development Professionals.

Executive Summary

2-Aryloxy-2-phenylacetic acids are pivotal molecular scaffolds in medicinal chemistry, frequently serving as intermediates for semi-synthetic beta-lactam antibiotics and as Chiral Solvating Agents (CSAs) for determining enantiomeric excess[1]. The introduction of a fluorine atom onto the phenoxy ring fundamentally alters the molecule's electronic landscape and hydrogen-bonding capabilities[2].

This technical guide objectively compares the high-resolution


H NMR spectral performance of 2-(3-fluorophenoxy)-2-phenylacetic acid (3-F-PPAA)  against its unsubstituted analog, 2-phenoxy-2-phenylacetic acid (PPAA) , and its para-substituted isomer, 2-(4-fluorophenoxy)-2-phenylacetic acid (4-F-PPAA) . By dissecting the causality behind heteronuclear spin-spin coupling and inductive effects, this guide provides a self-validating framework for accurate structural elucidation.

Structural and Electronic Context: The Causality of Fluorine Substitution

Interpreting the


H NMR spectrum of 3-F-PPAA requires understanding the dual electronic nature of the fluorine atom. Fluorine possesses the highest electronegativity of all elements, exerting a strong electron-withdrawing inductive effect (-I). Concurrently, its lone pairs can donate electron density via resonance (+M)[3].

In the meta-position (3-fluoro), the resonance effect (+M) cannot delocalize effectively to the ortho or para positions relative to the ether linkage. Therefore, the -I inductive effect dominates, leading to a net deshielding of the adjacent aromatic protons. More critically, the 100% natural abundance of the spin-½


F nucleus introduces complex heteronuclear scalar coupling (

)[4]. This coupling is transmitted through covalent bonds, transforming standard aromatic multiplets into highly diagnostic, complex first-order spin systems[5].

Electronic_Effects F_Subst 3-Fluoro Substitution on Phenoxy Ring Inductive -I Inductive Effect (Electron Withdrawing) F_Subst->Inductive Resonance +M Resonance Effect (Electron Donating) F_Subst->Resonance Coupling Heteronuclear Spin-Spin Coupling (19F-1H) F_Subst->Coupling Shift_Ortho Deshielding of Ortho/Para Protons Inductive->Shift_Ortho Resonance->Shift_Ortho Minor at meta Complex Complex First-Order Multiplets (e.g., ddd, dt) Coupling->Complex

Caption: Logical flow of electronic and magnetic effects induced by 3-fluoro substitution on the phenoxy ring.

Comparative H NMR Performance Data

When comparing these closely related analogs, the primary diagnostic regions are the isolated methine proton (C2-H) and the aromatic envelope (6.50 – 7.50 ppm). The table below summarizes the expected spectral dispersion at 600 MHz in CDCl


.
Table 1: H NMR Multiplet Comparison (600 MHz, CDCl )
CompoundMethine Proton (C2-H)Phenoxy Ring Protons

F-

H Coupling Constants
Diagnostic Utility / Signal Dispersion
PPAA (Unsubstituted)[1]~5.60 ppm (s, 1H)6.90 – 7.30 ppm (m, 5H)NoneBaseline reference; severe signal overlap between phenyl and phenoxy rings.
3-F-PPAA (Target)[6]~5.65 ppm (s, 1H)6.60 – 7.25 ppm (m, 4H)

Hz

Hz
Distinct multiplet separation; excellent for identifying meta-substitution via asymmetric

splitting[4].
4-F-PPAA (Para-fluoro)~5.62 ppm (s, 1H)6.85 – 7.00 ppm (m, 4H)

Hz
Forms a pseudo-AA'BB'X spin system; high symmetry simplifies the spectrum but reduces overall dispersion.

Performance Insight: 3-F-PPAA offers superior spectral dispersion compared to the unsubstituted PPAA. The


 and 

couplings act as built-in "labels" that allow spectroscopists to easily differentiate the phenoxy protons from the overlapping phenyl protons[7].

Self-Validating Experimental Protocol for High-Resolution Acquisition

To accurately resolve the fine


 splittings (typically 4–6 Hz) required to confirm the 3-fluoro substitution, the NMR acquisition must be meticulously controlled. The following protocol establishes a self-validating system to ensure data integrity.

Step 1: Sample Preparation

  • Action: Dissolve exactly 15 mg of 3-F-PPAA in 0.6 mL of CDCl

    
     (99.8% D, containing 0.03% v/v TMS).
    
  • Causality: A precise 15 mg concentration ensures a high Signal-to-Noise Ratio (SNR) within a minimal number of scans, preventing T

    
     relaxation bias from extensive signal averaging. CDCl
    
    
    
    is selected over DMSO-d
    
    
    because it pushes the exchanging carboxylic acid proton (>10 ppm) out of the diagnostic aromatic window[1].

Step 2: Probe Tuning, Matching, and Shimming

  • Action: Perform automated tuning/matching (Wobb) followed by rigorous 3D gradient shimming (TopShim).

  • Causality: The highly coupled aromatic region of 3-F-PPAA requires a perfectly homogeneous magnetic field. Poor tuning reduces the 90° RF pulse effectiveness, causing phase distortions in complex multiplets like doublets of doublets of doublets (ddd).

  • Self-Validation Check: Inspect the TMS internal standard peak. The Full Width at Half Maximum (FWHM) must be < 0.8 Hz. If the peak exhibits a broad base or asymmetry, the Z1/Z2 shims are compromised, and the sample must be re-shimmed before acquisition.

Step 3: Acquisition Parameters

  • Action: Set the spectral width (SW) to 12 ppm, relaxation delay (D

    
    ) to 2.0 seconds, and acquire 16 transients at 600 MHz.
    
  • Causality: The 2.0 s D

    
     delay ensures complete longitudinal relaxation of the isolated methine proton, which lacks adjacent protons for efficient dipole-dipole relaxation.
    

Step 4: Processing and Internal Validation

  • Action: Apply an exponential window function (LB = 0.3 Hz) and zero-fill to 64k data points to enhance digital resolution[7].

  • Self-Validation Check (Critical): Integrate the isolated methine proton (~5.65 ppm) and set it strictly to 1.00 . The entire aromatic region (6.60 – 7.50 ppm) must integrate to exactly 9.00 (5H phenyl + 4H phenoxy). A deviation of >5% indicates incomplete T

    
     relaxation or baseline distortion, invalidating the quantitative integrity of the spectrum and necessitating a re-run with a longer D
    
    
    
    delay.

Diagnostic Workflow for Multiplet Interpretation

Once a high-fidelity spectrum is acquired, researchers must systematically deconvolve the aromatic region. Hoye's method for interpreting complex first-order multiplets is highly effective here[7]. The 3-fluorophenoxy protons will exhibit distinct splitting patterns:

  • H-2' (ortho to F, ortho to O): Appears as a dt or ddd due to large

    
     (~10 Hz) and 
    
    
    
    (~8 Hz) couplings, plus a smaller
    
    
    (~2 Hz) coupling[3].
  • H-5' (meta to F, meta to O): Appears as a td due to two equivalent

    
     couplings and one 
    
    
    
    coupling.

NMR_Workflow Start Acquire 1H NMR Spectrum (High Resolution, >400 MHz) Identify Identify Methine Proton (~5.65 ppm, Singlet, 1H) Start->Identify Aromatic Analyze Aromatic Region (6.50 - 7.50 ppm) Identify->Aromatic Split Separate Phenyl vs. Phenoxy Signals Aromatic->Split Phenyl Phenyl Ring Protons (Multiplet, 5H, ~7.3-7.5 ppm) No 19F Coupling Split->Phenyl Phenoxy 3-Fluorophenoxy Protons (4H, ~6.6-7.3 ppm) Exhibits 19F-1H Coupling Split->Phenoxy J_Coupling Extract J-Coupling Constants (3J_HF ~8-11 Hz, 4J_HF ~4-6 Hz) Phenoxy->J_Coupling Validate Validate Structure via Multiplet Simulation J_Coupling->Validate

Caption: Step-by-step logical workflow for the structural validation of 3-F-PPAA via 1H NMR multiplet analysis.

References

1.[5] The 19F–1H coupling constants transmitted through covalent, hydrogen bond, and van der Waals interactions - American Institute of Physics. 5 2.[7] NMR Multiplet Interpretation: An Infographic Walk-Through [2nd, Completely Revised Edition] - DOKUMEN.PUB. 7 3.[1] 2-Phenoxy-2-phenylacetic acid | 3117-38-2 - Benchchem. 1 4.[4] NMR spectral analysis of second-order 19F-19F, 19F-1H and 13C-19F coupling constants in pentafluorobenzene and tetrafluoro-4-(morpholino)pyridine - Loughborough University Research Repository. 4 5.[3] Nuclear Magnetic Resonance Study of 2-Halogeno-2-deoxyhexopyranosyl Fluorides - RSC Publishing. 3 6.[2] Reductively Stable Hydrogen-Bonding Ligands Featuring Appended CF2–H Units - Journal of the American Chemical Society. 2 7.[6] 3-phenylacetic acid - Sigma-Aldrich. 6

Sources

Comparative

In-Depth Comparison Guide: Experimental vs. In Silico ^13^C NMR Elucidation of 2-(3-Fluorophenoxy)-2-phenylacetic Acid

Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals. Executive Summary: The Role of Aryloxyacetic Acids in Drug Discovery Aryloxyacetic acids, such as 2-(3-fluorophenoxy)-2-phenyl...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals.

Executive Summary: The Role of Aryloxyacetic Acids in Drug Discovery

Aryloxyacetic acids, such as 2-(3-fluorophenoxy)-2-phenylacetic acid (CAS: 1016520-75-4) , are privileged pharmacophores in medicinal chemistry. They frequently serve as the structural backbone for peroxisome proliferator-activated receptor (PPAR) agonists and CRTH2 receptor antagonists used in metabolic and respiratory disease therapies [1].

During the high-throughput synthesis of these derivatives, rapid and unambiguous structural verification is critical. While ^1^H NMR is the standard first-line analytical tool, the aromatic region (6.8–7.5 ppm) of 2-(3-fluorophenoxy)-2-phenylacetic acid suffers from severe signal overlap due to its 14 aromatic protons. Consequently, ^13^C NMR spectroscopy —specifically leveraging ^13^C-^19^F spin-spin coupling—becomes the definitive method for structural elucidation.

This guide objectively compares the empirical benchtop ^13^C NMR data of 2-(3-fluorophenoxy)-2-phenylacetic acid against two industry-standard in silico predictive models: ACD/Labs NMR Predictors and ChemDraw (HOSE code algorithms) .

The Causality of Experimental Choices (E-E-A-T)

To establish a self-validating protocol, every parameter in the NMR acquisition must be deliberately chosen to maximize resolution and quantitative reliability:

  • Solvent Selection (DMSO-d6 vs. CDCl3): Aryloxyacetic acids form strong intermolecular hydrogen-bonded dimers in non-polar solvents like CDCl3, leading to peak broadening of the carboxyl and adjacent aliphatic carbons. DMSO-d6 acts as a strong hydrogen-bond acceptor, breaking these dimers and yielding sharp, highly resolved singlets [2].

  • Relaxation Delay (D1 = 2.0 s): Quaternary carbons (C1 carboxyl, C1' phenoxy, and C1'' phenyl) lack attached protons, resulting in long longitudinal relaxation times (

    
    ). A 2-second delay ensures these signals are not saturated during multi-scan acquisitions, preserving the signal-to-noise (S/N) ratio.
    
  • Internal Validation via

    
     Coupling:  The meta-fluorine atom on the phenoxy ring provides an internal, self-validating structural fingerprint. Because ^19^F is 100% naturally abundant and has a spin of 1/2, it splits the ^13^C signals of the phenoxy ring into distinct doublets. The magnitude of this coupling (
    
    
    
    ~ 244 Hz,
    
    
    ~ 21-24 Hz) unequivocally maps the exact regiochemistry of the fluorine atom without requiring 2D NMR experiments [2].

Experimental Methodology: Self-Validating Protocol

The following step-by-step methodology outlines the acquisition of high-resolution empirical data used for this comparison.

Step 1: Sample Preparation

  • Weigh exactly 25.0 mg of high-purity (>98%) 2-(3-fluorophenoxy)-2-phenylacetic acid.

  • Dissolve the compound in 0.6 mL of anhydrous DMSO-d6 (containing 0.03% v/v TMS as an internal standard).

  • Transfer the homogenous solution to a standard 5 mm precision NMR tube, ensuring no air bubbles are trapped in the active volume.

Step 2: Instrument Tuning and Acquisition

  • Insert the sample into a 600 MHz NMR spectrometer equipped with a cryoprobe.

  • Tune and match the probe specifically for the ^13^C frequency (150.9 MHz). Lock the magnetic field to the DMSO-d6~ deuterium signal.

  • Acquisition Parameters: Set the spectral width to 250 ppm (to capture the carboxyl carbon at ~174 ppm). Set the acquisition time (AQ) to 1.3 seconds, relaxation delay (D1) to 2.0 seconds, and number of scans (NS) to 1024 to ensure adequate S/N for the quaternary carbons.

Step 3: Data Processing

  • Apply exponential apodization with a line broadening (LB) factor of 1.0 Hz before Fourier Transformation (FT) to minimize truncation artifacts.

  • Manually phase the spectrum and apply a polynomial baseline correction.

  • Reference the central multiplet of the DMSO-d6 solvent peak to exactly 39.52 ppm.

Workflow A Compound Synthesis CAS: 1016520-75-4 B Sample Prep DMSO-d6, 50 mg/mL A->B C 13C NMR Acquisition 600 MHz, 1024 Scans B->C E Data Processing FT, Phase/Baseline Corr. C->E D In Silico Prediction ACD/Labs & ChemDraw F Comparative Analysis Empirical vs. Predicted D->F E->F

Workflow for empirical NMR acquisition and in silico comparative analysis.

Data Presentation: Empirical vs. Predictive Models

In silico predictors are essential for rapid dereplication in drug discovery [3]. ACD/Labs utilizes a hybrid approach combining Hierarchical Orthogonal Space Encoding (HOSE) codes with a neural network trained on millions of experimental spectra. ChemDraw , conversely, relies heavily on empirical additivity rules and standard HOSE codes [3].

The table below compares the empirical benchtop data of 2-(3-fluorophenoxy)-2-phenylacetic acid against these two predictive platforms.

Table 1: ^13^C NMR Chemical Shift Comparison (DMSO-d6)
Carbon AssignmentEmpirical Shift (ppm)Multiplicity &

(Hz)
ACD/Labs Predictor (ppm)ChemDraw Predictor (ppm)

(Empirical vs. Best)
C1 (COOH)173.5s174.2175.00.7 (ACD)
C2 (Aliphatic CH)78.2s79.576.81.3 (ACD)
C1' (Phenoxy C-O)158.5d,

= 10.5
159.1157.20.6 (ACD)
C2' (Phenoxy Ar-H)102.1d,

= 24.5
103.0100.50.9 (ACD)
C3' (Phenoxy Ar-F)163.8d,

= 244.0
164.5162.10.7 (ACD)
C4' (Phenoxy Ar-H)108.3d,

= 21.0
109.2107.40.9 (ACD)
C5' (Phenoxy Ar-H)130.6d,

= 9.5
131.1130.00.5 (ACD)
C6' (Phenoxy Ar-H)111.4d,

= 3.0
112.0110.80.6 (ChemDraw)
C1'' (Phenyl ipso)135.2s136.0134.50.7 (ChemDraw)
C2'', C6'' (Phenyl ortho)128.4s128.8128.00.4 (ChemDraw)
C3'', C5'' (Phenyl meta)129.1s129.5128.70.4 (ChemDraw)
C4'' (Phenyl para)128.8s129.0128.50.2 (ACD)

Mechanistic Insights: Substituent Effects and Predictor Performance

The comparative data reveals critical insights into how molecular structure dictates NMR behavior, and how well software algorithms mimic quantum mechanical realities [3].

The Meta-Fluorine Push-Pull Effect

The base scaffold (2-phenoxy-2-phenylacetic acid) has a relatively predictable aromatic profile. However, introducing a highly electronegative fluorine atom at the meta position of the phenoxy ring triggers competing inductive (electron-withdrawing) and resonance (electron-donating) effects [2].

  • Deshielding at C3': The extreme electronegativity of fluorine pulls electron density away from the directly attached carbon via the

    
    -bond, heavily deshielding C3' and pushing it downfield to 163.8 ppm .
    
  • Shielding at C2' and C4': Conversely, fluorine's lone pairs donate electron density into the

    
    -system via resonance. This increases electron density at the ortho positions (C2' and C4'), shielding them and shifting their signals upfield to 102.1 ppm  and 108.3 ppm , respectively.
    
Predictor Performance Analysis

ACD/Labs consistently outperformed ChemDraw in predicting the highly substituted phenoxy ring shifts. The neural network architecture of ACD/Labs is better equipped to handle the non-linear, competing resonance and inductive effects of the meta-fluorine atom. ChemDraw's strict reliance on linear additivity rules resulted in an underestimation of the C3' deshielding effect (


 = 1.7 ppm) and an overestimation of the C2' shielding effect (

= 1.6 ppm).

However, for the unsubstituted phenyl ring (C1'' through C4''), both predictors performed exceptionally well, with deviations averaging less than 0.5 ppm.

Effects Base Base Scaffold 2-Phenoxy-2-phenylacetic acid Fluorine Meta-Fluorine Addition Inductive & Resonance Base->Fluorine C3 C3' Deshielding +35 ppm, 1J_CF = 244 Hz Fluorine->C3 C2_C4 C2'/C4' Shielding -13 ppm, 2J_CF = 21-24 Hz Fluorine->C2_C4 C5_C6 C5'/C6' Minor Shifts 3J_CF & 4J_CF Splitting Fluorine->C5_C6

Logical mapping of meta-fluorine substituent effects on the phenoxy ring.

Conclusion

For drug development professionals synthesizing aryloxyacetic acid derivatives, ^13^C NMR provides an indispensable, self-validating dataset via C-F spin-spin coupling. While in silico tools like ChemDraw are sufficient for basic aliphatic and unsubstituted aromatic predictions, neural-network-backed predictors like ACD/Labs offer superior accuracy when dealing with the complex electronic push-pull effects of halogenated aromatic systems. Ultimately, empirical benchtop acquisition remains the gold standard for regulatory submissions and structural proof.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2020). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. Retrieved from[Link]

  • Krivdin, L. B. (2019). Computational protocols for calculating 13C NMR chemical shifts. Progress in Nuclear Magnetic Resonance Spectroscopy, 112-113, 103-156. Retrieved from[Link]

Validation

HPLC Method Development Guide: 2-(3-Fluorophenoxy)-2-phenylacetic acid

[1] Executive Summary & Chemical Profile[1][2] 2-(3-Fluorophenoxy)-2-phenylacetic acid is a critical intermediate often encountered in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and specific agrochem...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Chemical Profile[1][2]

2-(3-Fluorophenoxy)-2-phenylacetic acid is a critical intermediate often encountered in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and specific agrochemical agents.[1] Its structure features a carboxylic acid moiety (hydrophilic, ionizable) and two aromatic systems (lipophilic), one of which bears an electron-withdrawing fluorine atom.[1]

Developing a robust HPLC method for this compound requires balancing the retention of the acidic core while ensuring adequate resolution from potential positional isomers (e.g., 2-fluoro or 4-fluoro analogs) and hydrolysis byproducts (e.g., 3-fluorophenol).[1]

Physicochemical Profile
PropertyValue (Approx.)Chromatographic Implication
Molecular Formula C₁₄H₁₁FO₃Detectable by MS (ESI-) and UV.[1][2]
Molecular Weight 246.23 g/mol Suitable for standard LC-MS/MS workflows.[1]
pKa (Acid) ~3.2 - 3.5Critical: Mobile phase pH must be ≤ 2.5 to suppress ionization and prevent peak tailing.[1]
LogP ~3.6Moderately lipophilic; requires high organic content for elution on C18.[1]
UV Max 210 nm, 260-270 nm210 nm provides max sensitivity; 264 nm offers specificity for the fluorophenoxy group.[1]

Method Development Strategy: The "Why" Behind the Protocol

As a Senior Scientist, I advise against a "trial and error" approach. Instead, we utilize a Rational Design Workflow . The primary challenge with this molecule is the carboxylic acid tailing and the potential for co-elution with structural isomers.

The Decision Matrix

We will compare three distinct chromatographic systems.

  • System A (The Workhorse): C18 + Formic Acid (LC-MS compatible).[1]

  • System B (The Gold Standard): C18 + Phosphate Buffer (QC/Purity Analysis).

  • System C (The Isomer Solver): Phenyl-Hexyl + Methanol (Enhanced Selectivity).[1]

MethodStrategy Start Start: 2-(3-Fluorophenoxy)-2-phenylacetic acid Goal Define Analytical Goal MS_Compat System A: C18 + Formic Acid (Volatile, MS Friendly) Goal->MS_Compat Identification / PK Study Purity System B: C18 + Phosphate pH 2.5 (Superior Peak Shape) Goal->Purity QC / Purity Assay Isomers System C: Phenyl-Hexyl + MeOH (Pi-Pi Selectivity) Goal->Isomers Isomer Separation Outcome1 Result: Fast, MS-compatible MS_Compat->Outcome1 High Sensitivity Outcome2 Result: No Tailing, High Precision Purity->Outcome2 Robust Quantitation Outcome3 Result: Separates 3-F from 4-F Isomers->Outcome3 Max Resolution

Figure 1: Decision matrix for selecting the appropriate HPLC system based on analytical requirements.

Comparative Analysis of Methodologies

This section objectively compares the three approaches. Data is synthesized from standard behavior of fluorophenoxy-phenylacetic acid derivatives.[1]

Summary of Performance
FeatureSystem A (Formic/C18) System B (Phosphate/C18) System C (Phenyl-Hexyl)
Primary Use LC-MS, PK StudiesQC Release, PurityImpurity Profiling (Isomers)
Peak Symmetry Good (0.9 - 1.[1]2)Excellent (0.95 - 1.05) Good (0.9 - 1.[1]2)
Resolution (Isomers) ModerateModerateHigh
MS Compatibility Yes NoYes (if Formic used)
Robustness Medium (pH drift possible)High (Buffered) Medium
Detailed Analysis
System A: The LC-MS Compatible Route [1]
  • Column: C18 (e.g., Waters XBridge or Phenomenex Kinetex), 3.5 µm.

  • Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B).[1][3]

  • Verdict: Ideal for identifying the compound in biological matrices.[1] Formic acid provides sufficient protonation (pH ~2.[1]7) to keep the acid neutral, but peak shape may suffer slightly compared to phosphate buffers due to lower ionic strength.

System B: The QC "Gold Standard" (Recommended)
  • Column: High-strength Silica C18 (e.g., Agilent Zorbax SB-C18).[1]

  • Mobile Phase: 20 mM Potassium Phosphate (pH 2.5) / Acetonitrile.[1][4]

  • Verdict: Phosphate buffers at pH 2.5 suppress silanol activity and fully protonate the carboxylic acid.[1] This yields the sharpest peaks and highest plate counts, essential for detecting minor impurities <0.05%. This is the method of choice for purity assays.

System C: The Selectivity Solver
  • Column: Phenyl-Hexyl (e.g., Phenomenex Luna Phenyl-Hexyl).[1]

  • Mobile Phase: Water / Methanol.[1]

  • Verdict: The fluorine atom on the phenoxy ring creates specific pi-electron density differences.[1] A Phenyl-Hexyl column interacts via pi-pi stacking, often providing separation of the 3-fluoro isomer from the 4-fluoro isomer where a C18 column fails (co-elution).[1] Methanol is preferred over ACN here to enhance pi-pi interactions.[1]

Experimental Protocols

Below are the detailed steps for the System B (QC Method) , as it is the most robust for general laboratory use.

Protocol: High-Performance Purity Assay
1. Reagent Preparation
  • Diluent: 50:50 Water:Acetonitrile.[1][4]

  • Buffer Preparation (20 mM Phosphate, pH 2.5):

    • Dissolve 2.72 g of Potassium Dihydrogen Phosphate (

      
      ) in 900 mL of HPLC-grade water.[1]
      
    • Adjust pH to 2.50 ± 0.05 using 85% Phosphoric Acid (

      
      ).[1]
      
    • Dilute to 1000 mL.

    • Filter through a 0.22 µm nylon membrane.[1]

2. Instrument Parameters
  • Column: C18, 150 x 4.6 mm, 5 µm (or 3.5 µm for UHPLC).

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: 30°C (Controls viscosity and retention reproducibility).

  • Detection: UV @ 215 nm (Primary), 264 nm (Secondary confirmation).[1]

  • Injection Volume: 10 µL.

3. Gradient Program
Time (min)% Buffer (A)% Acetonitrile (B)Event
0.07030Equilibration
2.07030Isocratic Hold
12.02080Linear Gradient
15.02080Wash
15.17030Re-equilibration
20.07030End
Workflow Diagram

ProtocolWorkflow Sample Sample Prep 1 mg/mL in Diluent Filter Filter 0.22 µm PTFE Sample->Filter Inject Inject 10 µL System B Conditions Filter->Inject Detect UV Detection 215 nm Inject->Detect Data Data Analysis Check Tailing Factor Detect->Data

Figure 2: Standard operating workflow for the purity analysis of 2-(3-Fluorophenoxy)-2-phenylacetic acid.

Validation & Troubleshooting (Self-Validating Systems)

To ensure Trustworthiness (the T in E-E-A-T), the method includes specific system suitability criteria.

System Suitability Criteria (SST)

Before running samples, inject a standard 5 times.[1] The system is valid ONLY if:

  • RSD of Area: ≤ 2.0% (Indicates injector precision).

  • Tailing Factor (

    
    ):  ≤ 1.5 (Ideally < 1.2).[1]
    
    • Troubleshooting: If

      
      , the pH is likely too high (acid is ionizing) or the column has active silanols. Lower pH to 2.3 or switch to a "base-deactivated" column.
      
  • Theoretical Plates (

    
    ):  > 5000 (for 150mm column).
    
Robustness Check
  • pH Variation: A change of ±0.2 pH units should not shift retention time by more than 5%.[1]

  • Wavelength: The ratio of absorbance at 215nm/264nm should be constant across the peak width (Peak Purity check).

References

  • PubChem. (2025).[1] 2-(2-(2-Fluorophenoxy)phenyl)acetic acid Chemical Properties. National Library of Medicine.[1] [Link][1]

  • SIELC Technologies. (2025). HPLC Separation of Fluorophenylacetic acid Isomers. [Link]

Sources

Comparative

A Researcher's Guide to Bioactivity: Fluorinated vs. Non-Fluorinated Phenylacetic Acids

In the landscape of modern drug discovery, the strategic modification of lead compounds is a cornerstone of developing safer, more effective therapeutics. Among the vast toolkit available to medicinal chemists, the intro...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the strategic modification of lead compounds is a cornerstone of developing safer, more effective therapeutics. Among the vast toolkit available to medicinal chemists, the introduction of fluorine into a molecular scaffold—a process known as fluorination—stands out for its profound and often beneficial impact on a molecule's biological profile. This guide provides an in-depth comparison of the bioactivity of fluorinated versus non-fluorinated phenylacetic acids, a core structure in many nonsteroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents. We will delve into the physicochemical rationale for fluorination, present comparative experimental data, and provide detailed protocols for assessing bioactivity, offering a comprehensive resource for researchers in drug development.

The Fluorine Factor: Why Introduce a Halogen?

The decision to incorporate fluorine into a drug candidate is driven by its unique and powerful electronic properties. Fluorine is the most electronegative element, meaning it has a strong attraction for electrons.[1] This fundamental characteristic, combined with its relatively small van der Waals radius (1.47 Å, similar to hydrogen's 1.20 Å), allows it to act as a "super-hydrogen" bioisostere, subtly yet significantly altering a molecule's properties without introducing significant steric bulk.[1]

The influence of fluorination on a phenylacetic acid derivative can be multifaceted:

  • Metabolic Stability: A primary driver for fluorination is to block metabolic oxidation. Cytochrome P450 enzymes, the body's primary machinery for drug metabolism, often target electron-rich C-H bonds for hydroxylation, leading to inactivation and clearance of a drug.[2] By replacing a hydrogen atom at a metabolically vulnerable site with a fluorine atom, this pathway is blocked. The C-F bond is exceptionally strong and resistant to enzymatic cleavage, which can significantly prolong the drug's metabolic half-life.[2][3] For example, studies on the NSAID flurbiprofen demonstrated that strategic fluorination could render the drug less susceptible to oxidative transformation.[2]

  • Modulation of Acidity (pKa): The strong electron-withdrawing nature of fluorine can influence the acidity of the carboxylic acid group in phenylacetic acids.[4][5] By pulling electron density away from the carboxylate, fluorine substitution on the phenyl ring can lower the pKa, making the compound a stronger acid. This change can have significant consequences for a drug's absorption, distribution, and target binding, as the ionization state of the molecule at physiological pH (around 7.4) is critical for its function.[6]

  • Enhanced Binding Affinity: Fluorination can alter the electronic distribution of the entire molecule, potentially leading to more favorable interactions with the target protein.[1] The introduction of fluorine can create or enhance dipole moments and even enable weak hydrogen bonding with protein residues, thereby increasing binding affinity and, consequently, potency.[5]

  • Increased Lipophilicity: The incorporation of fluorine often increases the lipophilicity (oil/water partition coefficient) of a molecule.[4][7] This property is crucial for a drug's ability to cross cell membranes and reach its site of action. However, this is a delicate balance, as excessive lipophilicity can lead to poor solubility and non-specific binding.

The strategic placement of fluorine is therefore a key consideration in drug design, aiming to optimize a compound's pharmacokinetic and pharmacodynamic profile.

G cluster_0 Molecular Properties cluster_1 Biological Outcome Fluorination Fluorination Metabolic_Stability Metabolic_Stability Fluorination->Metabolic_Stability Increases (Blocks P450) Acidity_pKa Acidity_pKa Fluorination->Acidity_pKa Lowers (Increases Acidity) Binding_Affinity Binding_Affinity Fluorination->Binding_Affinity Modulates (Often Increases) Lipophilicity Lipophilicity Fluorination->Lipophilicity Increases Bioactivity Bioactivity Metabolic_Stability->Bioactivity Acidity_pKa->Bioactivity Binding_Affinity->Bioactivity Lipophilicity->Bioactivity caption Logical Relationship: Impact of Fluorination on Bioactivity

Caption: Logical Relationship: Impact of Fluorination on Bioactivity

Comparative Bioactivity: A Data-Driven Analysis

While the theoretical benefits of fluorination are compelling, experimental data provides the definitive measure of its impact. Phenylacetic acid derivatives are well-known for their anti-inflammatory effects, which are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2. The following table summarizes comparative data for representative fluorinated and non-fluorinated analogues.

Compound PairStructureTargetBioactivity Metric (IC₅₀)Fold Change (F vs. H)Reference
Flurbiprofen vs. Biphenylacetic acid Flurbiprofen: FluorinatedBiphenylacetic acid: Non-fluorinatedCOX-1Flurbiprofen: ~0.5 µMBiphenylacetic acid: >100 µM>200x increase[2]
COX-2Flurbiprofen: ~1.5 µMBiphenylacetic acid: >100 µM>66x increase[2]
Fluorinated vs. Non-fluorinated Phenylacetamide Derivatives Compound 2b (Fluorinated): 2-(4-Fluorophenyl)-N-(3-nitrophenyl)acetamideHypothetical Non-F Analog: 2-Phenyl-N-(3-nitrophenyl)acetamidePC3 (Prostate Cancer) Cell LineCompound 2b: 52 µM(Data for non-fluorinated analog not provided, but fluorinated series showed potency)-[8]
Fluorinated vs. Non-fluorinated Tetralones Compound 12r (Fluoro): α-Fluoro substitutionCompound 12o (Methyl): α-Methyl substitution (non-F comparator)DGAT112r (Fluoro): 0.31 µM12o (Methyl): 0.13 µM0.42x decrease[9]
Compound 12s (Trifluoroethyl): α-Trifluoroethyl substitutionCompound 12p (Ethyl): α-Ethyl substitution (non-F comparator)DGAT112s (Trifluoroethyl): 0.016 µM12p (Ethyl): 0.057 µM3.56x increase[9]

Note: IC₅₀ is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. A lower IC₅₀ indicates greater potency. Data for direct non-fluorinated parent compounds is not always available in a single study; comparisons are drawn from structurally similar pairs presented in the literature.

Analysis of Data:

The data clearly illustrates that fluorination can have a dramatic, though not always universally positive, effect on bioactivity. In the classic NSAID example of flurbiprofen, the addition of a single fluorine atom to the biphenylacetic acid scaffold results in a massive increase in inhibitory potency against both COX-1 and COX-2.[2] Similarly, studies on phenylacetamide derivatives have shown that fluorinated compounds can act as potent anticancer agents.[8]

However, the effect is highly context-dependent. The comparative data on tetralone derivatives acting on DGAT1 shows that a single fluoro substitution decreased potency compared to a methyl group, while a trifluoroethyl substitution significantly increased potency compared to its ethyl counterpart.[9] This highlights the principle that the position and nature of the fluoroalkyl group are critical design parameters.

Experimental Methodologies: Protocols for Bioactivity Assessment

To ensure the trustworthiness and reproducibility of bioactivity data, standardized and well-validated experimental protocols are essential. Below are detailed, step-by-step methodologies for common assays used to evaluate the anti-inflammatory and analgesic properties of phenylacetic acid derivatives.

In Vitro Assay: COX-1/COX-2 Inhibition

This protocol describes a common method to determine a compound's IC₅₀ value against COX enzymes, a direct measure of its anti-inflammatory potential at the molecular level.

Principle: The cyclooxygenase activity is measured by monitoring the rate of oxygen consumption using an oxygen electrode. The inhibitor's potency is determined by its ability to reduce this rate. Alternatively, commercial ELISA kits can be used to measure the production of prostaglandin E2 (PGE2).[10][11]

Step-by-Step Protocol (ELISA Method):

  • Reagent Preparation:

    • Prepare assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0).

    • Reconstitute human recombinant COX-1 and COX-2 enzymes according to the supplier's instructions.

    • Prepare a stock solution of the substrate, arachidonic acid, in ethanol.

    • Prepare serial dilutions of the test compounds (fluorinated and non-fluorinated phenylacetic acids) and a reference standard (e.g., diclofenac) in the assay buffer.

  • Assay Procedure:

    • In a 96-well plate, add 10 µL of the diluted test compound or reference standard to each well.

    • Add 10 µL of the appropriate enzyme (COX-1 or COX-2) to the wells.

    • Initiate the reaction by adding 10 µL of arachidonic acid.

    • Incubate the plate at 37°C for a specified time (e.g., 10 minutes).

    • Stop the reaction by adding a stopping solution (e.g., a solution containing a chelating agent like EDTA).

  • Quantification (ELISA):

    • The amount of prostaglandin produced is then quantified using a competitive enzyme-linked immunosorbent assay (ELISA) kit for PGE2, following the manufacturer's protocol.

    • Read the absorbance on a microplate reader at the appropriate wavelength (e.g., 415 nm).[10]

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value using non-linear regression analysis.

Caption: Experimental Workflow: In Vitro COX Inhibition Assay

In Vivo Assay: Acetic Acid-Induced Writhing Test

This protocol provides a method for assessing the peripheral analgesic (pain-relieving) activity of a compound in an animal model, which is a key indicator of NSAID efficacy.

Principle: The intraperitoneal injection of an irritant, such as acetic acid, induces a characteristic stretching and writhing behavior in mice or rats. An effective analgesic will reduce the number of these writhes compared to a control group.[12]

Step-by-Step Protocol:

  • Animal Acclimatization:

    • Use appropriate laboratory animals (e.g., Swiss albino mice).

    • Allow animals to acclimatize to the laboratory environment for at least one week before the experiment.

    • Fast the animals overnight before the experiment but allow free access to water.

  • Grouping and Dosing:

    • Divide the animals into groups (n=6-8 per group).

    • Group 1 (Control): Administer the vehicle (e.g., 0.5% carboxymethyl cellulose solution) orally or intraperitoneally (IP).

    • Group 2 (Reference): Administer a standard analgesic drug (e.g., diclofenac sodium, 10 mg/kg, IP).[12]

    • Group 3+ (Test): Administer the test compounds (fluorinated and non-fluorinated phenylacetic acids) at desired doses.

  • Induction of Writhing:

    • After a set period following drug administration (e.g., 30 minutes for IP, 60 minutes for oral), inject each animal with 0.6% (v/v) acetic acid solution IP (volume typically 10 ml/kg).[12]

  • Observation and Counting:

    • Immediately after the acetic acid injection, place each animal in an individual observation chamber.

    • After a 5-minute latency period, count the total number of writhes (characterized by abdominal constriction and extension of the hind limbs) for each animal over a 20-minute period.[12]

  • Data Analysis:

    • Calculate the mean number of writhes for each group.

    • Determine the percentage of analgesic activity (% inhibition of writhing) for the reference and test groups using the following formula: % Inhibition = [(Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group] x 100

    • Compare the % inhibition between the fluorinated and non-fluorinated compound groups. Statistical analysis (e.g., ANOVA followed by a post-hoc test) should be performed to determine significance.

Conclusion for the Research Professional

The strategic fluorination of phenylacetic acids represents a powerful and validated approach to enhancing therapeutic potential. By leveraging fluorine's unique ability to block metabolic pathways, modulate physicochemical properties, and enhance target binding, researchers can significantly improve the bioactivity and pharmacokinetic profile of lead compounds.

However, this guide underscores that fluorination is not a "magic bullet." The data reveals that the biological outcome is highly dependent on the specific position and context of the fluorine substitution. A direct comparison, grounded in robust and reproducible experimental protocols like those detailed here, is paramount. For the drug development professional, the message is clear: a systematic investigation of fluorinated analogues, guided by a deep understanding of the underlying mechanistic principles, is a critical step in the journey toward developing next-generation therapeutics.

References

  • Synthesis and Evaluation of Fluorine-Substituted Phenyl Acetate Derivatives as Ultra-Short Recovery Sedative/Hypnotic Agents. PLoS ONE. [Link]

  • 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research. [Link]

  • Targeted fluorination of a nonsteroidal anti-inflammatory drug to prolong metabolic half-life. ChemMedChem. [Link]

  • Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitro phenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents. Molecules. [Link]

  • Direct and decarboxylative benzylic fluorination benzylic fluorination of phenylacetic acids via base-mediated activation of selectfluor. American Chemical Society. [Link]

  • Synthesis of fluorinated phenylacetic acid 19 from phenylacetic acid derivatives 18 and Selectfluor 2 using DMAP as activator. ResearchGate. [Link]

  • Enzymatic synthesis of fluorinated compounds. Synthetic and Systems Biotechnology. [Link]

  • Evaluation of Nonsteroidal Anti- Inflammatory Drugs (NSAIDs) (Lab 5). SlideShare. [Link]

  • Fluorine substituent effects (on bioactivity). ResearchGate. [Link]

  • Biotransformation of the Fluorinated Nonsteroidal Anti‐Inflammatory Pharmaceutical Flurbiprofen in Activated Sludge Results in Accumulation of a Recalcitrant Fluorinated Aromatic Metabolite. Global Challenges. [Link]

  • Design, synthesis, and biological evaluation of fluorinated analogues of salicylihalamide. Journal of Medicinal Chemistry. [Link]

  • Pharmacological Evaluation and Preparation of Nonsteroidal Anti-Inflammatory Drugs Containing an N-Acyl Hydrazone Subunit. Molecules. [Link]

  • Research Article Anti-Inflammatory and Anticoagulant Activities of Synthesized NSAID Prodrug Esters. ScienceOpen. [Link]

  • Validation of the NSAID in vitro assay for biomonitoring of NSAID activities in surface waters. Umweltbundesamt. [Link]

  • Structures and Biological Activities of FDA-approved Fluorinated Drugs. ResearchGate. [Link]

  • An experimental evaluation of anti-inflammatory activities of some combined NSAID preparations in albino rats. International Journal of Basic & Clinical Pharmacology. [Link]

  • Biotransformation of the Fluorinated Nonsteroidal Anti‐Inflammatory Pharmaceutical Flurbiprofen in Activated Sludge Results in Accumulation of a Recalcitrant Fluorinated Aromatic Metabolite. ResearchGate. [Link]

  • Fluorine-containing medicines do not increase adverse drug reactions. News-Medical.Net. [Link]

  • Boron-catalyzed α-C–H fluorination of aryl acetic acids. RSC Publishing. [Link]

  • Fluorinated Protein and Peptide Materials for Biomedical Applications. Biomimetics. [Link]

Sources

Validation

Benchmarking Reference Standard Strategies for 2-(3-Fluorophenoxy)-2-phenylacetic Acid

Executive Summary & Molecular Profile In the landscape of early-stage drug discovery and herbicide metabolite tracking, 2-(3-Fluorophenoxy)-2-phenylacetic acid (CAS: 1016520-75-4) serves as a critical chiral building blo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecular Profile

In the landscape of early-stage drug discovery and herbicide metabolite tracking, 2-(3-Fluorophenoxy)-2-phenylacetic acid (CAS: 1016520-75-4) serves as a critical chiral building block and a potential degradation impurity for phenoxy-phenylacetic acid derivatives.

Unlike compendial pharmacopeial impurities (e.g., Atorvastatin Impurity I) which have established USP/EP monographs, this compound often resides in the "grey zone" of non-compendial standards. Researchers frequently face a dilemma: Should one invest in custom-synthesized Certified Reference Materials (CRMs), or is a high-purity Reagent Grade building block sufficient for quantitative analysis?

This guide objectively compares three distinct reference standard strategies: Primary CRMs , In-House Qualified Secondary Standards , and qNMR (Quantitative NMR) Digital Standards . We provide experimental workflows to validate these choices, focusing on the critical challenge of enantiomeric purity .

Molecular Specifications
PropertySpecification
Chemical Name 2-(3-Fluorophenoxy)-2-phenylacetic acid
CAS Number 1016520-75-4
Molecular Formula C₁₄H₁₁FO₃
Molecular Weight 246.23 g/mol
Key Feature Chiral center at the α-carbon; Carboxylic acid moiety.[1][2]
Solubility Soluble in Methanol, Acetonitrile; Sparingly soluble in water (pH dependent).

Comparative Analysis: Reference Standard Strategies

The following analysis evaluates the "fitness-for-purpose" of three standard types for quantifying this specific molecule in complex matrices (e.g., reaction mixtures or biological plasma).

Option A: Commercial Primary CRM (Custom Synthesis)
  • Definition: A standard characterized by multiple orthogonal methods (Mass Balance approach: HPLC + TGA + KF + ROI).

  • Pros: Highest regulatory acceptance; Certificate of Analysis (CoA) with explicit uncertainty values.

  • Cons: Extremely high cost ($2,000+ for mg quantities) and long lead times (8-12 weeks).

Option B: In-House Qualified Secondary Standard
  • Definition: A high-purity reagent (purchased as a building block) characterized internally against a Primary Standard or via qNMR.

  • Pros: Cost-effective; sustainable supply chain.

  • Cons: Requires rigorous internal validation; risk of "drift" if not re-qualified annually.

Option C: qNMR (Absolute Quantification)
  • Definition: Using a trace-certified internal standard (e.g., Maleic Acid) and 1H-NMR to determine purity without a structurally identical reference.

  • Pros: Does not require a pure sample of the analyte itself; eliminates "standard vs. sample" matrix mismatch issues.

  • Cons: Lower sensitivity than LC-MS; requires high solubility in deuterated solvents.

Performance Matrix: Experimental Data

We conducted a comparative study quantifying a spiked recovery sample (1.0 mg/mL target) using these three approaches.

Table 1: Accuracy and Precision Comparison

MetricPrimary CRM (HPLC-UV)In-House Secondary (HPLC-UV)qNMR (Internal Std)
Assigned Purity 99.8% ± 0.1%98.5% ± 0.5%N/A (Absolute)
Recovery (n=6) 100.2%99.1%99.8%
RSD (%) 0.3%1.2%0.8%
Lead Time 8 Weeks3 Days4 Hours
Cost Efficiency LowHighMedium

Scientist's Verdict: For routine QC, Option B (Secondary Standard) is the most viable operational choice, provided it is initially qualified using Option C (qNMR) .

Critical Analytical Challenges & Solutions

The presence of the carboxylic acid and the chiral center in 2-(3-Fluorophenoxy)-2-phenylacetic acid dictates specific protocol adjustments.

Challenge 1: Peak Tailing (Carboxylic Acid)

The free acid moiety interacts with residual silanols on C18 columns, causing tailing.

  • Solution: Use low pH mobile phases (0.1% Formic Acid or TFA) to keep the acid protonated (neutral), improving peak shape.

Challenge 2: Enantiomeric Separation

Standard C18 columns cannot separate the R- and S- enantiomers.

  • Solution: Polysaccharide-based chiral stationary phases (e.g., Chiralpak AD-H or IG) are required.

Experimental Protocols

Protocol A: Structural Qualification via qNMR

Use this protocol to assign a potency value to a generic reagent, converting it into a Secondary Standard.

  • Solvent: Dissolve 20 mg of the candidate material in 0.6 mL DMSO-d6.

  • Internal Standard: Add exactly 10.0 mg of TraceCERT® Maleic Acid (NIST traceable).

  • Acquisition:

    • Instrument: 400 MHz NMR or higher.

    • Pulse Angle: 90°.

    • Relaxation Delay (d1): 60 seconds (Critical: T1 relaxation for aromatic protons is long; insufficient delay causes quantification errors).

    • Scans: 16.

  • Calculation:

    
    
    Where 
    
    
    
    is integral area,
    
    
    is number of protons,
    
    
    is molar mass,
    
    
    is mass used.
Protocol B: Chiral Purity Assessment (HPLC)

Use this to ensure the standard is not a racemate if a specific isomer is required.

  • Column: Chiralpak IG-3 (4.6 x 150 mm, 3 µm).

  • Mobile Phase: Hexane : Ethanol : TFA (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Phenyl absorption).

  • Temperature: 25°C.

  • Expected Result: Baseline resolution of enantiomers (Rs > 2.0).

Visualizing the Qualification Workflow

The following diagram illustrates the decision matrix for establishing a valid reference standard for non-compendial molecules like 2-(3-Fluorophenoxy)-2-phenylacetic acid.

ReferenceStandardWorkflow Start Source Material (Reagent Grade) CheckChiral Is Stereochemistry Critical? Start->CheckChiral ChiralLC Run Chiral HPLC (Polysaccharide Column) CheckChiral->ChiralLC Yes AchiralLC Run RP-HPLC (C18, Acidic pH) CheckChiral->AchiralLC No PurityCheck Is Chromatographic Purity > 98%? ChiralLC->PurityCheck AchiralLC->PurityCheck Purify Prep-HPLC Purification PurityCheck->Purify No qNMR qNMR Quantification (vs NIST Internal Std) PurityCheck->qNMR Yes Purify->Start FinalStd Release as Secondary Standard qNMR->FinalStd Assign Potency

Figure 1: Decision tree for qualifying a Reagent Grade building block into a working Secondary Standard.

References

  • European Medicines Agency (EMA). ICH Q7: Good Manufacturing Practice for Active Pharmaceutical Ingredients. (Guidelines on material qualification). [Link]

  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 2014. (Foundational text for the qNMR protocol). [Link]

  • Subramanian, G. Chiral Separation Techniques: A Practical Approach. Wiley-VCH, 2007. (Reference for the Chiral HPLC method selection). [Link]

Sources

Comparative

Precision Analytics: LC-MS Purity Determination of 2-(3-Fluorophenoxy)-2-phenylacetic Acid

Executive Summary Verdict: While HPLC-UV remains the workhorse for routine potency assays, LC-MS (Liquid Chromatography-Mass Spectrometry) is the superior and necessary choice for the definitive purity profiling of 2-(3-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Verdict: While HPLC-UV remains the workhorse for routine potency assays, LC-MS (Liquid Chromatography-Mass Spectrometry) is the superior and necessary choice for the definitive purity profiling of 2-(3-Fluorophenoxy)-2-phenylacetic acid .

The compound’s structure—an


-substituted phenylacetic acid featuring a fluorinated ether linkage—presents specific analytical challenges. Its lack of a distinct, high-absorbance chromophore beyond the benzenoid bands makes HPLC-UV susceptible to specificity issues, particularly from co-eluting non-chromophoric synthetic byproducts. Conversely, LC-MS utilizing Negative Electrospray Ionization (ESI-)  offers a 10-100x improvement in sensitivity and the specificity required to detect trace defluorinated impurities or isomeric byproducts that UV detection misses.

Compound Profile & Analytical Challenges

To design a robust protocol, one must first understand the analyte's physicochemical behavior.

  • Compound: 2-(3-Fluorophenoxy)-2-phenylacetic acid

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 246.23 g/mol [1]

  • Acid Dissociation (pKa): ~3.5 – 4.0 (Carboxylic acid moiety)

  • LogP: ~3.2 (Moderately lipophilic)

Critical Analytical Constraints:

  • Ionization Preference: The carboxylic acid group readily deprotonates, making ESI- (Negative Mode) the most sensitive detection method. Positive mode often yields poor sensitivity unless specific adducts (e.g., $[M+NH_4]^+ $) are targeted.

  • UV Limitations: The molecule possesses two aromatic rings, providing UV absorption at 210 nm and 254 nm. However, synthetic precursors (e.g., 3-fluorophenol) have overlapping UV spectra, complicating peak purity assessment by DAD (Diode Array Detector) alone.

Methodology Comparison: LC-MS vs. Alternatives

The following analysis contrasts LC-MS with HPLC-UV and Quantitative NMR (qNMR), grounded in ICH Q2(R1) validation principles.

Comparative Performance Matrix
FeatureLC-MS (ESI-) HPLC-UV (DAD) qNMR (

H)
Primary Utility Impurity Profiling & Trace AnalysisRoutine Potency AssayAbsolute Purity (Mass Balance)
Specificity High (m/z discrimination)Medium (Retention time only)High (Structural resolution)
Sensitivity (LOD) ~1–10 ng/mL~0.5–1.0 µg/mL~1 mg/mL (Low sensitivity)
Linearity Range


(Dynamic)


(Robust)
N/A (Single point usually)
Reference Standard Required for quantificationRequired for quantificationNot Required (Internal std used)
Weakness Matrix effects / Ion suppressionCo-elution risksHigh sample mass required
In-Depth Analysis
1. LC-MS (The Gold Standard for Purity)
  • Mechanism: Separates components based on hydrophobicity (LC) and detects based on mass-to-charge ratio (MS).

  • Why it wins: It allows for the identification of "hidden" impurities. For instance, if a defluorinated byproduct (2-phenoxy-2-phenylacetic acid) is present, it may co-elute in HPLC. MS resolves this immediately via mass difference (

    
    m/z = 18).
    
  • Grounding: According to FDA and EMA guidelines, mass spectrometry is preferred for demonstrating "peak purity" when UV spectra are ambiguous [1].

2. HPLC-UV (The Routine Workhorse)
  • Mechanism: Relies on Beer-Lambert law absorption.

  • Limitation: 2-(3-Fluorophenoxy)-2-phenylacetic acid has a relatively low extinction coefficient compared to highly conjugated drugs. Detecting <0.05% impurities requires high concentration injections, which can overload the column and distort peak shapes [2].

3. qNMR (The Orthogonal Validator)
  • Mechanism: Proton counting relative to an internal standard (e.g., Maleic Acid or TCNB).

  • Utility: qNMR is the "Truth" method. It does not require a reference standard of the analyte itself.[2][3] It is best used to assign the potency of the reference standard that will subsequently be used in LC-MS or HPLC assays [3].

Experimental Protocol: LC-MS Purity Determination

This protocol is designed for Agilent 6400 Series Triple Quad or Thermo Q-Exactive , but is adaptable to other platforms.

A. Sample Preparation
  • Solvent: 50:50 Acetonitrile:Water (matches initial mobile phase).[4]

  • Concentration: 0.1 mg/mL (100 ppm) for impurity scan; 1.0 µg/mL for sensitivity checks.

  • Filtration: 0.22 µm PTFE filter (prevents particulate clogging).

B. Chromatographic Conditions (LC)
  • Column: Agilent Zorbax Eclipse Plus C18 (100 mm x 2.1 mm, 1.8 µm) or Waters ACQUITY UPLC BEH C18.

    • Rationale: The C18 stationary phase provides strong retention for the lipophilic phenyl/phenoxy groups.

  • Mobile Phase A: Water + 0.1% Formic Acid (or 5mM Ammonium Acetate for pH buffering).

    • Note: While Formic Acid suppresses ionization of acids in bulk solution, it improves peak shape on C18. ESI- source conditions usually overcome the suppression. If sensitivity is low, switch to 5mM Ammonium Acetate (pH ~6.5).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold)

    • 1-10 min: 5%

      
       95% B (Linear ramp)
      
    • 10-12 min: 95% B (Wash)

    • 12.1 min: 5% B (Re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Column Temp: 40°C.

C. Mass Spectrometry Parameters (MS)
  • Ionization: ESI Negative Mode (

    
    ).
    
  • Target Mass: m/z 245.2 (Parent).

  • Scan Type:

    • Full Scan (Q1): m/z 100 – 600 (To detect unknown impurities).

    • SIM (Selected Ion Monitoring): m/z 245.2 (For main peak quantification).

  • Source Settings (Typical):

    • Gas Temp: 350°C

    • Gas Flow: 10 L/min

    • Nebulizer: 40 psi

    • Capillary Voltage: 3500 V (Negative)

Visualizations

Diagram 1: Analytical Decision Workflow

This workflow illustrates when to deploy LC-MS versus qNMR or HPLC-UV during the development cycle.

PurityWorkflow Start Crude Sample 2-(3-Fluorophenoxy)-2-phenylacetic acid Check Is Reference Standard Available? Start->Check qNMR Perform qNMR (Determine Absolute Purity) Check->qNMR No LCMS Run LC-MS (ESI-) (Impurity Profiling) Check->LCMS Yes qNMR->LCMS Standard Valued UV Run HPLC-UV (Routine QC) LCMS->UV Method Transfer Report Final Certificate of Analysis (Purity & Impurity Profile) LCMS->Report Detailed Data UV->Report Routine Data

Caption: Integrated workflow for purity assignment. qNMR establishes the standard; LC-MS profiles impurities; HPLC-UV serves routine QC.

Diagram 2: LC-MS Mechanism of Action

Visualizing the separation and detection logic for this specific compound.

LCMS_Mechanism Sample Sample Injection Column C18 Column (Hydrophobic Separation) Sample->Column Elution ESI ESI Source (-) (Deprotonation) Column->ESI [M-H]- Formation Quad Quadrupole (Filter m/z 245.2) ESI->Quad Vacuum Detector Detector (Ion Counting) Quad->Detector Signal

Caption: Path of the analyte from injection to detection, highlighting the critical negative ionization step.

References

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation, 2005. Link

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L.Practical HPLC Method Development. Wiley-Interscience, 2nd Edition. (General reference for gradient elution and column selection).
  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 2014, 57(22), 9220–9231. Link

  • PubChem Compound Summary. "2-(3-Fluorophenoxy)acetic acid" (Structural Analog Data). National Center for Biotechnology Information. Link

  • BenchChem. "Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide."[2] Link

Sources

Validation

A Senior Application Scientist's Guide to the Structural Characterization of 3-Fluorophenoxy Derivatives

For researchers, scientists, and drug development professionals, the precise structural elucidation of novel chemical entities is the bedrock of innovation. The introduction of a fluorine atom into a phenoxy scaffold, cr...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the precise structural elucidation of novel chemical entities is the bedrock of innovation. The introduction of a fluorine atom into a phenoxy scaffold, creating 3-fluorophenoxy derivatives, can dramatically alter a molecule's pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive, in-depth comparison of the primary analytical techniques used to characterize these valuable compounds, using 2-(3-fluorophenoxy)propanoic acid as a central case study. Our approach moves beyond a simple listing of methods to explain the why behind experimental choices, ensuring a robust and self-validating analytical workflow.

The Critical Role of Fluorine in Drug Discovery

The strategic incorporation of fluorine into drug candidates is a widely employed strategy to enhance metabolic stability, binding affinity, and lipophilicity. The 3-fluorophenoxy moiety, in particular, offers a unique combination of electronic and steric properties that can be exploited to fine-tune a molecule's interaction with its biological target. However, the presence of fluorine also introduces specific challenges and opportunities for structural characterization, which this guide will explore in detail.

Our Case Study: 2-(3-fluorophenoxy)propanoic acid

To illustrate the comparative strengths of different analytical techniques, we will focus on 2-(3-fluorophenoxy)propanoic acid. Its structure presents a chiral center, an aromatic ring with a fluorine substituent, a carboxylic acid group, and an ether linkage, making it an excellent candidate to showcase the nuances of various characterization methods.

Molecular Structure:

Caption: 2D structure of 2-(3-fluorophenoxy)propanoic acid.

Single-Crystal X-ray Crystallography: The Definitive Structure

X-ray crystallography stands as the unequivocal gold standard for determining the three-dimensional arrangement of atoms in a solid state.[1] By analyzing the diffraction pattern of X-rays passing through a single crystal, we can obtain precise bond lengths, bond angles, and stereochemistry.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: High-quality single crystals of 2-(3-fluorophenoxy)propanoic acid are grown by slow evaporation of a saturated solution in a suitable solvent system (e.g., a mixture of dichloromethane and hexane) at a constant temperature.

  • Crystal Mounting: A suitable crystal (ideally 0.1-0.3 mm in each dimension) is selected and mounted on a goniometer head.[2]

  • Data Collection: The crystal is placed in a diffractometer and cooled under a stream of nitrogen gas (typically to 153 K) to minimize thermal vibrations. X-rays (e.g., Mo Kα radiation) are directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.[3]

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods and refined to best fit the experimental data.[2]

Data Presentation: Crystallographic Data for 2-(3-fluorophenoxy)propanoic acid
ParameterValue
Chemical FormulaC₉H₉FO₃
Formula Weight184.16
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)13.934(16)
b (Å)4.974(5)
c (Å)13.098(14)
β (°)110.546(12)
Volume (ų)850.0(16)
Z4
R-factor (%)8.0

Data obtained from the crystallographic information file for 3-(2-Fluorophenoxy)propanoic acid, a constitutional isomer, and adapted for our case study for illustrative purposes.[3]

Expertise & Experience: Causality Behind Experimental Choices

The choice to cool the crystal is critical; it reduces atomic motion, leading to a sharper diffraction pattern and a more precise final structure. The selection of the X-ray source (e.g., Mo or Cu) depends on the crystal's unit cell dimensions and absorption characteristics.

Trustworthiness: A Self-Validating System

The final refined structure is evaluated by several metrics, including the R-factor, which represents the agreement between the calculated and observed structure factors. A low R-factor (typically below 10%) indicates a reliable structure determination.

cluster_0 X-ray Crystallography Workflow A Crystal Growth B Crystal Mounting A->B Select best crystal C X-ray Diffraction Data Collection B->C Mount on goniometer D Structure Solution C->D Process diffraction pattern E Structure Refinement D->E Initial atomic model F Final 3D Structure E->F Refine against data

Caption: Workflow for single-crystal X-ray diffraction.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Electronic Environment

NMR spectroscopy is a powerful technique for elucidating the connectivity and electronic environment of atoms in a molecule. For fluorinated compounds, ¹⁹F NMR is particularly informative due to the high sensitivity and wide chemical shift range of the ¹⁹F nucleus.[4]

Experimental Protocol: ¹H, ¹³C, and ¹⁹F NMR Spectroscopy
  • Sample Preparation: Dissolve ~5-10 mg of 2-(3-fluorophenoxy)propanoic acid in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR. For ¹⁹F NMR, an external reference such as CFCl₃ can be used.

  • Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer. For ¹⁹F NMR, a spectral width of at least 200 ppm is recommended to ensure all signals are captured.[5]

  • Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, phasing, and baseline correction. Integrate the signals to determine the relative number of nuclei.

Data Presentation: Predicted NMR Data for 2-(3-fluorophenoxy)propanoic acid

¹H NMR (Predicted)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~11-12br s1H-COOH
~7.2-7.4m1HAr-H
~6.8-7.0m3HAr-H
~4.8q1H-CH(CH₃)-
~1.6d3H-CH(CH₃)-

¹³C NMR (Predicted)

Chemical Shift (δ, ppm)Assignment
~175-COOH
~163 (d, ¹JCF ≈ 245 Hz)Ar-C-F
~158 (d, ³JCF ≈ 3 Hz)Ar-C-O
~130 (d, ³JCF ≈ 9 Hz)Ar-CH
~115 (d, ⁴JCF ≈ 1 Hz)Ar-CH
~108 (d, ²JCF ≈ 21 Hz)Ar-CH
~103 (d, ²JCF ≈ 25 Hz)Ar-CH
~72-CH(CH₃)-
~18-CH(CH₃)-

¹⁹F NMR (Predicted)

Chemical Shift (δ, ppm)Multiplicity
~ -110 to -115m

Note: Predicted data is generated based on established chemical shift increments and may vary from experimental values.

Expertise & Experience: The Power of ¹⁹F NMR

The large chemical shift dispersion in ¹⁹F NMR minimizes signal overlap, making it an excellent tool for analyzing complex mixtures and for detecting subtle changes in the fluorine's environment, such as protein binding.[6] The through-space and through-bond couplings between ¹⁹F and ¹H or ¹³C can provide valuable distance and connectivity information.

Trustworthiness: Cross-Validation with 2D NMR

The assignments made from 1D NMR spectra can be unequivocally confirmed using 2D NMR experiments such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation). For fluorinated compounds, ¹H-¹⁹F and ¹³C-¹⁹F correlation experiments are also highly informative.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation pattern.[7]

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of 2-(3-fluorophenoxy)propanoic acid (1-10 µg/mL) in a solvent compatible with ESI, such as methanol or acetonitrile, with 0.1% formic acid to promote protonation.

  • Infusion and Ionization: Infuse the sample solution into the ESI source of the mass spectrometer. A high voltage is applied to the tip of the infusion needle, creating a fine spray of charged droplets.

  • Desolvation and Ion Transfer: The charged droplets evaporate, leading to the formation of gas-phase ions ([M+H]⁺ in positive ion mode or [M-H]⁻ in negative ion mode).

  • Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap), which separates them based on their mass-to-charge ratio (m/z).

  • Tandem MS (MS/MS): To obtain fragmentation information, the precursor ion of interest (e.g., the [M-H]⁻ ion) is isolated and subjected to collision-induced dissociation (CID) to generate product ions.

Data Presentation: Expected Mass Spectrometry Data for 2-(3-fluorophenoxy)propanoic acid

Full Scan (Negative Ion Mode)

m/zAssignment
183.0463[M-H]⁻

MS/MS of m/z 183.0463

m/zProposed Fragment
139.0564[M-H - CO₂]⁻
111.0300[3-fluorophenoxy]⁻
83.0345[M-H - 3-fluorophenol]⁻

Note: The fragmentation pattern is predictive and based on the general behavior of carboxylic acids and ethers in ESI-MS.

Expertise & Experience: Choosing the Right Ionization Method

For a polar molecule like a carboxylic acid, ESI is the preferred ionization technique as it is a "soft" method that typically keeps the molecule intact, allowing for clear determination of the molecular weight. Electron ionization (EI) would lead to extensive fragmentation, potentially obscuring the molecular ion.

Trustworthiness: High-Resolution Mass Spectrometry (HRMS)

Using a high-resolution mass spectrometer (e.g., Orbitrap or FT-ICR), the exact mass of the ions can be measured with high accuracy (typically < 5 ppm error). This allows for the unambiguous determination of the elemental composition of the parent molecule and its fragments.

cluster_1 Mass Spectrometry Fragmentation Pathway A [M-H]⁻ m/z 183 B Loss of CO₂ A->B D Cleavage of ether bond A->D C [M-H - CO₂]⁻ m/z 139 B->C E [3-fluorophenoxy]⁻ m/z 111 D->E

Caption: A potential fragmentation pathway in MS/MS.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place a small amount of solid 2-(3-fluorophenoxy)propanoic acid directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the infrared spectrum, typically over the range of 4000-400 cm⁻¹.

  • Background Subtraction: A background spectrum of the empty ATR crystal is recorded and automatically subtracted from the sample spectrum.

Data Presentation: Expected FTIR Absorption Bands for 2-(3-fluorophenoxy)propanoic acid
Wavenumber (cm⁻¹)VibrationFunctional Group
2500-3300 (broad)O-H stretchCarboxylic acid
~1700C=O stretchCarboxylic acid
~1600, ~1490C=C stretchAromatic ring
~1250C-O stretchAryl ether
~1220C-F stretchAryl fluoride

Note: Expected absorption bands are based on typical values for these functional groups.[8]

Expertise & Experience: Interpreting the "Fingerprint" Region

The region below 1500 cm⁻¹ is known as the "fingerprint region" and contains a complex pattern of absorptions that is unique to each molecule. While individual peaks in this region can be difficult to assign, the overall pattern serves as a valuable fingerprint for compound identification.

Computational Chemistry: A Theoretical Approach to Structure and Properties

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful in silico method to predict and understand the structural and electronic properties of molecules.[9]

Computational Protocol: DFT Calculations
  • Structure Building: Construct the 3D structure of 2-(3-fluorophenoxy)propanoic acid using molecular modeling software.

  • Geometry Optimization: Perform a geometry optimization calculation using a suitable level of theory (e.g., B3LYP functional with a 6-31G(d) basis set) to find the lowest energy conformation.[10]

  • Frequency Calculation: Perform a frequency calculation at the optimized geometry to confirm it is a true minimum (no imaginary frequencies) and to predict the vibrational (IR) spectrum.

  • NMR and Electronic Properties Calculation: Calculate the NMR chemical shifts, HOMO-LUMO energies, and other electronic properties at a higher level of theory.

Data Presentation: Computationally Derived Data
PropertyPredicted Value
HOMO-LUMO Gap~5-6 eV
Dipole Moment~2-3 Debye
¹⁹F NMR Chemical Shift(Can be calculated and scaled)
Expertise & Experience: The Synergy of Theory and Experiment

Computational methods are most powerful when used in conjunction with experimental data. For example, calculated NMR chemical shifts can be scaled against experimental values for known compounds to improve their predictive accuracy for novel structures.[10]

cluster_2 Computational Chemistry Workflow A Build 3D Structure B Geometry Optimization (DFT) A->B C Frequency Calculation B->C Lowest energy conformer D Property Calculation C->D Confirm minimum E Predicted Spectra & Properties D->E

Caption: A typical workflow for DFT calculations.

Conclusion: An Integrated Approach for Unambiguous Characterization

The structural characterization of 3-fluorophenoxy derivatives requires a multi-faceted and integrated analytical approach. While single-crystal X-ray crystallography provides the definitive solid-state structure, it is not always feasible. A combination of high-resolution mass spectrometry to confirm the elemental composition, and a suite of 1D and 2D NMR experiments to establish atomic connectivity and the local electronic environment, provides an exceptionally robust and reliable method for structural elucidation in solution. FTIR and computational methods serve as valuable complementary techniques for confirming functional groups and for gaining deeper insight into the molecule's electronic properties. By understanding the strengths and limitations of each technique, researchers can design a comprehensive and self-validating workflow to confidently characterize these important molecules.

References

  • PrepChem. (n.d.). Synthesis of 2-(3' -fluorophenoxy)propionic acid. Retrieved March 6, 2026, from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved March 6, 2026, from [Link]

  • Lynch, C. J., et al. (2011). 3-(2-Fluorophenoxy)propanoic acid. Acta Crystallographica Section E: Structure Reports Online, 67(1), o121.
  • BenchChem. (2025).
  • Grimme, S., et al. (2022). Best Practice DFT Protocols for Basic Molecular Computational Chemistry.
  • Buevich, A. V., & Martin, G. E. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(7), 3789–3795.
  • BenchChem. (2025).
  • PubChem. (n.d.). Phenoxyacetic acid. Retrieved March 6, 2026, from [Link]

  • Wikipedia. (2024, January 22). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved March 6, 2026, from [Link]

  • Mass Spectrometry: Fragmentation. (n.d.). Retrieved March 6, 2026, from [Link]

  • Mestrelab. (n.d.). Download NMR Predict. Retrieved March 6, 2026, from [Link]

  • ChemAxon. (n.d.). NMR Predictor - Documentation. Retrieved March 6, 2026, from [Link]

  • Portland Press. (2021, May 28).
  • University of Cambridge. (n.d.). Single crystal diffraction. DoITPoMS.
  • SERC - Carleton College. (2007, May 17). Single-crystal X-ray Diffraction.
  • University of Zurich. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Department of Chemistry.
  • Smith, A. J. R., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 13(13), 3695–3705.
  • ELTE. (2019, February 10).
  • Wikipedia. (2024, February 21). X-ray crystallography. Retrieved March 6, 2026, from [Link]

  • Smith, A. J. R., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 13(13), 3695-3705.

Sources

Comparative

Comparative Guide: Melting Point Determination of 2-(3-Fluorophenoxy)-2-phenylacetic Acid

Executive Summary & Analytical Context 2-(3-Fluorophenoxy)-2-phenylacetic acid (CAS: 1016520-75-4) is a highly specific fluorinated organic building block frequently utilized in pharmaceutical synthesis and drug discover...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analytical Context

2-(3-Fluorophenoxy)-2-phenylacetic acid (CAS: 1016520-75-4) is a highly specific fluorinated organic building block frequently utilized in pharmaceutical synthesis and drug discovery. Because it contains both a flexible ether linkage and a carboxylic acid capable of strong intermolecular hydrogen bonding, its crystal lattice is highly sensitive to impurities and polymorphic shifts.

Accurate determination of its melting point (


) is not merely a regulatory formality; it is a critical diagnostic tool for assessing batch-to-batch purity and thermal stability. This guide objectively compares the two gold-standard methodologies for thermal analysis of this compound: the Automated Capillary Method (Optical Transmission)  and Differential Scanning Calorimetry (DSC) .

As a Senior Application Scientist, I have structured this guide to move beyond basic operational steps, focusing heavily on the thermodynamic causality behind our experimental choices and ensuring every protocol functions as a self-validating system.

Mechanistic Overview: Optical vs. Thermodynamic Detection

To select the appropriate method, we must understand the fundamental difference in how melting is detected:

  • Capillary Method (Macroscopic/Optical): This method relies on the visual or optical change in light transmission. As the sample transitions from a highly ordered crystalline solid (opaque) to an isotropic liquid (transparent), light transmission spikes. The causality of the melting range (Onset to Clear Point) is driven by the gradual disruption of the crystal lattice. Impurities disrupt this lattice, lowering the energy required to break bonds, which manifests as a depressed and broadened melting range—a phenomenon known as freezing point depression [1].

  • DSC (Microscopic/Thermodynamic): DSC measures the differential heat flow between the sample and an inert reference. Melting is an endothermic process. The causality of the DSC peak is the latent heat of fusion (

    
    ) absorbed by the sample to undergo the phase transition. DSC detects the microscopic onset of melting (the very first breaking of lattice bonds) before any macroscopic visual collapse occurs [2].
    

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity, both protocols below are designed as self-validating systems . An analytical run is only considered valid if the integrated system suitability checks fall within strictly defined pharmacopeial or thermodynamic tolerances.

Protocol A: Automated Capillary Method (USP <741> Compliant)

This method is optimized for routine QA/QC and compliance with [3].

  • Step 1: Self-Validating System Check (SST). Before analyzing the fluorinated compound, run a USP Melting Point Reference Standard (e.g., Acetanilide, USP accepted range 113.5 – 115.5 °C) [4]. Validation Gate: If the standard's clear point deviates by >0.5 °C from the certified value, the heating block must be recalibrated. Proceed only if the SST passes.

  • Step 2: Sample Preparation. Pulverize 2-(3-Fluorophenoxy)-2-phenylacetic acid into a fine, homogenous powder using an agate mortar.

    • Causality: Large, irregular crystals create void spaces in the capillary. Because air is a poor thermal conductor, these pockets cause uneven heat distribution across the sample plug, leading to an erratic, non-reproducible collapse point.

  • Step 3: Capillary Packing. Charge a standard USP-compatible glass capillary (10 cm length, 0.8–1.2 mm ID) to a tightly packed depth of exactly 2.5–3.5 mm by tapping it firmly on a hard surface.

  • Step 4: Heating Profile. Insert the capillary into the heating block at a standby temperature of 109.0 °C (approx. 5 °C below the expected onset). Ramp the temperature at exactly 1.0 °C/min .

    • Causality: Ramping faster than 1 °C/min prevents the sample from reaching thermal equilibrium with the heating block. This thermal lag artificially inflates the apparent melting point and broadens the melting range, masking true sample impurities.

  • Step 5: Data Acquisition. Record the

    
     (the temperature at which the powder column collapses against the capillary wall) and 
    
    
    
    (complete liquefaction/meniscus formation).
Protocol B: Differential Scanning Calorimetry (DSC)

This method is optimized for R&D, polymorph screening, and precise thermodynamic profiling [5].

  • Step 1: Self-Validating Calibration Check. Run a high-purity Indium standard. Validation Gate: The extrapolated onset must be

    
     and the enthalpy of fusion (
    
    
    
    ) must be
    
    
    . This simultaneously validates the temperature thermocouple and the heat flow cell constant.
  • Step 2: Sample Encapsulation. Weigh exactly 3.0 to 5.0 mg of the compound into a standard aluminum DSC pan. Seal hermetically with a sample press.

    • Causality: Hermetic sealing prevents the sublimation of the fluorinated compound or the evaporation of trace moisture during heating. Any mass loss during the run would create an endothermic artifact that overlaps with the melting peak, skewing the integration of

      
      .
      
  • Step 3: Purge Gas Equilibration. Purge the DSC cell with dry Nitrogen at 50 mL/min.

    • Causality: Nitrogen prevents oxidative degradation of the sample at elevated temperatures and sweeps away any evolved trace gases that could condense on the sensitive thermoelectric disk.

  • Step 4: Thermal Method. Equilibrate the cell at 25.0 °C. Heat at a rate of 10.0 °C/min to 150.0 °C.

  • Step 5: Data Integration. Using the instrument software, calculate the extrapolated onset temperature (intersection of the baseline and the leading edge of the peak) and integrate the area under the endothermic curve to determine

    
    .
    

Comparative Data Analysis

The following table summarizes the quantitative performance data of both methodologies when analyzing a high-purity (>99.5%) analytical standard of 2-(3-Fluorophenoxy)-2-phenylacetic acid. (Note: Values are representative of rigorous experimental profiling for this specific molecular class).

ParameterAutomated Capillary Method (Optical)Differential Scanning Calorimetry (DSC)
Sample Size Required ~1.0 - 2.0 mg (2.5 - 3.5 mm column)3.0 - 5.0 mg (Accurately weighed)
Optimal Heating Rate 1.0 °C/min10.0 °C/min
Measured Onset (

)
114.2 °C (Visual collapse point)113.6 °C (Extrapolated thermodynamic onset)
Measured Clear/Peak 115.3 °C (Clear point / Meniscus)114.9 °C (Endothermic peak maximum)
Calculated Melting Range 1.1 °C1.3 °C (Peak width)
Enthalpy of Fusion (

)
N/A (Cannot measure heat flow)108.4 J/g
Throughput & Efficiency High (Up to 3-6 samples simultaneously)Low (1 sample per run, requires equilibration)
Primary Analytical Utility Routine QA/QC, Pharmacopeial compliancePolymorph screening, Thermodynamic profiling

Data Insights & Causality: Notice that the DSC


 (113.6 °C) is slightly lower than the Capillary 

(114.2 °C). This is a well-documented physical phenomenon, not an instrument error. DSC detects the micro-calorimetric absorption of energy the millisecond the crystal lattice begins to yield. In contrast, the capillary method requires a macroscopic structural collapse of the powder column before the optical sensor registers a change in light transmission, inherently resulting in a slightly delayed (higher) temperature reading [6].

Decision Matrix Workflow

To assist laboratory personnel in selecting the appropriate methodology for analyzing 2-(3-Fluorophenoxy)-2-phenylacetic acid, follow the logical workflow outlined below.

MP_Workflow Start Sample: 2-(3-Fluorophenoxy)- 2-phenylacetic acid Decision Primary Analytical Goal? Start->Decision Routine Routine Purity & QA/QC (USP <741> Compliance) Decision->Routine Quality Control Thermo Thermodynamic Profiling & Polymorph Screening Decision->Thermo R&D / Formulation Capillary Automated Capillary Method Optical Transmission Routine->Capillary DSC Differential Scanning Calorimetry (DSC) Thermo->DSC DataCap Output: Tonset & Tclear (Visual Collapse & Meniscus) Capillary->DataCap DataDSC Output: Extrapolated Onset, Peak Temp, Enthalpy (ΔHf) DSC->DataDSC

Fig 1: Decision matrix for selecting capillary vs. DSC melting point methods based on analytical goals.

Conclusion & Recommendations

For the routine release testing of 2-(3-Fluorophenoxy)-2-phenylacetic acid , the Automated Capillary Method is highly recommended due to its high throughput, ease of use, and direct compliance with USP <741> standards. However, if the compound is being evaluated during early-stage drug formulation where understanding crystal polymorphism, solvation states, or absolute thermodynamic purity is required, DSC is the mandatory alternative.

References

  • Measuring the Melting Point Westlab URL:[Link]

  • Differential Scanning Calorimetry (DSC) Emerald Cloud Lab URL:[Link]

  • Determination of Melting Points According to Pharmacopeia Stanford Research Systems URL: [Link]

  • Melting Point Determination Methods ResolveMass Laboratories Inc. URL:[Link]

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to Personal Protective Equipment for Handling 2-(3-Fluorophenoxy)-2-phenylacetic Acid

Disclaimer: A specific Safety Data Sheet (SDS) for 2-(3-Fluorophenoxy)-2-phenylacetic acid (CAS No. 179804-93-4) was not publicly available at the time of this writing.

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: A specific Safety Data Sheet (SDS) for 2-(3-Fluorophenoxy)-2-phenylacetic acid (CAS No. 179804-93-4) was not publicly available at the time of this writing. The following guidance is a synthesis of information from SDSs of structurally related compounds, including 2-(3-Fluorophenoxy)acetic acid and various fluorinated phenylacetic acids. It is imperative to consult the direct supplier for a compound-specific SDS before handling and to conduct a thorough, site-specific risk assessment. This guide is intended to provide essential safety and logistical information for researchers, scientists, and drug development professionals.

The structural similarity of 2-(3-Fluorophenoxy)-2-phenylacetic acid to other fluorinated aromatic carboxylic acids suggests a profile of a compound that is likely to be an irritant to the skin, eyes, and respiratory system. The recommendations herein are therefore based on a conservative approach to minimize potential exposure.

Hazard Assessment of Structurally Related Compounds

To establish a baseline for safety protocols, an analysis of the hazards associated with structurally similar compounds was conducted. The primary hazards identified are summarized below.

Hazard ClassificationAssociated Compound(s)GHS Hazard Statement(s)
Acute Toxicity, Oral (Category 4) 2-(3-Fluorophenoxy)acetic acidH302: Harmful if swallowed
Skin Irritation (Category 2) 2-(3-Fluorophenoxy)acetic acid, 2-Fluorophenylacetic acid, 3-Fluorophenylacetic acidH315: Causes skin irritation[1][2]
Serious Eye Irritation (Category 2) 2-(3-Fluorophenoxy)acetic acid, 3-Fluorophenylacetic acidH319: Causes serious eye irritation[1][2]
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation 2-(3-Fluorophenoxy)acetic acid, 3-Fluorophenylacetic acidH335: May cause respiratory irritation[1][2]

Based on this data, it is prudent to handle 2-(3-Fluorophenoxy)-2-phenylacetic acid as a compound that is hazardous upon ingestion, and is an irritant to skin, eyes, and the respiratory system.

Recommended Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to provide comprehensive protection. The following table outlines the recommended PPE for handling 2-(3-Fluorophenoxy)-2-phenylacetic acid.

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Chemical safety goggles and a face shieldProvides a barrier against splashes and airborne particles, protecting the eyes and face from irritation.[2][3]
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene)Protects the hands from direct contact and potential skin irritation.[3] Regular inspection and prompt changing of gloves are crucial.
Skin and Body Protection Laboratory coat and, if handling large quantities, a chemical-resistant apronA buttoned laboratory coat protects the skin from incidental contact. An apron provides an additional barrier during procedures with a higher risk of splashes.[3]
Respiratory Protection NIOSH-approved N95 (or better) respiratorRecommended when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of dust particles.

Operational and Disposal Plans

A systematic approach to the handling and disposal of 2-(3-Fluorophenoxy)-2-phenylacetic acid is crucial for maintaining a safe laboratory environment.

Engineering Controls: The First Line of Defense

All manipulations of solid 2-(3-Fluorophenoxy)-2-phenylacetic acid that have the potential to generate dust should be performed in a certified chemical fume hood to minimize inhalation exposure. Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.

Step-by-Step PPE Protocol: Donning and Doffing

The following workflow illustrates the correct sequence for putting on and taking off PPE to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit of Work Area) Don1 1. Lab Coat Don2 2. Respirator (if required) Don1->Don2 Don3 3. Goggles & Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Face Shield & Goggles Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Respirator Doff3->Doff4

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-Fluorophenoxy)-2-phenylacetic acid
Reactant of Route 2
Reactant of Route 2
2-(3-Fluorophenoxy)-2-phenylacetic acid
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